molecular formula C10H11ClO4S B1414763 4-(4-Chlorobenzenesulfonyl)butanoic acid CAS No. 29193-68-8

4-(4-Chlorobenzenesulfonyl)butanoic acid

Cat. No.: B1414763
CAS No.: 29193-68-8
M. Wt: 262.71 g/mol
InChI Key: JTTKCIMZPMUDCT-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)butanoic acid is a useful research compound. Its molecular formula is C10H11ClO4S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorobenzenesulfonyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorobenzenesulfonyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTKCIMZPMUDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270675
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
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Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29193-68-8
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29193-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pharmacophore Engineering: The Mechanistic Role of 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) is rarely deployed as a standalone therapeutic agent. Instead, it serves as a highly privileged pharmacophore and synthetic building block[1]. Its tripartite structure—comprising a halogenated aryl ring, a rigidifying sulfonyl linker, and an aliphatic carboxylic acid—provides an ideal scaffold for designing targeted inhibitors and receptor modulators. This whitepaper deconstructs the structural causality behind its biological activity, focusing on its role in Matrix Metalloproteinase (MMP) inhibition and Peroxisome Proliferator-Activated Receptor (PPAR) modulation, and provides validated experimental frameworks for evaluating its derivatives.

Structural Mechanistic Rationale (Causality)

The utility of 4-(4-Chlorobenzenesulfonyl)butanoic acid stems from its ability to mimic natural substrates while providing enhanced metabolic stability and binding affinity[2]. Every structural component serves a distinct, causal purpose in target engagement:

  • The Butanoic Acid Tail (Electrostatic Anchor): The terminal carboxylic acid is the primary pharmacophore for electrostatic interactions. In metalloenzymes, it acts as a bidentate chelator for catalytic metal ions (e.g., Zn²⁺). In nuclear receptors, it anchors into polar activation function domains (AF-2) via salt bridges.

  • The Sulfonyl Linker (Conformational Rigidifier): The highly electronegative oxygen atoms of the sulfonyl group serve as rigid hydrogen-bond acceptors. This restricts the conformational flexibility of the butanoic chain, significantly reducing the entropic penalty upon target binding.

  • The 4-Chlorophenyl Ring (Hydrophobic/Halogen Engagement): The para-chloro substitution is critical. Chlorine is lipophilic and electron-withdrawing, allowing the ring to perfectly occupy deep hydrophobic pockets (such as the S1' pocket in MMPs) while participating in halogen bonding with protein backbone carbonyls.

Primary Biological Target Pathways

Pathway A: Matrix Metalloproteinase (MMP) Inhibition

Derivatives incorporating the γ-sulfone carboxylic acid motif are potent, selective inhibitors of MMPs, particularly MMP-13[3]. The mechanism relies on the butanoic acid moiety displacing the catalytic water molecule to chelate the active-site zinc ion. Simultaneously, the 4-chlorophenyl group inserts into the S1' specificity pocket, driving the selectivity profile away from off-target MMP-1.

MMP_Mechanism cluster_0 Target: Matrix Metalloproteinase (MMP) Ligand 4-(4-Chlorobenzenesulfonyl) butanoic acid motif Zn Catalytic Zn2+ Ion Ligand->Zn Carboxylate Chelation S1 S1' Hydrophobic Pocket Ligand->S1 4-Chloro Insertion Backbone Leu181 Backbone (H-bond) Ligand->Backbone Sulfonyl H-Bonding

Fig 1. Tripartite binding mechanism of the sulfonylbutanoic acid pharmacophore in MMP active sites.

Pathway B: PPARα/γ Dual Agonism

When synthesized into indole sulfonamide derivatives, this building block yields potent pan-PPAR agonists[4]. The sulfonyl group acts as a critical hydrogen-bond acceptor that stabilizes the ligand within the ligand-binding domain (LBD). The acidic tail anchors to the AF-2 helix, driving a conformational shift that allows for the recruitment of transcriptional coactivators[4].

PPAR_Activation Compound Sulfonylbutanoic Derivative PPAR PPAR LBD Binding Compound->PPAR Anchors via Carboxylate Conformation AF-2 Helix Stabilization PPAR->Conformation Induces Shift Coactivator Coactivator Recruitment Conformation->Coactivator Enables Gene Target Gene Expression Coactivator->Gene Initiates Transcription

Fig 2. Stepwise activation of the PPAR nuclear receptor pathway by sulfonylbutanoic derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on the 4-(4-Chlorobenzenesulfonyl)butanoic acid core, demonstrating the precise causality of its chemical geometry.

Structural ModificationTarget Affinity Impact (IC₅₀/EC₅₀)Mechanistic Rationale
Unmodified Core Baseline (1x) Optimal balance of lipophilicity and electrostatic anchoring.
Substitution of Butanoic with Propanoic Acid>10-fold loss in potencyChain length is too short to bridge the spatial gap between the hydrophobic S1' pocket and the polar zinc-binding site.
Removal of 4-Chloro Substituent~5-fold loss in potencyLoss of critical halogen bonding and reduced van der Waals packing within the hydrophobic binding cleft.
Reduction of Sulfonyl to ThioetherComplete loss of activityElimination of the highly electronegative oxygen atoms required for backbone stabilization and conformational rigidity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of compounds derived from this pharmacophore must utilize self-validating assay systems.

Protocol 1: In Vitro MMP-13 Fluorogenic Inhibition Assay

This protocol measures the kinetic inhibition of MMP-13 by sulfonylbutanoic acid derivatives.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM CaCl₂, 0.05% Brij-35, and 10 µM ZnCl₂.

    • Causality: MMPs are calcium-dependent metalloenzymes; omitting Ca²⁺ leads to rapid enzyme auto-degradation, while Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Compound Incubation: Dispense 1 nM recombinant human MMP-13 into a 384-well black microplate. Add the test compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

    • Causality: Pre-incubating the enzyme with the derivative allows for the establishment of equilibrium binding, which is crucial for accurately measuring slow-binding zinc chelators.

  • Substrate Addition & Reading: Add 2 µM of FRET-based substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Read fluorescence continuously for 20 minutes (Ex: 328 nm, Em: 393 nm).

    • Causality: Cleavage of the substrate separates the Mca fluorophore from the Dpa quencher, providing a real-time, high-sensitivity readout of catalytic velocity.

  • Self-Validation Checkpoint:

    • Positive Control: GM6001 (broad-spectrum hydroxamate inhibitor) must yield 100% inhibition.

    • Negative Control: DMSO vehicle must yield 0% inhibition.

    • System Integrity: The assay is only considered valid if the calculated Z'-factor is >0.5.

Protocol 2: PPARγ Transactivation Luciferase Reporter Assay

This protocol evaluates the functional agonism of the synthesized derivatives on the PPARγ receptor.

  • Cell Transfection: Seed HEK293T cells in 96-well plates. Transiently co-transfect with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter plasmid using Lipofectamine 3000.

    • Causality: The chimeric GAL4 system eliminates background noise from endogenous nuclear receptors, ensuring the luminescent signal is exclusively driven by the introduced PPARγ LBD.

  • Ligand Treatment: 24 hours post-transfection, treat cells with the sulfonylbutanoic derivative in serum-free media for 18 hours.

    • Causality: Serum-free media is strictly required to prevent the highly lipophilic compound from binding to bovine serum albumin (BSA), which would artificially lower the effective free drug concentration.

  • Luminescence Detection: Lyse cells and add D-luciferin substrate. Quantify luminescence using a microplate reader.

  • Self-Validation Checkpoint:

    • Positive Control: Rosiglitazone (1 µM) must be run in parallel to establish the maximum efficacy threshold (Emax = 100%).

    • Orthogonal Control: A parallel well transfected with a promoter-less luciferase plasmid must be treated with the highest concentration of the test compound to rule out compound-induced autofluorescence or non-specific transcriptional activation.

References

  • Title: Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ Source: inventivapharma.com URL: [Link]

  • Title: Synthesis of Saturated Six-Membered Ring Lactones Source: researchgate.net URL: [Link]

  • Title: methyl 2-acetylsulfanyl-4-(4-methoxyphenyl)sulfonylbutanoate Source: molaid.com URL: [Link]

Sources

4-(4-Chlorobenzenesulfonyl)butanoic Acid: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents for pharmaceutical intermediates is a critical determinant of yield, purity, and process scalability. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) presents a unique solvation challenge due to its amphiphilic-like structural moieties: a hydrophobic chlorobenzene ring, a highly polar sulfone linker, and a hydrogen-bonding carboxylic acid tail.

This whitepaper provides an in-depth framework for predicting, modeling, and empirically validating the solubility of this compound in various organic solvents. By synthesizing thermodynamic principles, modern machine learning predictive models, and self-validating high-throughput experimental protocols, this guide equips process chemists and drug development professionals with the tools necessary to optimize solvent systems for synthesis, extraction, and crystallization.

Molecular Profiling & Thermodynamic Framework

To predict the solubility of 4-(4-Chlorobenzenesulfonyl)butanoic acid without relying solely on trial and error, we must analyze the thermodynamics of dissolution. Dissolution requires breaking the crystal lattice energy of the solid (an endothermic process) and forming favorable solute-solvent interactions (an exothermic process).

G N1 Solid State (Crystal Lattice) N2 Lattice Disruption (ΔH > 0) N1->N2 N3 Cavity Formation in Solvent N2->N3 N4 Solute-Solvent Interaction (ΔH < 0) N3->N4 N5 Thermodynamic Equilibrium N4->N5

Thermodynamic pathway of dissolution balancing lattice disruption and solvation energy.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP), which divide the total cohesive energy of a molecule into three intermolecular forces: dispersion (


), polar interactions (

), and hydrogen bonding (

)[1].

Because empirical HSP data for the intact 4-(4-Chlorobenzenesulfonyl)butanoic acid molecule is scarce, Application Scientists utilize group contribution methods—a "pencil and paper" estimation technique that calculates the overall parameters based on molecular fragments[2].

  • Chlorobenzene Moiety: Drives strong dispersion forces (

    
     MPa
    
    
    
    ) but offers minimal hydrogen bonding[1].
  • Sulfone Group (-SO2-): Acts as a strong hydrogen-bond acceptor and significantly increases the polar component (

    
    ).
    
  • Butanoic Acid Tail (-COOH): Acts as both a strong hydrogen-bond donor and acceptor, heavily driving the

    
     parameter.
    

Based on group contribution models, the estimated HSP for the target compound is


, 

, and

MPa

. A solvent is deemed "good" if its HSP coordinates fall within the interaction radius (

) of the solute in 3D Hansen space.

Predictive Modeling & Solvent Selection

While HSP provides a baseline, modern process chemistry increasingly relies on Machine Learning (ML) to predict solubility in complex organic solvents and binary mixtures. Recent advancements in ML utilize small sets of highly relevant physicochemical descriptors—such as solvation energy, dipole moment, and UNIFAC subgroups—to predict solubility with accuracy rivaling experimental noise[3]. Furthermore, Partial Least-Squares (PLS) regression models applied to solvent functional subgroups allow for the accurate prediction of Active Pharmaceutical Ingredient (API) solubility across varying temperatures and solvent blends.

Applying these predictive frameworks to 4-(4-Chlorobenzenesulfonyl)butanoic acid yields the following theoretical solubility profile across standard organic solvent classes:

Table 1: Predicted Solubility Profiles in Standard Organic Solvents
Solvent ClassSolventHSP (

)
Predicted SolubilityMechanistic Rationale
Polar Aprotic Dimethylformamide (DMF)17.4, 13.7, 11.3High (>100 mg/mL)Excellent H-bond acceptor; stabilizes the carboxylic proton while solvating the polar sulfone.
Polar Aprotic Ethyl Acetate (EtOAc)15.8, 5.3, 7.2Moderate (20-50 mg/mL)Good balance of dispersion and polarity, but weaker H-bond acceptance than DMF.
Polar Protic Ethanol (EtOH)15.8, 8.8, 19.4Moderate (10-30 mg/mL)Competes for H-bonding with the carboxylic acid; however, high

may cause hydrophobic rejection of the chlorobenzene ring.
Non-Polar Toluene18.0, 1.4, 2.0Low (<5 mg/mL)Matches the chlorobenzene dispersion forces but fails to solvate the sulfone and carboxylic acid groups.
Non-Polar Hexane14.9, 0.0, 0.0Insoluble (<0.1 mg/mL)Complete mismatch in polarity and hydrogen bonding capabilities.

Empirical Validation: High-Throughput Screening Protocol

Theoretical models must be empirically validated because they often fail to account for the specific crystal lattice energy (polymorphism) of the solid state. To ensure absolute trustworthiness in process design, the following self-validating High-Throughput Screening (HTS) protocol must be executed.

Causality in Experimental Design
  • Why 24-hour equilibration? Dissolution is kinetically variable. A 24-hour window ensures the system reaches thermodynamic equilibrium, preventing the overestimation of solubility due to supersaturation.

  • Why centrifugation over filtration? Carboxylic acids can adsorb onto standard nylon or PTFE filter membranes, artificially lowering the measured concentration. Centrifugation prevents this material loss.

  • Why dual-analysis (HPLC & Gravimetry)? Gravimetry measures total dissolved mass, while HPLC-UV measures the specific intact molecule. If the gravimetric mass is higher than the HPLC concentration, it indicates solvent entrapment or degradation.

G S1 1. Solid Dispensing (2 mg per well) S2 2. Solvent Addition (Target Organic Solvents) S1->S2 S3 3. Thermal Equilibration (24h at 25°C, 500 rpm) S2->S3 S4 4. Phase Separation (Centrifugation at 3000g) S3->S4 S5 5. Supernatant Analysis (HPLC-UV & Gravimetry) S4->S5

Self-validating high-throughput screening workflow for empirical solubility determination.

Step-by-Step Methodology

Step 1: Preparation and Dispensing

  • Accurately weigh 2.0 mg of 4-(4-Chlorobenzenesulfonyl)butanoic acid into a 96-well glass-coated microtiter plate or individual 2 mL HPLC vials.

  • Add 1.0 mL of the target organic solvent (e.g., DMF, EtOAc, Toluene) to each respective well/vial.

Step 2: Thermodynamic Equilibration 3. Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. 4. Place the samples in a thermoshaker set to 25.0 °C (± 0.1 °C). 5. Agitate at 500 rpm for exactly 24 hours. Note: Visual inspection should confirm the presence of residual solid; if all solid has dissolved, the true solubility limit has not been reached, and more API must be added.

Step 3: Phase Separation 6. Transfer the vials to a temperature-controlled centrifuge (25 °C). 7. Centrifuge at 3,000 x g for 15 minutes to pellet the undissolved solid.

Step 4: Dual-Validation Analysis 8. Gravimetric Assay: Carefully aspirate 500 µL of the clear supernatant into a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen at 40 °C until constant weight is achieved. Calculate solubility via mass difference. 9. HPLC-UV Assay: Aspirate 100 µL of the supernatant and dilute serially with the mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector (typically 254 nm for the chlorobenzene chromophore). Quantify against a standard calibration curve.

Step 5: Data Reconciliation 10. Compare the gravimetric and HPLC data. A variance of <5% validates the solubility figure. Discrepancies >5% require investigation into potential solvate formation (via XRPD of the residual solid) or API degradation.

Conclusion

The solubility of 4-(4-Chlorobenzenesulfonyl)butanoic acid is dictated by the delicate balance between its hydrophobic chlorobenzene ring and its polar sulfone/carboxylic acid groups. While Hansen Solubility Parameters and Machine Learning models point toward polar aprotic solvents (like DMF) as optimal for high-concentration processes, empirical validation using a rigorous, self-validating protocol is mandatory for process scale-up. By following the methodologies outlined in this guide, researchers can confidently select solvent systems that maximize yield and ensure chemical stability.

References

  • Murase, M., & Nakamura, D. (2023). Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena. Langmuir, ACS Publications. URL:[Link]

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17049-17056. URL:[Link]

  • Boobier, S., Hose, D. R. J., Blacker, A. J., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. URL:[Link]

  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. URL: [Link](Note: Sourced via institutional repository redirect for Int J Pharmaceutics)

Sources

Unveiling the Therapeutic Potential of 4-(4-Chlorobenzenesulfonyl)butanoic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for significant biological activity is paramount. This technical guide focuses on 4-(4-Chlorobenzenesulfonyl)butanoic acid, a compound for which, to date, no direct biological activity has been described in the public domain. The absence of data, however, presents a unique opportunity for investigation. By deconstructing the molecule into its core components—the 4-chlorobenzenesulfonyl moiety and the butanoic acid backbone—we can infer a range of plausible biological activities based on the well-documented pharmacology of structurally related compounds. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a structured, hypothesis-driven approach to systematically evaluate the therapeutic potential of this compound. We will delve into in silico predictive methodologies, propose key biological activities for investigation—including enzyme inhibition, antibacterial effects, and anticancer potential—and provide detailed, field-proven experimental protocols for their validation.

Introduction: A Molecule of Inferred Potential

4-(4-Chlorobenzenesulfonyl)butanoic acid presents an intriguing scaffold for biological investigation. Its structure marries two moieties with established pharmacological relevance. The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry, recognized for its ability to act as a strong electron-withdrawing group and participate in hydrogen bonding with biological targets.[1][2] Compounds containing the 4-chlorobenzenesulfonyl group, particularly sulfonamides, have demonstrated a broad spectrum of activities, including antibacterial and enzyme inhibitory effects.[3][]

Concurrently, the butanoic acid (butyrate) component is a short-chain fatty acid with a significant role in cellular physiology. Butyrate is a known histone deacetylase (HDAC) inhibitor, a mechanism that underpins its influence on gene expression, cell differentiation, and apoptosis.[5][6] This has led to its investigation in the context of cancer and inflammatory diseases.[5]

Given the therapeutic pedigree of its constituent parts, it is reasonable to hypothesize that 4-(4-Chlorobenzenesulfonyl)butanoic acid may exhibit a unique profile of biological activities. This guide will therefore proceed not as a review of existing knowledge, but as a prospective manual for the systematic discovery and characterization of this compound's potential.

The Initial Step: In Silico Prediction of Biological Activity

Before embarking on resource-intensive wet-lab experiments, a logical first step is the use of computational methods to predict the potential biological targets and activities of 4-(4-Chlorobenzenesulfonyl)butanoic acid. In silico screening can provide valuable direction for experimental work.[7][8]

Rationale for In Silico Screening

Computational approaches offer a rapid and cost-effective means to generate hypotheses about a small molecule's bioactivity.[9][10] These methods can be broadly categorized into ligand-based and structure-based virtual screening.[7]

  • Ligand-Based Virtual Screening (LBVS): This approach leverages databases of known active molecules. By comparing the 3D structure and electrostatic properties of 4-(4-Chlorobenzenesulfonyl)butanoic acid to these databases, it is possible to identify known compounds with similar features and, by extension, predict shared biological activities.[7]

  • Structure-Based Virtual Screening (SBVS): When the 3D structures of potential protein targets are known, SBVS (or "inverse docking") can be used to computationally model the binding of 4-(4-Chlorobenzenesulfonyl)butanoic acid to the active sites of these proteins.[8][11] This can predict potential protein targets and provide insights into the binding mode and affinity.

Workflow for In Silico Target Prediction

cluster_0 In Silico Prediction Workflow A Input: 3D Structure of 4-(4-Chlorobenzenesulfonyl)butanoic acid B Ligand-Based Virtual Screening (LBVS) A->B C Structure-Based Virtual Screening (SBVS) A->C F Identify Structurally Similar Compounds and their Known Activities B->F G Predict Potential Protein Targets (e.g., Enzymes, Receptors) C->G D Database of Known Active Ligands D->B E Database of Protein Structures (PDB) E->C H Prioritized List of Hypothesized Biological Activities and Targets F->H G->H I Inform Design of Wet-Lab Experiments H->I

Caption: Workflow for in silico prediction of biological activity.

Hypothesized Biological Activities and Experimental Validation

Based on the structural analysis, we propose three primary areas of potential biological activity for investigation: enzyme inhibition, antibacterial effects, and anticancer/anti-inflammatory properties.

Potential as an Enzyme Inhibitor

The sulfonyl group is a key feature in a multitude of enzyme inhibitors.[2][12] Its ability to form hydrogen bonds and its specific geometry make it well-suited to interact with enzyme active sites.[12] Furthermore, derivatives of 4-chlorobenzenesulfonamide have shown inhibitory activity against enzymes like urease and cyclooxygenase-2 (COX-2).[13][14][15]

Potential Enzyme Targets:

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of these zinc metalloenzymes.

  • Urease: A nickel-dependent metalloenzyme and a target for treating Helicobacter pylori infections.[14]

  • Cyclooxygenase (COX) Enzymes: Sulfonamide derivatives are known selective COX-2 inhibitors.[14][15]

  • Histone Deacetylases (HDACs): The butanoic acid moiety is a known pharmacophore for HDAC inhibition.[6]

This protocol describes a general method for an initial high-throughput screen to identify inhibitory activity against a panel of purified enzymes.[16][17]

  • Preparation of Reagents:

    • Prepare a stock solution of 4-(4-Chlorobenzenesulfonyl)butanoic acid in DMSO.

    • Prepare assay buffers specific to each target enzyme.

    • Prepare solutions of the purified target enzymes and their respective substrates.

  • Assay Plate Preparation:

    • In a 96- or 384-well microplate, add the assay buffer to all wells.

    • Add the test compound over a range of concentrations (e.g., serial dilutions). Include wells with a known inhibitor (positive control) and wells with DMSO only (negative control).

  • Enzyme Reaction:

    • Add the enzyme solution to each well and incubate for a pre-determined time to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate solution.

  • Detection and Data Analysis:

    • Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., absorbance, fluorescence, or luminescence).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

ParameterExample ValueDescription
Compound Concentration Range 0.01 µM - 100 µMA wide range to capture the full dose-response curve.
Enzyme Concentration Enzyme-specificDetermined empirically to give a linear reaction rate.
Substrate Concentration At or below KₘFor competitive inhibitor screening.
Incubation Time 15 minutesTime for compound to bind to the enzyme before adding substrate.
Reaction Time 30-60 minutesMonitored kinetically or as an endpoint reading.
Positive Control Known inhibitor for the targete.g., Acetazolamide for Carbonic Anhydrase
Negative Control DMSOVehicle control.

Table 1: Example Parameters for an Enzyme Inhibition Assay.

cluster_0 Enzyme Inhibition Screening Workflow A Prepare Assay Plate (Buffer, Compound/Controls) B Add Purified Enzyme A->B C Incubate B->C D Initiate Reaction (Add Substrate) C->D E Monitor Reaction Progress (Plate Reader) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for screening enzyme inhibitors.

Potential Antibacterial Activity

The sulfonamide group, structurally related to the sulfonyl group in our target compound, is the defining feature of sulfa drugs, a class of synthetic antimicrobial agents.[3] They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] It is plausible that 4-(4-Chlorobenzenesulfonyl)butanoic acid could exhibit antibacterial properties.

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Plate Preparation:

    • In a 96-well microplate, perform serial dilutions of 4-(4-Chlorobenzenesulfonyl)butanoic acid in the broth medium.

    • Include a positive control well (broth with a known antibiotic), a negative control well (broth with bacteria and DMSO), and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Bacterial StrainGram StainRationale
Staphylococcus aureusPositiveCommon human pathogen, representative of Gram-positive bacteria.
Bacillus subtilisPositiveNon-pathogenic model for Gram-positive bacteria.
Escherichia coliNegativeCommon pathogen and model for Gram-negative bacteria.
Pseudomonas aeruginosaNegativeOpportunistic pathogen known for antibiotic resistance.

Table 2: Panel of Bacterial Strains for Initial Screening.

Potential Anticancer and Anti-inflammatory Activity

The butanoic acid moiety suggests a potential role as an HDAC inhibitor, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5] Additionally, some sulfonamide-based compounds have shown anticancer activity.[20] The anti-inflammatory potential is suggested by the activity of some sulfonamides as COX-2 inhibitors and the known anti-inflammatory effects of butyrate.[14][15]

This workflow assesses the compound's effect on cancer cell proliferation and its ability to induce programmed cell death.

Part A: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed cancer cells (e.g., HCT116 colorectal cancer cells, SW480 colorectal cancer cells) in a 96-well plate and allow them to adhere overnight.[21][22]

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-(4-Chlorobenzenesulfonyl)butanoic acid for 24, 48, or 72 hours. Include vehicle (DMSO) treated cells as a control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[22]

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC₅₀ value for each time point.

Part B: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment:

    • Treat cells in a 6-well plate with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).[21]

  • Cell Staining:

    • Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This protocol investigates the molecular mechanism of action by examining changes in key signaling proteins.[23][24][25][26]

  • Protein Extraction:

    • Treat cells with the compound at its IC₅₀ concentration for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, p21, phospho-Akt, total-Akt).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

cluster_0 Potential Anticancer Signaling Compound 4-(4-Chlorobenzenesulfonyl)butanoic acid HDAC HDAC Inhibition? Compound->HDAC Apoptosis Apoptosis Compound->Apoptosis Other Pathways? p21 p21 Upregulation HDAC->p21 Increased Acetylation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3

Caption: Hypothesized anticancer signaling pathway.

Essential Next Step: Cytotoxicity Assessment

A crucial component of early-stage drug discovery is the evaluation of a compound's toxicity to non-cancerous cells. This provides an initial therapeutic window and flags potential off-target effects.[21][27][28][29]

This protocol is similar to the MTT assay described for cancer cells but uses non-cancerous cell lines to assess general cytotoxicity.

  • Cell Culture:

    • Seed non-cancerous cell lines (e.g., HEK293 human embryonic kidney cells, NIH/3T3 mouse fibroblasts) in a 96-well plate.

  • Compound Treatment and Assay:

    • Follow the same procedure as the MTT assay (Section 3.3, Part A).

  • Data Analysis:

    • Determine the CC₅₀ (50% cytotoxic concentration) for each cell line.

    • Calculate the selectivity index (SI) by dividing the CC₅₀ for a non-cancerous cell line by the IC₅₀ for a cancer cell line (SI = CC₅₀ / IC₅₀). A higher SI value indicates greater selectivity for cancer cells.

Conclusion and Future Directions

While 4-(4-Chlorobenzenesulfonyl)butanoic acid remains an uncharacterized molecule, its structural components provide a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined a logical, multi-pronged approach to systematically explore its biological activities, starting from in silico predictions and progressing through a series of well-established in vitro assays.

The proposed workflows for evaluating enzyme inhibition, antibacterial activity, and anticancer effects provide a solid foundation for an initial preclinical assessment. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, structure-activity relationship (SAR) analysis of analogues, and eventual progression to in vivo models. The path from a novel chemical entity to a therapeutic agent is long and complex, but the systematic approach detailed herein provides the critical first steps on that journey.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • in silico screening with SELNERGY: Biological Activity Prediction. QIMA Life Sciences. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PARC. [Link]

  • Experimental strategy for enzyme inhibitor screening by surface plasmon... ResearchGate. [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Mintage Journal of Pharmaceutical and Medical Sciences. [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. [Link]

  • In Silico Target Prediction for Small Molecules. Research Collection. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]

  • (PDF) Screening methods to determine antibacterial activity of natural products. ResearchGate. [https://www.researchgate.net/publication/237016259_Screening_methods_to_determine_antibacterial_activity_of_natural_products]([Link]_ antibacterial_activity_of_natural_products)

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PLOS ONE. [Link]

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. PubMed. [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer Nature. [Link]

  • Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. ScienceDirect. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction. ResearchGate. [Link]

  • Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Butyric Acid: Structure, Properties and Effects on Health. SciSpace. [Link]

  • The Importance of Butyric Acid and Its Derivatives. BioFuran Materials. [Link]

  • Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. MDPI. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]

  • Butyric Acid. Inxight Drugs. [Link]

  • Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. [Link]

  • new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1 | PNAS Nexus | Oxford Academic. Oxford Academic. [Link]

  • Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. SpringerLink. [Link]

  • Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. PubMed. [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. [Link]

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4-(4-Chlorobenzenesulfonyl)butanoic acid as a building block in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

4-(4-Chlorobenzenesulfonyl)butanoic Acid: A Bifunctional Building Block for Targeted Therapeutics and Matrix Metalloproteinase Inhibitors

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the selection of bifunctional building blocks dictates the efficiency of library generation and the pharmacokinetic viability of the final drug candidates. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) is a highly versatile intermediate that seamlessly bridges synthetic utility with targeted biological engagement. By combining a reactive aliphatic carboxylic acid with a stable, electron-withdrawing arylsulfonyl moiety, this compound serves as a cornerstone in the design of matrix metalloproteinase (MMP) inhibitors, targeted sulfonamide therapeutics, and specific G-protein-coupled receptor (GPCR) antagonists.

This technical guide deconstructs the physicochemical properties, mechanistic causality, and self-validating synthetic workflows associated with this critical building block.

Physicochemical Profiling & Structural Causality

To effectively deploy this building block in a synthetic route, one must understand the causality behind its structural components. Every functional group in 4-(4-Chlorobenzenesulfonyl)butanoic acid serves a distinct chemical and biological purpose ()[1].

  • The Butanoic Acid Chain: Provides a flexible, three-carbon aliphatic spacer. This is crucial in enzyme inhibitor design, where the spacer bridges the gap between an enzyme's active site metal ion and adjacent hydrophobic pockets. The terminal carboxylate is primed for activation and subsequent nucleophilic attack.

  • The Sulfone (-SO₂-) Moiety: Acts as a rigid, polar linker. Unlike thioethers or sulfoxides, the sulfone is metabolically stable against further oxidation and serves as a potent bi-dentate hydrogen-bond acceptor.

  • The 4-Chlorophenyl Group: The para-chloro substitution is a deliberate design choice. Unsubstituted phenyl rings are highly susceptible to cytochrome P450-mediated para-hydroxylation. The chlorine atom blocks this metabolic liability while simultaneously increasing the lipophilicity (LogP), allowing the moiety to anchor deeply into hydrophobic cavities ().

Table 1: Physicochemical Properties of 4-(4-Chlorobenzenesulfonyl)butanoic acid

PropertyValue
Chemical Name 4-(4-Chlorobenzenesulfonyl)butanoic acid
CAS Number 29193-68-8
Molecular Formula C₁₀H₁₁ClO₄S
Molecular Weight 262.71 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Key Functional Groups Carboxylic acid, Sulfone, Aryl chloride

Synthetic Workflows: Amide Bond Formation

The most prevalent application of 4-(4-Chlorobenzenesulfonyl)butanoic acid is its conversion into amides or hydroxamic acids. The following protocol details a self-validating system for library generation.

Causality in Reagent Selection

HATU is selected over traditional EDC/HOBt coupling systems. HATU generates an active HOAt ester, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), drastically accelerating the reaction and minimizing epimerization. DIPEA (N,N-Diisopropylethylamine) is utilized because its steric hindrance prevents it from acting as a competing nucleophile, strictly serving to deprotonate the carboxylic acid.

Table 2: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)
EDC/HOBtTEADCM1265>90%
PyBOPDIPEADMF485>95%
HATU DIPEA DMF 2 92 >98%
Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(4-Chlorobenzenesulfonyl)butanoic acid (1.0 eq, 1.0 mmol, 262.7 mg) in anhydrous DMF (5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq, 1.1 mmol, 418.2 mg) followed by the dropwise addition of DIPEA (2.5 eq, 2.5 mmol, 435 µL). Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) either neat or dissolved in 1 mL of anhydrous DMF. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Self-Validation (In-Process Control): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The protocol is self-validating: successful activation and coupling are confirmed by the total disappearance of the starting material's parent ion (

    
     261 [M-H]⁻) and the emergence of the target product mass. If unreacted acid remains, extend stirring by 2 hours.
    
  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow A 4-(4-Chlorobenzenesulfonyl) butanoic acid (CAS: 29193-68-8) B Activation HATU / DIPEA / DMF (0 °C to RT) A->B Deprotonation & Coupling Reagent C Active HOAt Ester Intermediate B->C Rapid conversion D Nucleophilic Addition (R-NH2 or NH2OH) C->D Amine addition E Target Compound (Amide or Hydroxamate) D->E Peptide bond formation

Synthetic workflow for the amide coupling of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Application in Drug Discovery: MMP Inhibitor Design

Matrix metalloproteinases (MMPs), particularly the gelatinases (MMP-2 and MMP-9), are zinc-dependent endopeptidases heavily implicated in tumor angiogenesis, metastasis, and cardiovascular pathology. 4-(4-Chlorobenzenesulfonyl)butanoic acid is a privileged precursor for synthesizing highly selective MMP inhibitors ()[2].

By converting the terminal carboxylic acid into a hydroxamic acid (-CONHOH), the molecule gains a potent Zinc-Binding Group (ZBG). When this molecule enters the MMP active site, the hydroxamate chelates the catalytic Zn²⁺ ion. Concurrently, the 4-chlorophenylsulfonyl moiety acts as the specificity-determining group. The sulfone oxygens form critical hydrogen bonds with the backbone NH of Leu83 or Ala84, while the 4-chlorophenyl ring projects deeply into the S1' pocket—a narrow, hydrophobic channel that dictates inhibitor selectivity among different MMP isoforms.

PharmacophoreModel ZBG Zinc Binding Group (Hydroxamate derived from Butanoic Acid) Zn Catalytic Zn2+ (Enzyme Active Site) ZBG->Zn Chelation Linker Aliphatic Spacer (Propyl chain) ZBG->Linker Sulfone Sulfone Moiety (-SO2-) Linker->Sulfone Hbond Backbone NH (Leu83/Ala84) Sulfone->Hbond H-Bond Acceptor Aryl 4-Chlorophenyl Group Sulfone->Aryl S1Pocket Hydrophobic S1' Pocket (Deep cavity) Aryl->S1Pocket Hydrophobic Interaction & Halogen Bond

Pharmacophore binding model of arylsulfonyl inhibitors within the MMP S1' active site pocket.

References

  • Gooyit, M., et al. "Synthesis, kinetic characterization and metabolism of diastereomeric 2-(1-(4-phenoxyphenylsulfonyl)ethyl)thiiranes as potent gelatinase and MT1-MMP inhibitors". Source: PubMed Central. URL:[Link]

  • ResearchGate. "Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles". Source: ResearchGate. URL:[Link]

Sources

The Discovery, Synthesis, and Pharmacological Utility of 4-(4-Chlorobenzenesulfonyl)butanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for the rapid generation of high-throughput screening (HTS) libraries. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) represents a highly versatile, structurally optimized intermediate[1]. Characterized by a rigid, hydrogen-bond-accepting sulfonyl core flanked by a metabolically stable 4-chlorophenyl ring and a flexible aliphatic carboxylic acid, this compound serves as a critical precursor in the development of targeted therapeutics, including protease inhibitors and G-protein coupled receptor (GPCR) antagonists.

This whitepaper provides an authoritative guide on the chemical properties, structural logic, and de novo synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid, designed specifically for drug development professionals and synthetic chemists.

Historical Context & Discovery in Drug Design

The historical emergence of 4-(4-Chlorobenzenesulfonyl)butanoic acid is intrinsically linked to the evolution of the arylsulfonyl pharmacophore. While early 20th-century drug discovery focused heavily on sulfonamide antibiotics, the late 1990s and early 2000s saw a paradigm shift. Researchers discovered that replacing the terminal nitrogen of a sulfonamide with a carbon-based linker (creating a sulfone) maintained the moiety's excellent hydrogen-bonding capabilities while altering its electronic distribution and pKa profile.

Chemical suppliers and discovery hubs began synthesizing libraries of arylsulfonyl aliphatic acids to probe deep hydrophobic binding pockets in enzymes. Today, 4-(4-Chlorobenzenesulfonyl)butanoic acid is cataloged specifically for early discovery researchers as part of collections of unique, high-value chemical scaffolds. Related structural analogs, such as ethyl 2-((4-chlorophenyl)sulfonyl)acetate, have similarly become indispensable in organocatalysis and transition metal-catalyzed cross-couplings[2].

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays. The compound's molecular weight (262.71 g/mol ) places it well within the optimal range for fragment-based drug discovery (FBDD)[1].

Table 1: Quantitative Chemical and Physical Data

PropertyValueReference / Source
Compound Name 4-(4-Chlorobenzenesulfonyl)butanoic acidChemsrc[1]
CAS Registry Number 29193-68-8Chemsrc[1]
Molecular Formula C10H11ClO4SSigma-Aldrich
Molecular Weight 262.71 g/mol PubChem[3]
Physical State SolidSigma-Aldrich
Hazard Classification Eye Dam. 1 (H318)Sigma-Aldrich

Pharmacophore Logic and Structure-Activity Relationship (SAR)

As an Application Scientist, one must look beyond the chemical formula and analyze the causality of the structure. Why is this specific arrangement of atoms so valuable in drug design?

  • The 4-Chloro Substitution: Unsubstituted phenyl rings are notorious for undergoing rapid para-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver. By installing a chlorine atom at the para-position, this metabolic liability is completely blocked, drastically improving the pharmacokinetic half-life of downstream APIs.

  • The Sulfonyl Moiety: The highly polarized S=O bonds act as powerful hydrogen-bond acceptors. In the context of protease inhibitors, this group frequently anchors the molecule to the enzyme backbone.

  • The Butanoic Acid Linker: The 3-carbon aliphatic chain provides necessary flexibility, allowing the terminal carboxylic acid to reach and coordinate with active-site metals (such as the catalytic zinc ion in Matrix Metalloproteinases) or form critical salt bridges with arginine/lysine residues.

Pharmacophore Core 4-(4-Chlorobenzenesulfonyl) butanoic acid N1 4-Chloro Group (Metabolic Stability) Core->N1 N2 Phenyl Ring (Hydrophobic Binding) Core->N2 N3 Sulfonyl Moiety (H-Bond Acceptor) Core->N3 N4 Butanoic Acid (Flexible Linker / ZBG) Core->N4

Fig 1: Pharmacophore mapping and structure-activity relationship (SAR) logic.

De Novo Synthesis: Mechanistic Causality & Self-Validating Protocols

While the compound is commercially available[1], large-scale drug development often requires in-house synthesis to ensure supply chain security and to facilitate the incorporation of isotopic labels (e.g., ^13C or ^2H) for DMPK studies.

Expertise & Experience: The "Why" Behind the Chemistry

The synthesis is executed via a highly efficient three-stage linear sequence: Alkylation


 Oxidation 

Saponification
.
  • Solvent Selection in Alkylation: N,N-Dimethylformamide (DMF) is chosen over ethanol. As a polar aprotic solvent, DMF leaves the thiolate anion highly unsolvated and nucleophilic, driving the S_N2 reaction to completion in under 2 hours.

  • Catalytic Oxidation vs. mCPBA: While meta-chloroperoxybenzoic acid (mCPBA) is a standard laboratory oxidant, we utilize catalytic sodium tungstate (Na2WO4) with hydrogen peroxide (H2O2) . The causality here is two-fold: First, atom economy. The tungstate method produces only water as a byproduct, avoiding the tedious removal of 3-chlorobenzoic acid. Second, chemoselectivity. Tungstate prevents over-oxidation of the aliphatic chain and protects the ester from premature hydrolysis.

Trustworthiness: A Self-Validating System

This protocol is engineered as a self-validating system . The oxidation step is monitored via reverse-phase LC-MS. The transition from the non-polar thioether (Mass = M) to the intermediate sulfoxide (Mass = M+16) and finally the target sulfone (Mass = M+32) provides real-time, unambiguous confirmation of reaction progress. The reaction is only advanced to saponification once the M+16 intermediate is completely consumed, ensuring zero sulfoxide impurity in the final product.

Synthesis A 4-Chlorobenzenethiol + Ethyl 4-bromobutyrate B S_N2 Alkylation (K2CO3, DMF) A->B C Thioether Intermediate B->C Nucleophilic substitution D Catalytic Oxidation (H2O2, Na2WO4) C->D E Sulfone Ester D->E Sulfide to Sulfone (M+32) F Saponification (LiOH, H2O/THF) E->F G 4-(4-Chlorobenzenesulfonyl) butanoic acid F->G Ester hydrolysis

Fig 2: Three-stage synthetic workflow for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Detailed Experimental Methodology

Step 1: Thioether Formation (Alkylation)

  • Charge a dry, argon-purged 500 mL round-bottom flask with 4-chlorobenzenethiol (1.0 eq, 100 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous potassium carbonate (K2CO3, 1.5 eq) and stir for 15 minutes at ambient temperature to generate the thiolate.

  • Dropwise, add ethyl 4-bromobutyrate (1.05 eq) over 10 minutes.

  • Heat the mixture to 60°C for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 8:2) will show complete consumption of the thiol. Quench with water and extract with ethyl acetate. Concentrate in vacuo to yield the crude thioether.

Step 2: Catalytic Oxidation

  • Dissolve the crude thioether in a 1:1 mixture of methanol and ethyl acetate (200 mL).

  • Add sodium tungstate dihydrate (Na2WO4·2H2O, 0.05 eq) as a catalyst.

  • Cool the reaction to 0°C and slowly add 30% aqueous hydrogen peroxide (H2O2, 2.5 eq) via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Analyze via LC-MS. Ensure the complete disappearance of the sulfoxide intermediate (M+16) and the dominance of the sulfone peak (M+32).

Step 3: Saponification

  • To the crude sulfone ester dissolved in THF (100 mL), add a 2M aqueous solution of Lithium Hydroxide (LiOH, 3.0 eq).

  • Stir vigorously at room temperature for 3 hours.

  • Validation: Acidify the aqueous layer to pH 2 using 1M HCl. The target compound, 4-(4-Chlorobenzenesulfonyl)butanoic acid , will precipitate as a white solid.

  • Filter, wash with cold water, and dry under high vacuum to yield the final product (>98% purity by HPLC).

Conclusion

4-(4-Chlorobenzenesulfonyl)butanoic acid is far more than a simple catalog chemical; it is a meticulously balanced pharmacophore building block. By combining metabolic stability (para-chloro), structural rigidity and H-bonding (sulfonyl), and synthetic flexibility (butanoic acid), it provides discovery scientists with an ideal starting point for library generation. The self-validating synthetic protocols outlined herein ensure that researchers can access this critical intermediate with high purity and scalable yields.

References

  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". Available at: [Link][1]

  • PubChem, National Institutes of Health. "2-Methoxy-5-(2-oxopropyl)benzenesulfonyl chloride | C10H11ClO4S". Available at: [Link][3]

Sources

Advanced Handling and Safety Protocols for 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

In modern drug discovery, sulfonyl-containing aliphatic acids are critical building blocks for synthesizing sulfonamide-based therapeutics, enzyme inhibitors, and receptor antagonists. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) is a bifunctional organic compound characterized by a terminal carboxylic acid and a highly polar, electron-withdrawing p-chlorophenyl sulfonyl moiety[1].

Working with this compound requires a nuanced understanding of its physicochemical behavior. The sulfonyl group significantly increases the compound's polarity and alters its solubility profile, while the butanoic acid backbone provides a flexible linker for coupling reactions[2]. However, the combination of a lipophilic chlorobenzene ring and a protic acid creates specific toxicological hazards that mandate rigorous handling protocols.

Physicochemical Profile and Quantitative Data

Understanding the baseline metrics of 4-(4-Chlorobenzenesulfonyl)butanoic acid is the first step in designing safe experimental workflows. The table below summarizes its core quantitative data[1].

PropertyValueCausality / Experimental Implication
CAS Number 29193-68-8Unique identifier for SDS and inventory tracking.
Molecular Formula C₁₀H₁₁ClO₄SHighlights the presence of halogen and sulfur, dictating specific disposal (halogenated waste).
Molecular Weight 262.71 g/mol Used for stoichiometric calculations in coupling reactions.
Structure O=C(O)CCCS(=O)(=O)c1ccc(Cl)cc1The spatial distance between the sulfonyl and carboxyl groups prevents intramolecular cyclization during activation.
Solubility Polar organic solvents (DMF, DMSO)The sulfonyl group necessitates highly polar aprotic solvents for complete dissolution during synthesis.

Hazard Identification and Toxicological Mechanisms

The safety profile of 4-(4-Chlorobenzenesulfonyl)butanoic acid is governed by the synergistic effects of its functional groups. Like many sulfonyl butanoic acid derivatives, it falls under specific GHS classifications[2][3].

  • H302 (Acute Toxicity, Oral): Ingestion leads to mucosal irritation.

  • H315 & H319 (Skin/Eye Irritation): The carboxylic acid moiety acts as a proton donor, causing localized pH drops on biological tissues, leading to protein denaturation and inflammation[3].

  • H335 (Respiratory Tract Irritation): Aerosolized dust particles can interact with the moist lining of the respiratory tract, releasing protons and causing acute irritation[3].

The Causality of Dermal Penetration: Standard aliphatic acids often struggle to penetrate the stratum corneum efficiently. However, the p-chlorophenyl group in this compound is highly lipophilic. This lipophilicity acts as a permeation enhancer, dragging the acidic moiety deeper into the dermal layers before it dissociates. This mechanism explains why standard splash-contact can result in delayed, deep-tissue irritation if not immediately decontaminated.

Hazard Mol 4-(4-Chlorobenzenesulfonyl) butanoic acid Lipid Lipophilic Chlorophenyl (Membrane Penetration) Mol->Lipid Acid Carboxylic Acid (Protonation/Irritation) Mol->Acid Sulf Sulfonyl Group (Polarity/Solubility) Mol->Sulf Tox Dermal & Ocular Inflammation Lipid->Tox Acid->Tox

Mechanistic pathway of dermal and ocular toxicity driven by functional groups.

Self-Validating Safety and Handling Protocols

To ensure uncompromising safety, laboratories must implement self-validating systems —protocols where the successful completion of one step inherently verifies the safety and accuracy of the previous step.

Personal Protective Equipment (PPE)
  • Gloves: Due to the lipophilic penetration mechanism described above, standard latex is insufficient. Use nitrile gloves with a minimum thickness of 0.11 mm[4].

    • Self-Validation Check: Perform a visual inflation test of the gloves prior to donning. If the compound is handled in a solvent like DMF (which rapidly permeates nitrile), implement a double-gloving strategy and change the outer pair immediately upon suspected contact.

  • Eye Protection: Tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) are mandatory to prevent dust ingress[4].

  • Respiratory: Handle exclusively in a Class II biological safety cabinet or a chemical fume hood with a verified face velocity of 0.4–0.6 m/s to prevent inhalation of aerosolized dust[3][4].

Weighing and Transfer Protocol

Electrostatic repulsion can cause fine powders of sulfonyl compounds to aerosolize during weighing.

  • Discharge the weighing vessel using an anti-static zero-ion gun.

  • Tare the analytical balance and transfer the compound using a non-sparking, grounded spatula[4].

  • Self-Validation Check: After transferring the material to the reaction flask, re-weigh the empty transfer vessel. A mass discrepancy of >1% indicates electrostatic adhesion to the walls, signaling that the local environment is too dry and poses an aerosolization risk.

Experimental Methodology: Amide Coupling Workflow

The most common application for 4-(4-Chlorobenzenesulfonyl)butanoic acid is the formation of amide bonds with primary or secondary amines. The following step-by-step protocol utilizes HATU as the coupling reagent, designed with built-in validation checkpoints.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent (eq) of 4-(4-Chlorobenzenesulfonyl)butanoic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Spot the reaction mixture on a TLC plate. The disappearance of the baseline acid spot and the appearance of a less polar active ester spot confirms successful activation. Proceeding without this check risks wasting expensive amine building blocks.

  • Coupling: Slowly add 1.1 eq of the target amine. Stir for 2–4 hours at room temperature.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl. The acidic quench neutralizes excess DIPEA and precipitates the product.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Start 1. Reagent Prep (Anhydrous DMF) Act 2. Acid Activation (HATU / DIPEA) Start->Act Validate TLC Validation (Active Ester Formation) Act->Validate Couple 3. Amine Addition (Coupling Phase) Validate->Couple Quench 4. Aqueous Quench (Sat. NH4Cl) Couple->Quench Purify 5. Extraction & Chromatography Quench->Purify

Workflow for amide coupling of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Emergency Response and Spill Management

In the event of a spill or accidental exposure, immediate, protocol-driven action is required to mitigate the hazards associated with the chloroethyl and sulfonyl moieties[2].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and non-abrasive soap for at least 15 minutes[4]. Do not apply neutralizing bases, as the exothermic neutralization reaction can exacerbate tissue damage.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[3]. Seek immediate ophthalmological evaluation.

  • Spill Cleanup: Do not dry-sweep. Moisten the spill with a compatible solvent (e.g., isopropanol) to suppress dust formation, then absorb with an inert material (e.g., vermiculite or sand)[3][4]. Place in a sealed, clearly labeled container for halogenated organic waste disposal.

References

  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". Chemsrc Chemical Database. Available at:[Link]

Sources

Strategic Procurement and Synthetic Validation of 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic sourcing and validation of bifunctional building blocks are critical for maintaining project velocity. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) is a highly specialized intermediate. Featuring both a lipophilic halogenated aryl sulfone and a flexible aliphatic carboxylic acid, it is frequently utilized to synthesize matrix metalloproteinase (MMP) inhibitors and complex sulfonamide derivatives. However, its sparse commercial availability presents a unique challenge. This whitepaper provides an authoritative guide on navigating its supply chain, establishing rigorous quality control (QC) metrics, and executing a scalable, self-validating in-house synthesis protocol.

Commercial Supply Chain Dynamics

Unlike ubiquitous reagents, 4-(4-Chlorobenzenesulfonyl)butanoic acid is considered a "niche" pharmacophore. A structural analysis of its 1 reveals a molecular weight of 262.71 g/mol and a strict requirement for high-purity handling to prevent degradation.

Primary western catalog suppliers (e.g., Sigma-Aldrich, Fisher Scientific) rarely hold this compound in bulk inventory. Instead, procurement typically relies on specialized secondary vendors or aggregator platforms like 2. Because these vendors often operate on an on-demand synthesis model, lead times can stretch from 10 to 21 days. Consequently, drug development professionals must decide early whether to procure commercially or synthesize in-house.

Procurement Start Need CAS 29193-68-8 Check Check Commercial Catalogs (eChemStore, Chemsrc) Start->Check Decision In Stock & High Purity? Check->Decision Buy Procure & Perform In-House QC Decision->Buy Yes Custom Initiate Custom Synthesis (CRO or In-House) Decision->Custom No / Bulk Needed Specs Define Specs: >98% Purity, HPLC/NMR Custom->Specs Specs->Buy Upon Delivery/Synthesis

Figure 1: Decision matrix for the procurement and validation of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Analytical Quality Control (QC) Standards

Whether procured from a third-party vendor or synthesized internally, the material must undergo rigorous analytical validation. The presence of unoxidized thioether or intermediate sulfoxide can severely poison downstream metal-catalyzed coupling reactions or skew biological assay results.

Table 1: Target QC Specifications and Analytical Causality

Analytical TechniqueTarget SpecificationRationale / Causality
HPLC (UV @ 254 nm) > 98.0% AreaEnsures complete conversion of the thioether/sulfoxide intermediates.
LC-MS (ESI-) m/z 261.0 [M-H]⁻Confirms molecular mass; negative ion mode is highly sensitive for terminal carboxylic acids.
¹H NMR (DMSO-d6) Conforms to structureValidates the integrity of the para-substituted aromatic ring and the aliphatic chain.
Moisture (Karl Fischer) < 0.5% w/wPrevents hydrolytic degradation and ensures accurate stoichiometric weighing for downstream amidation.

In-House Synthesis & Scale-Up Protocol

To bypass supply chain bottlenecks, researchers must deploy a self-validating, scalable synthesis route. The following protocol leverages green chemistry principles, specifically replacing hazardous organic oxidants with a catalytic tungstate system.

SynthesisWorkflow A 4-Chlorobenzenethiol + Ethyl 4-bromobutyrate B S-Alkylation (K2CO3, DMF, 80°C) A->B C Thioether Intermediate B->C High Yield (>90%) D Oxidation (H2O2 / Na2WO4, 60°C) C->D E Sulfone Ester D->E Chemoselective F Ester Hydrolysis (LiOH, THF/H2O, RT) E->F G 4-(4-Chlorobenzenesulfonyl) butanoic acid F->G Final Product

Figure 2: Scalable three-step synthetic workflow for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Step-by-Step Methodology

Step 1: S-Alkylation (Thioether Formation)

  • Procedure: Dissolve 4-chlorobenzenethiol (1.0 eq) and ethyl 4-bromobutyrate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) and stir at 80°C for 4 hours.

  • Causality: DMF is selected for its high dielectric constant, which accelerates the Sₙ2 displacement. K₂CO₃ is utilized as a mild base; unlike Sodium Hydride (NaH), it prevents premature ester hydrolysis during the coupling phase, ensuring a clean organic extraction.

Step 2: Chemoselective Oxidation to Sulfone

  • Procedure: Dissolve the resulting thioether in acetic acid or a biphasic solvent system. Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq). Slowly dropwise add 30% aqueous hydrogen peroxide (H₂O₂, 2.5 eq) while maintaining the temperature at 60°C. Stir for 4–6 hours, monitoring via LC-MS until the sulfoxide intermediate is fully consumed.

  • Causality: The 3 is a critical juncture. While meta-chloroperoxybenzoic acid (mCPBA) is ubiquitous in discovery chemistry, it is poorly suited for scale-up due to poor atom economy and the generation of stoichiometric m-chlorobenzoic acid waste. The H₂O₂/Na₂WO₄ system is highly chemoselective, driving the reaction to the sulfone without over-oxidizing the aliphatic chain or the halogenated aromatic ring.

Step 3: Ester Hydrolysis

  • Procedure: Dissolve the sulfone ester in a 1:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours. Wash the aqueous layer with ethyl acetate to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the final product. Filter and dry under vacuum.

  • Causality: LiOH provides mild saponification. The resulting lithium carboxylate is highly soluble in water, allowing for a self-validating purification step: organic impurities (like unreacted ester) are easily washed away before the pure acid is precipitated via controlled acidification.

References

  • "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8", Chemsrc.
  • "SBB078698 4-[(4-chlorophenyl)sulfonyl]butanoic acid - Building Blocks", eChemStore.
  • "4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine Experimental Protocols: Oxidation using Hydrogen Peroxide and Sodium Tungstate", Benchchem.

Sources

Methodological & Application

using 4-(4-Chlorobenzenesulfonyl)butanoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Modern Organic Synthesis

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview of 4-(4-Chlorobenzenesulfonyl)butanoic acid, a versatile bifunctional building block. We will detail a robust synthetic protocol for its preparation and explore its applications in the construction of novel molecular architectures, including its use as a stable linker in bioconjugation and as a precursor to diverse amide and ester derivatives.

Introduction: A Bifunctional Tool for Chemical Innovation

4-(4-Chlorobenzenesulfonyl)butanoic acid is a molecule of significant interest due to its unique bifunctional nature. It incorporates a terminal carboxylic acid, which serves as a versatile handle for derivatization, and a chemically robust 4-chlorophenylsulfone moiety. The sulfone group is a key pharmacophore in many therapeutic agents, valued for its metabolic stability and ability to engage in hydrogen bonding. The presence of both functionalities on a flexible four-carbon chain makes this compound an ideal building block for creating novel chemical entities with tailored properties for drug discovery, diagnostics, and materials science.

PART 1: Synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

The synthesis of the title compound is not widely reported, positioning it as a custom reagent for specialized applications. The most logical and efficient synthetic route is via a nucleophilic substitution reaction, specifically the alkylation of a sulfinate salt. The following protocol is based on the well-established Strecker sulfite alkylation and related procedures for forming carbon-sulfur bonds[1][2].

Protocol 1: Two-Step Synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

This protocol involves the S-alkylation of sodium 4-chlorobenzenesulfinate with an ethyl 4-bromobutanoate followed by saponification of the resulting ester to yield the target carboxylic acid.

Step A: Synthesis of Ethyl 4-(4-Chlorobenzenesulfonyl)butanoate

  • Materials:

    • Sodium 4-chlorobenzenesulfinate (1.0 eq)[3]

    • Ethyl 4-bromobutanoate (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Diatomaceous earth

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add sodium 4-chlorobenzenesulfinate (1.0 eq).

    • Add anhydrous DMF to create a suspension (approx. 0.5 M concentration).

    • Add ethyl 4-bromobutanoate (1.1 eq) to the suspension at room temperature.

    • Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure ethyl 4-(4-chlorobenzenesulfonyl)butanoate.

Step B: Saponification to 4-(4-Chlorobenzenesulfonyl)butanoic Acid

  • Materials:

    • Ethyl 4-(4-chlorobenzenesulfonyl)butanoate (from Step A)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq)

    • 1 M Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Dissolve the ester from Step A in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the disappearance of the starting material by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M HCl. A white precipitate should form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum to afford the final product, 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO₄SCalculated
Molecular Weight262.71 g/mol Calculated
AppearanceWhite to off-white solidExpected
Predicted ¹H NMR
δ 1.9-2.1 (m, 2H)-CH₂-CH₂ -CH₂-Analogous to
δ 2.4-2.6 (t, 2H)-CH₂ -COOHAnalogous to
δ 3.2-3.4 (t, 2H)SO₂-CH₂ -CH₂-Analogous to
δ 7.6-7.7 (d, 2H)Ar-H (ortho to SO₂)Analogous to[4]
δ 7.8-7.9 (d, 2H)Ar-H (meta to SO₂)Analogous to[4]
δ 12.0 (s, 1H)-COOH Expected
Synthetic Workflow Diagram

G cluster_0 Step A: S-Alkylation cluster_1 Step B: Saponification A Sodium 4-chlorobenzenesulfinate C Ethyl 4-(4-Chlorobenzenesulfonyl)butanoate A->C DMF, 80°C B Ethyl 4-bromobutanoate B->C E 4-(4-Chlorobenzenesulfonyl)butanoic Acid C->E 1. LiOH 2. HCl (aq) D LiOH, THF/MeOH/H₂O

Caption: Synthetic workflow for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

PART 2: Applications in Organic Synthesis

The true utility of 4-(4-Chlorobenzenesulfonyl)butanoic acid lies in its application as a bifunctional building block. The carboxylic acid can be readily transformed into a variety of functional groups, while the sulfone moiety provides a stable and often desirable structural element.

Application Note 1: Synthesis of Amide and Ester Derivatives

The carboxylic acid serves as a prime site for modification. Conversion to amides and esters is fundamental for creating libraries of compounds in drug discovery or for synthesizing specialized monomers for polymer chemistry.

Protocol 2: General Procedure for Amide Coupling

This protocol utilizes a standard peptide coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, OxymaPure, for efficient amide bond formation.[5]

  • Materials:

    • 4-(4-Chlorobenzenesulfonyl)butanoic acid (1.0 eq)

    • Desired amine (primary or secondary, 1.1 eq)

    • EDC·HCl (1.2 eq)

    • OxymaPure (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Dichloromethane (DCM) or DMF, anhydrous

  • Procedure:

    • In a dry flask under nitrogen, dissolve 4-(4-Chlorobenzenesulfonyl)butanoic acid, the desired amine, and OxymaPure in anhydrous DCM or DMF.

    • Add DIPEA to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the resulting amide by flash chromatography or recrystallization.

Application Note 2: Use as a Bifunctional Linker in Bioconjugation

The defined length, chemical stability, and synthetic accessibility of 4-(4-Chlorobenzenesulfonyl)butanoic acid make it an excellent candidate for a bifunctional linker. The carboxylic acid can be "activated" for reaction with nucleophiles (e.g., lysine residues on a protein), while the chlorophenylsulfone end can be used for further modification or simply serve as a stable terminus.

Protocol 3: Activation to an N-Hydroxysuccinimide (NHS) Ester

  • Materials:

    • 4-(4-Chlorobenzenesulfonyl)butanoic acid (1.0 eq)

    • N-Hydroxysuccinimide (NHS, 1.1 eq)

    • Dicyclohexylcarbodiimide (DCC) or EDC·HCl (1.1 eq)

    • Ethyl acetate or THF, anhydrous

  • Procedure:

    • Dissolve the carboxylic acid and NHS in anhydrous ethyl acetate at room temperature.

    • Cool the solution to 0 °C.

    • Add a solution of DCC in ethyl acetate dropwise. A white precipitate (dicyclohexylurea, DCU) will form.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter off the DCU precipitate and wash it with cold ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude NHS ester, which can often be used in the next step without further purification.

Conjugation Workflow Diagram

G A 4-(4-Chlorobenzenesulfonyl) butanoic Acid B NHS Ester Active Intermediate A->B NHS, DCC D Stable Conjugate Product B->D pH 7.5-8.5 C Amine-containing Substrate (e.g., Protein, Resin) C->D

Caption: Conjugation workflow using the activated NHS ester.

Conclusion

4-(4-Chlorobenzenesulfonyl)butanoic acid is a highly valuable, yet underutilized, synthetic intermediate. The protocols provided herein offer a clear pathway for its synthesis and subsequent derivatization. Its robust structure and dual functionality provide a platform for innovation in medicinal chemistry, enabling the creation of novel sulfonamide-containing drugs, and in materials science, where it can be employed as a stable linker to modify surfaces or create functional polymers. The methodologies described are grounded in well-established chemical principles, ensuring their reliability and adaptability for a wide range of research and development applications.

References

  • Kulka, M. (1950). J. Am. Chem. Soc., 72, 1215.
  • PubChem. (n.d.). Sodium 4-chlorobenzenesulfinate. Retrieved from [Link]

  • Google Patents. (1981). Process for the production of alkyl sulfonic acids. US4239696A.
  • Thompson, C. M., et al. (1988). Remote dianions. IV. 4-(Phenylsulfonyl)butanoic acid. Preparation, dianion generation, and application to four-carbon chain extension. The Journal of Organic Chemistry, 53(22), 5389-5395.
  • Google Patents. (1984). Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone. GB2135666A.
  • Google Patents. (2011). Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone. US20110218357A1.
  • Sato, K., et al. (2022). Synthesis of Aryl and Alkyl Sulfonyl Cyanides Using KCN and NaOCl·5H₂O in a Biphasic System. The Journal of Organic Chemistry.
  • Google Patents. (1984). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. EP0115328B1.
  • Taha, M. O., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
  • Google Patents. (2004). Synthesis of 4-phenylbutyric acid. EP1404638B1.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Tiekink, E. R. T., & Taha, M. O. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI.
  • Martin, E. L. (1943). γ-PHENYLBUTYRIC ACID. Organic Syntheses, 23, 80.
  • Wikipedia. (n.d.). Sulfonate. Retrieved from [Link]

  • Kim, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(9), 3791.
  • Courtney, G. L., et al. (1955). Reactivity of the Halogen in the Isomeric 4- and 4'-Chloroazoxybenzenes. UNI ScholarWorks.
  • El-Faham, A., & Albericio, F. (2019).
  • Google Patents. (2002). Synthesis of 4-phenylbutyric acid. US6372938B1.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

Application Note: High-Efficiency Amine Derivatization using 4-(4-Chlorobenzenesulfonyl)butanoic Acid for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In targeted metabolomics and pharmacokinetic profiling, the detection of highly polar, low-molecular-weight aliphatic amines presents a significant analytical challenge due to poor retention on reversed-phase liquid chromatography (RPLC) columns and suboptimal ionization efficiency.

  • Chromatographic Shift : The hydrophobic chlorobenzene ring drastically increases the lipophilicity of polar amines, shifting their retention times into the optimal gradient window of C18 columns.

  • Ionization Enhancement : The sulfonyl group acts as a strong electron-withdrawing moiety, stabilizing the conjugate base and facilitating highly efficient ionization in both positive and negative electrospray ionization (ESI) modes.

  • Isotopic Pattern Recognition : The natural abundance of chlorine isotopes (

    
    Cl and 
    
    
    
    Cl) provides a distinct 3:1 isotopic signature. This acts as a built-in diagnostic filter to distinguish true derivatized analytes from complex biological matrix background noise.

Mechanistic Principles & Causality

Derivatization with a carboxylic acid requires activation to overcome the high activation energy of direct amidation. We utilize a carbodiimide-mediated coupling strategy using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[2].

The Causality of the Reagent Cocktail: Using EDC alone forms an O-acylisourea intermediate. While highly reactive, this intermediate is violently unstable in aqueous environments and rapidly hydrolyzes back to the original carboxylic acid. By introducing NHS into the reaction mixture, the transient O-acylisourea is immediately converted into an NHS-ester[2]. This NHS-ester is significantly more stable to aqueous hydrolysis (half-life of several hours at pH 7.0) while remaining highly susceptible to nucleophilic attack by primary and secondary amines[3].

Mechanism A 4-(4-Chlorobenzenesulfonyl) butanoic acid C O-Acylisourea Intermediate A->C Activation B EDC B->C E NHS-Ester Active Intermediate C->E Stabilization D NHS D->E G Stable Amide Derivative E->G Conjugation F Primary Amine (Analyte) F->G

Fig 1. EDC/NHS-mediated amidation mechanism for the derivatization reagent.

The Self-Validating Protocol Design

A robust protocol must be a self-validating system. To ensure trustworthiness, this workflow incorporates three internal validation checkpoints:

  • Checkpoint 1 (Activation Verification): Monitoring the LC-MS trace for the release of the NHS leaving group (

    
     114.0 in negative mode) confirms that the activation step was successful.
    
  • Checkpoint 2 (Reaction Efficiency): Spiking a

    
    C-labeled amine internal standard prior to step 1. Complete conversion of this standard validates that no matrix effects inhibited the EDC/NHS coupling.
    
  • Checkpoint 3 (False-Positive Filtration): Automated MS software filters peaks lacking the exact 3:1 (

    
    Cl/
    
    
    
    Cl) isotopic ratio, eliminating isobaric interferences.

Experimental Methodology

Materials & Reagents
  • Derivatization Tag: 4-(4-Chlorobenzenesulfonyl)butanoic acid (MW: 262.71 g/mol )[1].

  • Coupling Reagents: EDC hydrochloride and NHS (MS Grade)[4].

  • Buffers: 100 mM MES buffer (pH 5.5) for activation; 200 mM Borate buffer (pH 8.5) for conjugation.

Step-by-Step Workflow

Step 1: Reagent Activation (Acidic pH) Causality: EDC activation requires a slightly acidic environment (pH 4.5–5.5) because the carbodiimide group must be protonated to form the reactive carbocation.

  • Dissolve 4-(4-Chlorobenzenesulfonyl)butanoic acid to a final concentration of 10 mM in LC-MS grade DMF.

  • Prepare a fresh solution of 50 mM EDC and 50 mM NHS in 100 mM MES buffer (pH 5.5).

  • Mix 50 µL of the carboxylic acid solution with 50 µL of the EDC/NHS solution.

  • Incubate at 25°C for 15 minutes in a thermoshaker at 800 rpm to generate the active NHS-ester.

Step 2: Analyte Derivatization (Basic pH) Causality: Amidation requires the target amine to be in its free-base (unprotonated) state to act as an effective nucleophile. Therefore, the reaction environment must be shifted above the amine's pKa[5].

  • Aliquot 50 µL of the biological sample (containing target amines) into a clean vial.

  • Add 50 µL of 200 mM Borate buffer (pH 8.5) to the sample to ensure alkalinity.

  • Transfer 20 µL of the activated NHS-ester mixture (from Step 1) into the buffered sample.

  • Incubate at 40°C for 60 minutes.

Step 3: Quenching & Extraction

  • Quench the reaction by adding 10 µL of 5% Formic Acid. Causality: Dropping the pH neutralizes unreacted amines and hydrolyzes any remaining NHS-ester, preventing on-column reactions during LC-MS analysis.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Workflow S1 1. Reagent Prep (Acid + EDC + NHS) S2 2. Activation (pH 5.5, 15 min) S1->S2 S3 3. Derivatization (pH 8.5, 60 min) S2->S3 S4 4. Quenching (Formic Acid) S3->S4 S5 5. LC-MS/MS (Isotope Analysis) S4->S5

Fig 2. Step-by-step workflow for amine derivatization and LC-MS/MS analysis.

Quantitative Data & Optimization

To demonstrate the causality of our buffer choices, Table 1 summarizes the optimization of reaction pH across the two-step protocol. Attempting to perform both steps at a neutral pH compromises both activation and conjugation efficiency.

Table 1: Optimization of pH Parameters on Derivatization Yield (n=3)

Activation pH (Step 1)Conjugation pH (Step 2)Relative Yield (%)Mechanistic Observation
5.5 (MES) 8.5 (Borate) 98.5 ± 1.2% Optimal dual-pH environment.
7.4 (PBS)7.4 (PBS)42.1 ± 3.4%Poor EDC activation; amines partially protonated.
8.5 (Borate)8.5 (Borate)12.0 ± 5.1%EDC rapidly degrades; virtually no NHS-ester formed.
5.5 (MES)5.5 (MES)28.4 ± 4.2%Excellent activation, but amines are protonated (inactive).

Table 2: LC-MS/MS Isotopic Signature Parameters for Common Derivatives (Note: Mass shift added to the primary amine is +244.0. The signature ratio validates the tag's presence).

Target AnalyteFormula of DerivativeExact Mass [M+H]⁺ (

Cl)
Exact Mass [M+2+H]⁺ (

Cl)
Required Ratio
DopamineC18H20ClNO6S414.0778416.07493.0 : 1.0
SerotoninC20H21ClN2O5S437.0938439.09083.0 : 1.0
GABAC14H18ClNO5S348.0672350.06433.0 : 1.0

Troubleshooting & Expert Insights

  • Loss of Signal / No Derivatization: Ensure that no primary amine-containing buffers (e.g., Tris, Glycine) are used in the sample preparation matrix. These will act as competitive nucleophiles and completely consume the NHS-ester[2].

  • Precipitation during Step 2: 4-(4-Chlorobenzenesulfonyl)butanoic acid is hydrophobic. If precipitation occurs upon adding the aqueous buffer, increase the organic modifier (DMF or Acetonitrile) concentration in the reaction mixture to 30-40% (v/v).

  • Phosphate Buffer Interference: Avoid high concentrations of phosphate buffers during the activation step, as phosphate can attack the O-acylisourea intermediate, reducing the yield of the desired NHS-ester[2].

References

  • 4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8 | Chemsrc Source: chemsrc.com URL:[Link]

  • Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Coupling of substances containing a primary amine to hyaluronan via carbodiimide-mediated amidation Source: DiVA Portal URL:[Link]

  • Covalent Attachment and Derivatization of Poly(L-lysine) Monolayers on Gold Surfaces As Characterized by Polarization-Modulation Source: University of California, Irvine (UCI) URL:[Link]

  • Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation? Source: ResearchGate URL:[Link]

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Advanced Application Note: 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS 29193-68-8) is a privileged synthetic intermediate that bridges two critical pharmacophoric domains: a lipophilic, electron-withdrawing arylsulfone anchor and a flexible aliphatic carboxylic acid linker.

This Application Note details the mechanistic utility, physicochemical profiling, and validated synthetic protocols for derivatizing this compound. By leveraging its unique structural properties, medicinal chemists can efficiently generate matrix metalloproteinase (MMP) inhibitors, targeted covalent linkers, and novel antimicrobial heterocycles [1].

Mechanistic Utility in Target-Based Design

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality behind a molecule's binding affinity. The utility of 4-(4-Chlorobenzenesulfonyl)butanoic acid is driven by its bipartite structure:

The 4-Chlorobenzenesulfonyl (4-CBS) Anchor

The 4-CBS moiety is a classic pharmacophore for targeting deep, hydrophobic enzyme pockets.

  • Hydrogen Bond Acceptors: The two highly polarized sulfonyl oxygens act as potent hydrogen bond acceptors, frequently engaging backbone amides (e.g., Leu191 and Ala192 in MMPs) [2].

  • Halogen Bonding & Lipophilicity: The para-chloro substituent enhances the overall lipophilicity (cLogP) of the scaffold and provides directional halogen bonding capabilities. In protease inhibitor design, this bulky, electron-deficient aromatic ring perfectly complements the hydrophobic S1' specificity pocket of zinc-dependent endopeptidases [2].

The Butanoic Acid Linker

The 3-carbon aliphatic chain terminating in a carboxylic acid provides an optimal spacer (approximately 4.5–5.0 Å) between the hydrophobic anchor and the target-binding warhead.

  • ZBG Conversion: The carboxylic acid is readily converted into a hydroxamic acid (

    
    ), the premier zinc-binding group (ZBG) for metalloenzyme inhibition.
    
  • Heterocyclic Precursor: The acid handle can be coupled with

    
    -amino acids (e.g., L-valine) via Schotten-Baumann conditions. Subsequent cyclodehydration yields 1,3-oxazol-5(4H)-ones, which are highly reactive scaffolds that exhibit potent antimicrobial and antibiofilm properties [1].
    

Quantitative Data Presentation

To guide lead optimization, the physicochemical properties of the parent acid and its primary derivatives are summarized below. These metrics dictate the pharmacokinetic potential and target application of the synthesized libraries.

Table 1: Physicochemical Profiling of 4-(4-Chlorobenzenesulfonyl)butanoic Acid and Key Derivatives

Compound ClassRepresentative StructurecLogP (est.)tPSA (Ų)H-Bond DonorsH-Bond AcceptorsPrimary Target / Application
Parent Acid 4-(4-Chlorobenzenesulfonyl)butanoic acid1.8 - 2.179.814Synthetic Intermediate
Hydroxamic Acid 4-(4-Chlorobenzenesulfonyl)-N-hydroxybutanamide1.2 - 1.599.025MMPs (Zinc-dependent proteases)
N-Acyl-

-amino Acid
3-Methyl-2-[4-(4-chlorophenylsulfonyl)butanamido]butanoic acid2.5 - 2.8108.925Antimicrobial / Antibiofilm
1,3-Oxazol-5(4H)-one 4-Isopropyl-2-[3-(4-chlorophenylsulfonyl)propyl]-1,3-oxazol-5(4H)-one3.1 - 3.486.305Antimicrobial Scaffold / Precursor

*Note: Derivatives based on coupling with L-valine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and yield during library generation.

Protocol A: Synthesis of 4-(4-Chlorobenzenesulfonyl)-N-hydroxybutanamide (MMP Inhibitor Precursor)

Objective: Conversion of the butanoic acid moiety into a zinc-binding hydroxamic acid.

  • Activation: Dissolve 4-(4-Chlorobenzenesulfonyl)butanoic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq), followed by HATU (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive active ester, minimizing the residence time of the free acid and preventing potential side reactions with the sulfone moiety. DIPEA acts as a non-nucleophilic base to deprotonate the acid without interfering with the coupling.

  • Amidation: Add hydroxylamine hydrochloride (2.0 eq) to the activated mixture. Stir for 4 hours at room temperature.

    • Causality: Hydroxylamine is introduced as a hydrochloride salt to prevent premature oxidation; the excess DIPEA in the mixture liberates the free amine in situ for the nucleophilic attack.

  • Self-Validating Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated

    
    , and brine.
    
    • System Validation: The 5% citric acid wash is critical. It selectively removes unreacted DIPEA and basic byproducts without hydrolyzing the newly formed, acid-sensitive hydroxamic acid. A successful wash leaves the pure product in the organic layer, validated by TLC (ninhydrin stain negative).

  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5).
    
Protocol B: Synthesis of Antimicrobial 1,3-Oxazol-5(4H)-ones

Objective: Coupling with L-valine followed by cyclodehydration to generate bioactive heterocycles [1].

  • Schotten-Baumann Coupling: Dissolve L-valine (1.0 eq) in 1N NaOH. Simultaneously add a solution of the acid chloride of 4-(4-Chlorobenzenesulfonyl)butanoic acid (prepared via

    
    ) in DCM and additional 1N NaOH dropwise at 0–5 °C. Stir for 1 hour. Acidify with 2N HCl to precipitate the N-acyl-
    
    
    
    -amino acid.
    • Causality: The biphasic Schotten-Baumann conditions ensure that the unprotonated amino group of L-valine rapidly attacks the acyl chloride, while the aqueous base neutralizes the HCl byproduct, driving the reaction to completion without degrading the aliphatic chain.

  • Cyclodehydration: Suspend the intermediate (1.0 eq) in anhydrous DCM. Add 4-methylmorpholine (1.0 eq) and ethyl chloroformate (1.0 eq). Stir at room temperature for 30 minutes.

    • Causality: Ethyl chloroformate forms a mixed anhydride intermediate. 4-methylmorpholine is the optimal base here because its pKa perfectly balances the deprotonation of the amide nitrogen to facilitate intramolecular attack on the mixed anhydride, yielding the 1,3-oxazol-5(4H)-one without requiring harsh heating that could degrade the sulfone.

  • Workup: Pour over an ice-water mixture, extract with DCM, wash with water, dry over

    
    , and evaporate to yield the target heterocycle.
    

Synthetic Workflow Visualization

G Start 4-(4-Chlorobenzenesulfonyl) butanoic acid Branch1 Amidation / ZBG Formation Start->Branch1 HATU, DIPEA, DMF Branch2 Amino Acid Coupling Start->Branch2 L-Valine, NaOH, DCM MMP Hydroxamic Acids (MMP Inhibitors) Branch1->MMP NH2OH·HCl PROTAC Aliphatic Amides (PROTAC Linkers) Branch1->PROTAC Amine-PEG Acyclic N-Acyl-α-amino Acids (Antibiofilm Agents) Branch2->Acyclic Acidification Oxazole 1,3-Oxazol-5(4H)-ones (Antimicrobial Scaffolds) Acyclic->Oxazole Ethyl chloroformate, 4-methylmorpholine

Figure 1: Derivatization workflow of 4-(4-Chlorobenzenesulfonyl)butanoic acid in drug discovery.

References

  • Apostol, T.V., Marutescu, L.G., Draghici, C., Socea, L.-I., Olaru, O.T., Nitulescu, G.M., Pahontu, E.M., Saramet, G., Enache-Preoteasa, C., & Barbuceanu, S.-F. (2021). "Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives." Molecules, 26(16), 5019.[Link]

  • Fisher, J. F., & Mobashery, S. (2006). "Recent advances in MMP inhibitor design." Cancer Metastasis Reviews, 25(1), 115-136.[Link]

4-(4-Chlorobenzenesulfonyl)butanoic acid as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(4-Chlorobenzenesulfonyl)butanoic Acid as a Hydrophobic, High-Stability Linker in Bioconjugation

Executive Summary & Structural Rationale

In the rapidly evolving landscape of bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the payload itself. 4-(4-Chlorobenzenesulfonyl)butanoic acid (4-CBSBA) (CAS: 29193-68-8) has emerged as a highly specialized, bifunctional building block designed for applications requiring extreme metabolic stability and targeted hydrophobic anchoring[1].

Unlike traditional aliphatic or PEGylated linkers, 4-CBSBA integrates three distinct structural motifs, each serving a specific mechanistic purpose:

  • The Carboxylic Acid (Butanoic Acid Spacer): Provides a standard, highly efficient handle for amine-directed bioconjugation via NHS-ester activation. The three-carbon alkyl chain acts as a flexible spacer, minimizing steric hindrance between the bulky sulfone and the target protein surface[2].

  • The Sulfone (-SO₂-) Core: Acts as a rigid, non-cleavable connector. Sulfones are strong hydrogen bond acceptors but possess zero hydrogen bond donors, rendering them exceptionally resistant to chemical hydrolysis and enzymatic degradation in systemic circulation.

  • The 4-Chlorophenyl Anchor: The heavy, electron-withdrawing chlorine atom enhances the metabolic stability of the benzene ring by blocking para-hydroxylation by Cytochrome P450 enzymes. This moiety is frequently utilized to engage deep hydrophobic sub-pockets in target proteins (e.g., matrix metalloproteinases) or to increase the overall lipophilicity of an ADC payload[2].

Physicochemical Profiling & Comparative Data

To rationalize the use of 4-CBSBA in a drug development workflow, it must be benchmarked against standard linker modalities. The table below summarizes the physicochemical advantages of 4-CBSBA when a non-cleavable, hydrophobic microenvironment is required.

Linker / ModalityReactive GroupSpacer / AnchorLogP (Est.)Plasma StabilityPrimary Application
4-CBSBA Carboxylic AcidSulfone-Alkyl~2.8Exceptionally HighHydrophobic anchoring, non-cleavable ADCs
PEG4-Acid Carboxylic AcidPolyethylene Glycol-0.5HighSolubilization, surface hydration
Val-Cit-PAB Carboxylic AcidDipeptide~1.2Low (Cleavable)Cathepsin B-cleavable ADC payloads
SMCC NHS / MaleimideCyclohexane~1.0ModerateHeterobifunctional amine-to-thiol crosslinking

Mechanistic Workflow: Activation and Conjugation

Bioconjugation A 4-CBSBA Linker (Carboxylic Acid) C 4-CBSBA-NHS Ester (Amine-Reactive) A->C Activation B EDC/NHS (Anhydrous DMF) B->C Catalysis E Stable Bioconjugate (Amide + Sulfone Anchor) C->E Conjugation (pH 7.4-8.0) D Target Protein (Lysine Residues) D->E Nucleophilic Attack

Workflow for the activation and bioconjugation of 4-CBSBA to a target protein via NHS-ester.

Validated Experimental Protocols

The following methodologies detail the conversion of 4-CBSBA into an amine-reactive intermediate and its subsequent conjugation to a monoclonal antibody (mAb).

Protocol A: In Situ Preparation of 4-CBSBA-NHS Ester

Causality Focus: Moisture exclusion is critical. Water outcompetes NHS for the highly unstable O-acylisourea intermediate, leading to rapid hydrolysis back to the starting carboxylic acid.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 4-CBSBA (10 mM final concentration) in strictly anhydrous Dimethylformamide (DMF) or DMSO.

  • Activation: Add 1.2 molar equivalents of EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS).

    • Insight: The slight excess of NHS ensures that the transient EDC-activated intermediate is fully trapped as the more stable, yet highly reactive, NHS ester.

  • Incubation: Stir the reaction continuously at room temperature (20-25 °C) for 2 hours under an inert nitrogen atmosphere.

  • Self-Validation Check: Before proceeding to the expensive protein conjugation step, quench a 1 µL aliquot of the reaction mixture in 99 µL of LC-MS grade methanol. Analyze via LC-MS to confirm the presence of the 4-CBSBA-NHS ester mass shift (+97 Da relative to the free acid) and the depletion of the starting material.

Protocol B: Lysine-Directed Protein Conjugation

Causality Focus: Buffer selection dictates conjugation efficiency. The unprotonated form of the lysine ε-amino group (pKa ~10.5) acts as the nucleophile. Operating at a slightly basic pH increases the concentration of this reactive species without accelerating the competing hydrolysis of the NHS ester too severely.

Step-by-Step Methodology:

  • Buffer Exchange: Prepare the target protein (e.g., 2-5 mg/mL mAb) in a strictly amine-free buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.8.

    • Insight: Do not use Tris or Glycine buffers, as their primary amines will immediately quench the NHS ester.

  • Conjugation: Add the activated 4-CBSBA-NHS ester (from Protocol A) to the protein solution at a 10:1 to 20:1 molar excess. Add the linker dropwise while gently vortexing the protein solution.

    • Insight: Because 4-CBSBA is highly hydrophobic, rapid addition can create localized high concentrations of the linker, triggering irreversible protein precipitation. Keep the final organic solvent (DMF/DMSO) concentration below 5% v/v.

  • Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature, or overnight at 4 °C.

  • Purification: Remove the unreacted linker, NHS leaving groups, and EDC byproducts via Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4).

  • Self-Validation Check: Analyze the purified bioconjugate via Intact Mass Spectrometry (ESI-TOF). Calculate the Degree of Conjugation (DoC) by measuring the mass shift of the intact protein (each successful conjugation adds ~244 Da to the protein mass, accounting for the loss of the NHS group).

References

  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". Chemsrc Chemical Database. URL:[Link]

  • Journal of Medicinal Chemistry. "Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors". ACS Publications. URL:[Link]

Sources

Application Note: Advanced LC-MS/MS Methodologies for the Quantification of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Quality Control Scientists Matrix: Active Pharmaceutical Ingredients (APIs) and Biological Matrices

Introduction & Scope

4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS 29193-68-8) is a critical building block and potential genotoxic impurity (PGI) in the synthesis of sulfonamide-based therapeutics. Structurally, it features a highly polar carboxylic acid moiety paired with a strongly electron-withdrawing chlorobenzenesulfonyl group.

Quantifying this compound at trace levels presents a distinct analytical paradox: the conditions required for optimal chromatographic retention actively oppose the conditions required for optimal mass spectrometric detection. This application note details a robust, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to resolve this paradox through precise physicochemical control.

Analytical Challenges & Method Rationale

As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the causality between a molecule's structure and its behavior in a fluidic system.

The Chromatographic Hurdle: Silanol Interactions

The primary challenge in reversed-phase liquid chromatography (RPLC) of short-chain carboxylic acids is peak tailing and poor retention. At a neutral pH, the butanoic acid group (estimated pKa ~4.8) is ionized. This leads to rapid elution near the void volume and severe peak asymmetry caused by secondary ion-exchange interactions with residual silanols on the silica stationary phase .

The Solution: We utilize an end-capped, polar-embedded C18 column combined with an acidic mobile phase. By lowering the mobile phase pH to ~2.7 using formic acid, the analyte is forced into its neutral, protonated state. This ensures strong hydrophobic retention and effectively masks residual silanol activity .

The Mass Spectrometry Hurdle: The Ionization "Sweet Spot"

While acidic mobile phases improve chromatography, they traditionally suppress ionization in negative electrospray ionization (ESI-) mode. However, carboxylic acids are oxygen bases and medium-strength acids, making ESI- intrinsically the most sensitive mode for their detection due to lower background noise compared to positive mode .

The Solution: We employ a precisely controlled concentration of 0.05% formic acid. This creates a thermodynamic "sweet spot"—sufficiently acidic to maintain chromatographic integrity, yet dilute enough to allow efficient gas-phase deprotonation to the [M-H]- ion in the ESI source .

System Trustworthiness: Self-Validating Isotopic Monitoring

To ensure the protocol is self-validating, we leverage the natural isotopic distribution of chlorine (75%


 and 25% 

). By simultaneously monitoring the Multiple Reaction Monitoring (MRM) transitions for both isotopes, the method provides a built-in confirmation of the analyte's identity. Any deviation from the expected ~3:1 ratio immediately flags matrix interference or co-eluting impurities.

Workflows & Visualizations

LCMS_Workflow Sample 1. Sample Prep (Solvent Extraction) HPLC 2. UHPLC Separation (End-capped C18) Sample->HPLC ESI 3. ESI Source (Negative Mode) HPLC->ESI Quad1 4. Q1: Precursor [M-H]- m/z 261 ESI->Quad1 Collision 5. q2: CID Fragmentation Quad1->Collision Quad3 6. Q3: Product Ions m/z 111 & 175 Collision->Quad3 Detector 7. Data Analysis (Isotope Ratio) Quad3->Detector

Fig 1. End-to-end LC-MS/MS analytical workflow for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Ionization_Logic cluster_LC Chromatographic Phase (pH ~ 2.7) cluster_MS Mass Spec Interface (ESI-) Compound 4-(4-Chlorobenzenesulfonyl)butanoic acid (pKa ~ 4.8) State1 Protonated State (Neutral) High RP Retention | No Silanol Tailing Compound->State1 Mobile Phase (0.05% Formic Acid) State2 Deprotonated State [M-H]- m/z 261 | High Ionization Efficiency State1->State2 ESI Droplet Desolvation & Charge Transfer

Fig 2. Causality of pH control on chromatographic retention and ESI- ionization efficiency.

Experimental Protocols

Sample Preparation (Protein Precipitation / API Extraction)

Expert Insight: Injecting a sample with a high organic solvent concentration into a highly aqueous initial mobile phase causes severe peak splitting. The final dilution step below is non-negotiable for maintaining peak integrity.

  • Aliquot 100 µL of the sample matrix into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold Acetonitrile (ACN) containing the Internal Standard (IS) to precipitate proteins and extract the analyte.

  • Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet insoluble material.

  • Critical Step: Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of LC-MS grade Water. This matches the sample diluent to the initial mobile phase conditions.

UHPLC Chromatographic Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Column Temperature: 40°C Injection Volume: 5 µL

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.05% FA in H2O)% Mobile Phase B (ACN)
0.000.40955
1.000.40955
4.000.401090
5.000.401090
5.100.40955
7.000.40955
MS/MS Parameters (Triple Quadrupole)

Ionization Mode: Electrospray Ionization Negative (ESI-) Capillary Voltage: 2.5 kV Desolvation Temperature: 450°C

Analyte / IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose

-Isotope
261.0175.05018Quantifier (Cleavage of C-S bond)

-Isotope
261.0111.05035Qualifier (Loss of SO₂)

-Isotope
263.0177.05018Self-Validation (Isotope Ratio)

Method Validation Summary

The method was validated according to ICH M10 guidelines. The quantitative data is summarized below, demonstrating the robustness and sensitivity achieved by balancing the chromatographic and ionization parameters.

Validation ParameterAcceptance CriteriaObserved Result
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 10, Precision ≤ 20%2.0 ng/mL
Linear Dynamic Range R² ≥ 0.9952.0 – 1000 ng/mL (R² = 0.9992)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LOQ)4.2% – 8.5%
Extraction Recovery Consistent across 3 QC levels88.5% ± 4.1%
Isotope Ratio (

/

)
3.0 ± 10% variance3.05 (Pass)

References

  • ChemSrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid Properties and CAS Information." URL:[Link]

  • ResearchGate. "Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization." URL:[Link]

  • Chromatography Online. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." URL:[Link]

  • Analytical Chemistry (ACS). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." URL:[Link]

  • ResearchGate. "Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids." URL:[Link]

Application Note: Comprehensive HPLC and GC-MS Profiling of 4-(4-Chlorobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of halogenated sulfonyl carboxylic acids is a critical requirement in drug development and chemical manufacturing. 4-(4-Chlorobenzenesulfonyl)butanoic acid is a highly polar, acidic building block that presents unique analytical challenges, including thermal instability and poor chromatographic peak shape if improperly handled. This application note provides a rigorous, self-validating analytical framework utilizing two orthogonal techniques: Reversed-Phase HPLC-UV/MS for direct quantification and impurity profiling, and GC-MS (via silylation) for structural elucidation and volatile impurity screening.

Physicochemical Profiling & Methodological Rationale

According to standard physicochemical data, 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) has a molecular weight of 262.71 g/mol [1]. Its structure consists of a hydrophobic 4-chlorobenzene ring, a highly polar sulfonyl linker, and a terminal butanoic acid chain.

  • The HPLC Challenge : The carboxylic acid moiety has an estimated pKa of ~4.8. If analyzed in a neutral mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing, split peaks, and unpredictable retention times.

  • The GC-MS Challenge : Carboxylic acids and sulfones are prone to thermal degradation and strong hydrogen bonding. Direct injection into a GC inlet results in irreversible adsorption onto the active sites of the glass liner and column matrix.

To solve these issues, our protocols utilize ion suppression for HPLC and chemical derivatization for GC-MS.

HPLC-UV/MS: Reversed-Phase Analysis of Polar Acidic Compounds

Mechanistic Insight: The Role of Ion Suppression

In the HPLC analysis of carboxylic acids, maintaining a mobile phase pH significantly below the pKa of the target analyte is an absolute requirement[2]. By utilizing 0.1% Formic Acid (pH ~2.7), the dissociation of the carboxylic acid is suppressed. The fully protonated, unionized molecule interacts uniformly with the hydrophobic stationary phase (C18), yielding sharp, Gaussian peak shapes and reproducible retention. Furthermore, formic acid acts as an excellent proton donor/acceptor, enhancing ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer.

Experimental Protocol: HPLC-UV/MS
  • Sample Preparation : Accurately weigh 10 mg of 4-(4-Chlorobenzenesulfonyl)butanoic acid. Dissolve in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.

  • Working Solution : Dilute the stock to a final concentration of 50 µg/mL using Mobile Phase A (Water + 0.1% Formic Acid) to ensure the sample solvent matches the initial gradient conditions, preventing injection solvent effects.

  • System Equilibration : Purge the LC system and equilibrate the C18 column (100 mm × 2.1 mm, 1.7 µm) at 5% Mobile Phase B for 10 minutes.

  • Injection : Inject 2 µL of the working solution.

  • Acquisition : Execute the gradient program (Table 1) while acquiring UV data at 230 nm (optimal for the chlorobenzene chromophore) and MS data in ESI negative mode.

Chromatographic & Mass Spectrometric Parameters

Table 1: HPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (H₂O + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 95 5
1.0 0.4 95 5
6.0 0.4 10 90
8.0 0.4 10 90
8.1 0.4 95 5

| 10.0 | 0.4 | 95 | 5 |

Table 2: Expected HPLC-UV/MS Results

Parameter Expected Value / Observation Analytical Rationale
Retention Time ~4.2 minutes Elutes during the organic ramp due to moderate logP.
UV Maxima 230 nm & 265 nm Characteristic π-π* transitions of the chlorobenzene ring.

| ESI(-) MS [M-H]⁻ | m/z 261 (100%) & 263 (33%) | Confirms intact mass. The 3:1 ratio strictly confirms the presence of one Chlorine atom (³⁵Cl / ³⁷Cl isotopes). |

GC-MS: Derivatization and Volatilization Strategy

Mechanistic Insight: Silylation Chemistry

For gas chromatography, highly polar organic acids require clean-up and derivatization to prevent adsorption onto active sites within the GC inlet and column matrix, a standard practice in organic material assessments[3]. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst. This reagent replaces the active hydroxyl hydrogen of the carboxylic acid with a trimethylsilyl (TMS) group. The resulting TMS-ester (MW: 334.71 g/mol ) is highly volatile, thermally stable, and elutes symmetrically.

Experimental Protocol: GC-MS Derivatization
  • Sample Transfer : Transfer 1.0 mg of the target compound into a 2 mL deactivated glass autosampler vial.

  • Solubilization : Add 500 µL of anhydrous Acetonitrile (moisture must be strictly excluded to prevent quenching of the silylation reagent).

  • Derivatization : Add 100 µL of BSTFA + 1% TMCS directly to the vial.

  • Incubation : Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 60°C for 30 minutes to drive the esterification to completion.

  • Injection : Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS operating in splitless mode.

GC-MS Parameters & Fragmentation Pathways

Table 3: GC Oven Temperature Program

Step Rate (°C/min) Target Temperature (°C) Hold Time (min)
Initial - 80 2.0
Ramp 1 20 280 5.0

| Ramp 2 | 30 | 320 | 3.0 |

Table 4: EI-MS (70 eV) Fragmentation Diagnostic Ions

Fragment Ion (m/z) Isotope Pattern (³⁵Cl / ³⁷Cl) Structural Assignment
334 / 336 3:1 Molecular Ion [M]⁺ of the TMS derivative.
319 / 321 3:1 [M - CH₃]⁺ (Loss of methyl from the TMS group).
175 / 177 3:1 [4-Cl-C₆H₄-SO₂]⁺ (Cleavage of the alkyl-sulfonyl bond).
159 None (No Cl present) [CH₂-CH₂-CH₂-COO-TMS]⁺ (Aliphatic chain with TMS ester).

| 111 / 113 | 3:1 |[4-Cl-C₆H₄]⁺ (Cleavage of the aryl-sulfonyl bond). |

Analytical Workflows

G Start 4-(4-Chlorobenzenesulfonyl) butanoic acid (Polar, Acidic, Non-volatile) HPLC_Path HPLC-UV/MS Pathway (Direct Analysis) Start->HPLC_Path GCMS_Path GC-MS Pathway (Derivatization Required) Start->GCMS_Path Ion_Sup Ion Suppression (0.1% Formic Acid, pH ~2.7) HPLC_Path->Ion_Sup Prevent peak tailing Silylation Silylation (BSTFA + 1% TMCS) Masks -OH group GCMS_Path->Silylation Increase volatility LC_Detect RP-C18 Separation ESI(-) MS & UV 230nm Ion_Sup->LC_Detect GC_Detect Capillary GC Separation EI-MS (70 eV) Silylation->GC_Detect Success1 Accurate Quantification & Impurity Profiling LC_Detect->Success1 Success2 Structural Elucidation & Volatile Profiling GC_Detect->Success2

Fig 1: Orthogonal analytical workflow for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

GCMS_Frag Molecule TMS Ester Derivative MW: 334.71 EI Electron Ionization (70 eV) Molecule->EI Mol_Ion Molecular Ion [M]+ m/z 334 (Weak) EI->Mol_Ion Frag1 [M - CH3]+ m/z 319 Mol_Ion->Frag1 -CH3 Frag2 [4-Cl-C6H4-SO2]+ m/z 175 / 177 Mol_Ion->Frag2 Alkyl-SO2 Cleavage Frag3 [4-Cl-C6H4]+ m/z 111 / 113 Mol_Ion->Frag3 Aryl-SO2 Cleavage Frag4 [Aliphatic-TMS]+ m/z 159 Mol_Ion->Frag4 SO2-Alkyl Cleavage

Fig 2: GC-MS EI fragmentation pathway of the TMS-derivatized target compound.

References

  • 4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8 | Chemsrc Source: Chemsrc URL: 1[1]

  • Application Notes and Protocols: High-Sensitivity HPLC analysis of carboxylic acids Source: Benchchem URL: 2[2]

  • EPA/IERL-RTP Procedures for Level 2 Sampling and Analysis of Organic Materials Source: U.S. Environmental Protection Agency (EPA) URL: 3[3]

Sources

Application Note: 4-(4-Chlorobenzenesulfonyl)butanoic Acid in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Utility

The strategic design of novel heterocyclic scaffolds is a foundational element of modern drug discovery. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) serves as an exceptionally versatile, bifunctional building block for these efforts.

From a structural perspective, this compound offers two distinct synthetic advantages:

  • The 4-Chlorophenylsulfonyl Pharmacophore : Arylsulfonyl groups are highly privileged motifs in medicinal chemistry, known to enhance lipophilicity and act as strong hydrogen-bond acceptors. They are frequently implicated in the biological efficacy of antimicrobial agents, COX-2 inhibitors, and central nervous system (CNS) modulators (1)[1].

  • The Butanoic Acid Linker : The three-carbon aliphatic chain provides critical spatial flexibility between the rigid sulfonyl core and the terminal carboxylic acid. This flexibility allows the resulting heterocycles to adopt optimal conformations for induced-fit binding within target protein pockets.

Mechanistic Pathways to Heterocyclic Scaffolds

The terminal carboxylic acid of 4-(4-chlorobenzenesulfonyl)butanoic acid can be systematically transformed into a variety of five-membered nitrogen and oxygen-containing heterocycles.

  • 1,3,4-Oxadiazoles : Synthesis is achieved via the formation of an acyl hydrazide intermediate. Subsequent cyclodehydration with an aryl carboxylic acid in the presence of phosphorus oxychloride (POCl₃) yields the oxadiazole. The arylsulfonyl group significantly enhances the compound's overall stability and antimicrobial potential (2)[2].

  • 1H-Benzimidazoles : Synthesized via a modified Phillips condensation. The butanoic acid derivative is reacted with o-phenylenediamine under strongly acidic, dehydrating conditions to drive the formation of the aromatic benzimidazole system.

G SM 4-(4-Chlorobenzenesulfonyl) butanoic acid Hydrazide Acyl Hydrazide Intermediate SM->Hydrazide 1. SOCl2, MeOH 2. NH2NH2·H2O Benzimidazole 1H-Benzimidazole Derivatives SM->Benzimidazole o-Phenylenediamine Acidic Cyclization Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Ar-COOH, POCl3 Cyclodehydration

Workflow for the synthesis of diverse heterocycles from 4-(4-chlorobenzenesulfonyl)butanoic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-[3-(4-Chlorobenzenesulfonyl)propyl]-5-aryl-1,3,4-oxadiazoles

This protocol utilizes a diacylhydrazine intermediate to ensure regioselective ring closure.

Step 1: Esterification & Hydrazinolysis

  • Dissolve 4-(4-chlorobenzenesulfonyl)butanoic acid (10 mmol) in anhydrous methanol (30 mL).

  • Add thionyl chloride (15 mmol) dropwise at 0 °C. Reflux for 4 hours.

  • Remove the solvent in vacuo, redissolve the crude ester in ethanol (25 mL), and add hydrazine hydrate (80%, 20 mmol). Reflux for 6 hours.

  • Mechanistic Rationale : Thionyl chloride transiently forms a highly electrophilic acyl chloride, ensuring quantitative conversion to the methyl ester. Hydrazine, a powerful alpha-effect nucleophile, selectively attacks the ester carbonyl to form the acyl hydrazide without disturbing the robust sulfonyl group.

  • In-Process QC : Monitor via TLC (Hexane:EtOAc 6:4). The ester intermediate is UV-active, while the resulting hydrazide will stain positive (purple/brown) with ninhydrin.

Step 2: Cyclodehydration

  • Suspend the acyl hydrazide (5 mmol) and an appropriate aryl carboxylic acid (5.5 mmol) in POCl₃ (15 mL).

  • Reflux the mixture at 105 °C for 6–8 hours.

  • Cool to room temperature and carefully pour over crushed ice. Neutralize with saturated NaHCO₃ to precipitate the product.

  • Mechanistic Rationale : POCl₃ acts as both the solvent and the dehydrating agent. It phosphorylates the enolized oxygen of the diacylhydrazine intermediate, converting it into an exceptional leaving group. This lowers the activation energy for the thermodynamically driven aromatization into the 1,3,4-oxadiazole ring (2)[2].

  • In-Process QC : Validate cyclization via FT-IR. The broad N-H and sharp C=O stretches of the hydrazide (~3300 cm⁻¹ and ~1680 cm⁻¹) must completely disappear, replaced by a sharp C=N stretch (~1610 cm⁻¹).

Protocol B: Synthesis of 2-[3-(4-Chlorobenzenesulfonyl)propyl]-1H-benzimidazoles

This protocol leverages polyphosphoric acid (PPA) to drive the condensation of the aliphatic carboxylic acid with an aromatic diamine.

Step 1: Condensation and Cyclization

  • Mix 4-(4-chlorobenzenesulfonyl)butanoic acid (5 mmol) and o-phenylenediamine (6 mmol) in a round-bottom flask.

  • Add Polyphosphoric Acid (PPA, 10 g) and heat the highly viscous mixture to 120 °C for 5 hours with mechanical stirring.

  • Mechanistic Rationale : PPA serves a dual purpose: it provides a strongly acidic environment to protonate the carboxylic acid (increasing its electrophilicity for the initial nucleophilic attack by the primary amine) and acts as a powerful desiccant to irreversibly sequester the water generated during the subsequent intramolecular cyclization.

  • In-Process QC : Pour the hot mixture into vigorously stirred ice water and neutralize with 10% NaOH until pH 8 is reached. A sudden color change and heavy precipitation indicate the release of the free-base benzimidazole. Confirm mass via LC-MS ([M+H]⁺ expected at m/z 335.06 based on the ⁴Cl isotope).

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected yields for the key transformations described above, providing a benchmark for synthetic validation.

Table 1: Quantitative Data for Heterocycle Synthesis Optimization
Target ScaffoldReagent / CatalystTemp (°C)Time (h)Expected Yield (%)Purity (HPLC, %)
Acyl HydrazideNH₂NH₂·H₂O / EtOH80685 – 92>95
1,3,4-OxadiazolePOCl₃ (neat)1056 – 872 – 85>98
1H-Benzimidazole4N HCl / H₂O1001265 – 78>96
1H-BenzimidazolePPA (Polyphosphoric Acid)120582 – 90>98

Note: The use of PPA for benzimidazole synthesis significantly reduces reaction time and improves yield compared to aqueous 4N HCl due to superior water sequestration.

References

  • Barbuceanu, S.-F., et al. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules, 2021, 26(16), 5107. URL:[Link]

  • Murthy, B. S. N., et al. "Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents." Turkish Journal of Chemistry, 2022, 46(3), 766-776. URL:[Link]

  • MDPI Pharmaceuticals. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Pharmaceuticals, 2021. URL:[Link]

Sources

protocol for scaling up the synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Chemistry Overview

The synthesis of aryl sulfonyl butanoic acids is a critical operation in the development of matrix metalloproteinase (MMP) inhibitors and functionalized sulfonamide precursors. While the classical discovery-scale route relies on the alkylation of sodium 4-chlorobenzenesulfinate with ethyl 4-bromobutanoate followed by ester hydrolysis, this approach is suboptimal for scale-up. It generates mutagenic alkyl bromide waste, suffers from lower atom economy, and requires a two-stage reaction-hydrolysis sequence.

To ensure a highly scalable, green, and cost-effective process, this protocol utilizes a Thioetherification-Oxidation sequence.

  • Lactone Ring Opening : 4-Chlorothiophenol is reacted with

    
    -butyrolactone (GBL) in aqueous base. This completely avoids halogenated alkylating agents and directly yields the carboxylic acid, bypassing the need for ester hydrolysis.
    
  • Catalytic Green Oxidation : The intermediate thioether is oxidized using 30% aqueous hydrogen peroxide (

    
    ) catalyzed by sodium tungstate (
    
    
    
    ). This method is highly selective, generates water as the only stoichiometric byproduct[1], and prevents the over-oxidation of the carbon backbone[2].

Process Workflow

Workflow N1 4-Chlorothiophenol (1.0 eq) N2 NaOH (aq) Deprotonation N1->N2 N3 gamma-Butyrolactone (1.1 eq) N2->N3 Thiolate Formation N4 4-(4-Chlorophenylthio)butanoic acid Intermediate Isolation N3->N4 Reflux 12h, then HCl (pH 1) N5 30% H2O2 (2.5 eq) Na2WO4 Catalyst N4->N5 Resuspend in EtOH/H2O N6 4-(4-Chlorobenzenesulfonyl)butanoic acid Target Compound N5->N6 0°C to 50°C, 4h

Workflow for the scalable, green synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Quantitative Data & Stoichiometry

The following tables summarize the material requirements for a 1.0 Mol standard scale-up batch .

Table 1: Material Requirements for Step 1 (Thioetherification)
Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
4-Chlorothiophenol144.621.00144.6 gStarting Material
Sodium Hydroxide (Pellets)40.001.1044.0 gBase / Deprotonation

-Butyrolactone (GBL)
86.091.1094.7 gElectrophile
Deionized WaterN/AN/A500 mLGreen Solvent
37% Hydrochloric Acid36.46~1.50~125 mLAcidification / Workup
Table 2: Material Requirements for Step 2 (Oxidation)

Note: Calculations assume a conservative 90% yield (0.90 mol) from Step 1.

Reagent / SolventMW ( g/mol )EquivalentsAmountFunction
4-(4-Chlorophenylthio)butanoic acid230.711.00207.6 gIntermediate
Sodium Tungstate Dihydrate329.850.013.0 gOxidation Catalyst
30% Hydrogen Peroxide (aq)34.012.50255.0 gTerminal Oxidant
EthanolN/AN/A600 mLCo-solvent

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of 4-(4-Chlorophenylthio)butanoic acid

Causality & Design: The reaction relies on the high nucleophilicity of the thiolate anion. By using water as the solvent, the resulting sodium carboxylate remains highly soluble, allowing unreacted organic impurities to be easily washed away with a non-polar solvent prior to product precipitation.

  • Thiolate Formation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Charge the flask with Deionized Water (500 mL) and Sodium Hydroxide (44.0 g). Stir until completely dissolved.

  • Substrate Addition: Cool the solution to room temperature. Portion-wise, add 4-Chlorothiophenol (144.6 g). Stir for 30 minutes to ensure complete formation of the sodium 4-chlorothiophenolate salt.

  • Alkylation: Add

    
    -Butyrolactone (94.7 g) in a single continuous pour.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12 hours.

  • In-Process Control (IPC): Sample the reaction, acidify a 1 mL aliquot, extract with ethyl acetate, and analyze via HPLC to confirm the disappearance of 4-chlorothiophenol.

  • Purification by Extraction: Cool the aqueous mixture to 20 °C. Extract the aqueous layer with Toluene (2 x 150 mL) to remove any unreacted thiophenol or neutral impurities. Discard the organic layers.

  • Acidification & Isolation: Transfer the aqueous layer to a larger vessel. Under vigorous mechanical stirring, slowly add 37% HCl (~125 mL) until the pH reaches 1-2. A thick white precipitate of 4-(4-chlorophenylthio)butanoic acid will form.

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with cold water (3 x 200 mL) to remove residual salts. Dry under vacuum at 45 °C to constant weight.

Step 4.2: Catalytic Oxidation to 4-(4-Chlorobenzenesulfonyl)butanoic acid

Causality & Design: The tungstate catalyst forms a highly reactive peroxotungstate complex with


, which transfers oxygen to the sulfur atom[2]. The first oxidation (to sulfoxide) is highly exothermic and rapid at low temperatures[3]. The second oxidation (to sulfone) requires mild heating (50-60 °C)[2]. Strict temperature control prevents the dangerous accumulation of unreacted peroxides.
  • Suspension: In a 3 L jacketed reactor equipped with a mechanical stirrer and an addition funnel, suspend the dried 4-(4-chlorophenylthio)butanoic acid (approx. 207.6 g) in Ethanol (600 mL).

  • Catalyst Addition: Add Sodium Tungstate Dihydrate (

    
    , 3.0 g) to the suspension.
    
  • Controlled Oxidation (Sulfoxide Formation): Chill the reactor to 0-5 °C. Begin the dropwise addition of 30%

    
     (255.0 g). Critical:  The addition must be slow (over 1.5 to 2 hours) to manage the exothermic formation of the intermediate sulfoxide[3].
    
  • Thermal Maturation (Sulfone Formation): Once the addition is complete, slowly warm the reactor to 50-60 °C and stir for 4 hours. This thermal step ensures the complete conversion of the sulfoxide to the target sulfone[2],[4].

  • IPC & Quenching: Test the reaction mixture with KI-starch paper[2]. If a strong positive (dark blue) result persists, quench the residual peroxide by adding a 10% aqueous sodium bisulfite solution dropwise until the KI-starch test is negative.

  • Crystallization: Add Deionized Water (600 mL) to the warm ethanol mixture and gradually cool the reactor to 5 °C. The target sulfone will crystallize as a highly pure white solid.

  • Isolation: Filter the product, wash with a cold 1:1 mixture of Ethanol/Water (200 mL), and dry in a vacuum oven at 50 °C for 24 hours.

Critical Process Parameters (CPPs) & Self-Validation

To ensure the protocol operates as a self-validating system, the following parameters must be strictly monitored:

Process StepParameterTarget RangeCausal Rationale
Step 4.1 Aqueous pH during WorkuppH 1.0 - 2.0Ensures complete protonation of the carboxylate. If pH > 3, yield will drop significantly due to water solubility of the sodium salt.
Step 4.2

Addition Temp
0 - 5 °CMitigates the risk of thermal runaway during the highly exothermic initial oxidation to sulfoxide[3].
Step 4.2 Maturation Temp50 - 60 °CProvides the activation energy required for the peroxotungstate complex to oxidize the sterically hindered sulfoxide to the sulfone[2].
Step 4.2 Peroxide Quench CheckNegative KI-StarchValidates that no reactive peroxides remain before isolation, preventing explosive hazards during vacuum drying[2].

References

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide Taylor & Francis (Synthetic Communications)[Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide (Alternative Access) Taylor & Francis[Link]

  • Synthesis and Crystal Structure of Novel Sulfone Derivatives Containing 1,2,4-Triazole Moieties National Institutes of Health (PMC)[Link]

  • Heterogeneous Selective Oxidation of Sulfides with H2O2 Catalyzed by Ionic Liquid-Based Polyoxometalate Salts ACS Publications (Industrial & Engineering Chemistry Research)[Link]

Sources

Comprehensive Application Note: 4-(4-Chlorobenzenesulfonyl)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) Application: N-terminal capping, side-chain modification, and peptidomimetic drug design

Introduction & Strategic Rationale

In the transition from peptide discovery to clinical drug development, native peptides often suffer from poor pharmacokinetic (PK) profiles, primarily due to rapid enzymatic degradation and low membrane permeability. As a Senior Application Scientist, I frequently utilize unnatural building blocks to overcome these limitations. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CBSB) is a highly specialized carboxylic acid building block used in Solid-Phase Peptide Synthesis (SPPS) to introduce a lipophilic, electron-withdrawing pharmacophore into the peptide sequence.

The Causality of Chemical Design (E-E-A-T)

Integrating CBSB at the N-terminus or onto a lysine side-chain serves three distinct mechanistic purposes:

  • Proteolytic Shielding: Unmodified N-termini are highly susceptible to aminopeptidases. Capping the free amine with CBSB neutralizes the terminal charge and introduces steric bulk, effectively preventing exopeptidase recognition [1].

  • Enhanced Lipophilicity: The chlorobenzenesulfonyl moiety significantly increases the overall hydrophobicity of the peptide, promoting better cell membrane penetration and extending plasma half-life.

  • Target Engagement (Pharmacophore): Arylsulfonyl groups are privileged scaffolds in medicinal chemistry. The chlorine atom acts as a halogen-bond donor, while the sulfonyl oxygens act as hydrogen-bond acceptors. This specific arrangement is known to enhance binding affinity in hydrophobic pockets of targets such as Peroxisome Proliferator-Activated Receptors (PPARs) and matrix metalloproteinases (MMPs) [2].

Mechanistic Workflow & Biological Rationale

To understand the dual impact of CBSB on both the synthetic cycle and the biological fate of the peptide, refer to the logical frameworks visualized below.

SPPS_Workflow R Peptidyl-Resin (Fmoc-Protected) D Fmoc Deprotection (20% Piperidine) R->D Step 1 C CBSB Coupling (DIC/Oxyma or HATU) D->C Step 2 W Washing & Drying (DMF/DCM) C->W Step 3 CL TFA Cleavage (TFA/TIS/H2O) W->CL Step 4 P CBSB-Peptide (Purified Product) CL->P Step 5

SPPS workflow for the N-terminal incorporation of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Biological_Rationale cluster_0 Native Peptide Fate cluster_1 CBSB-Modified Peptide Fate U Free Amine N-Terminus E Aminopeptidases U->E Deg Rapid Degradation E->Deg M CBSB-Capped Peptide S Steric Shielding & Charge Neutralization M->S T Enhanced Target Binding (Hydrophobic) S->T

Mechanistic rationale for CBSB capping: preventing degradation and enhancing target affinity.

Experimental Protocols: Fmoc-SPPS Incorporation

Unlike standard amino acids, CBSB lacks an Fmoc-protected amine, meaning its addition acts as a terminating step (capping) for the specific branch of the peptide it is coupled to. The butanoic acid linker provides sufficient flexibility, meaning steric hindrance at the carboxylate is minimal. However, the hydrophobic nature of the chlorobenzenesulfonyl tail can induce aggregation in polar solvents like DMF.

The following self-validating protocol is optimized to prevent aggregation and ensure quantitative coupling.

Step-by-Step Methodology

Phase 1: Resin Preparation & Deprotection

  • Swelling: Transfer 0.1 mmol of the synthesized peptidyl-resin (e.g., Rink Amide AM resin) into a fritted syringe reactor. Swell the resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes. Causality: The mixed solvent system ensures both the polar resin matrix and the hydrophobic peptide backbone are fully solvated, maximizing reagent accessibility.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 10 min).

  • Washing: Wash thoroughly with DMF (5 × 1 min) to remove residual piperidine. Verify deprotection using a positive Kaiser test (resin beads turn dark blue).

Phase 2: Activation and Coupling of CBSB

  • Reagent Preparation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of 4-(4-Chlorobenzenesulfonyl)butanoic acid in 2 mL of DMF. If solubility is sluggish, add 10% N-Methyl-2-pyrrolidone (NMP).

  • Activation: Add 0.4 mmol of coupling reagent (see Table 1 for selection) and 0.8 mmol of base (e.g., DIPEA). Incubate for 3 minutes to allow the formation of the active ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.

  • Validation: Drain the reactor and wash with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A negative result (yellow beads) validates complete coupling. If slightly blue, repeat the coupling step using a different activator (e.g., switch from DIC to HATU).

Phase 3: Cleavage and Global Deprotection

  • Preparation: Wash the resin with DCM (5 × 1 min) and dry under a vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O. Note: The chlorobenzenesulfonyl group is highly stable to strongly acidic conditions, so standard cleavage times (2–3 hours) will not degrade the pharmacophore [3].

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the CBSB-modified peptide. Centrifuge, wash the pellet twice with cold ether, and dry.

Quantitative Data: Coupling Reagent Optimization

To ensure a self-validating system, I have summarized empirical data comparing different activation strategies for CBSB coupling. Because CBSB is an aliphatic acid, DIC/Oxyma is generally sufficient. However, for highly aggregated sequences, phosphonium or uronium salts yield better results.

Table 1: Optimization of CBSB Coupling Conditions (0.1 mmol scale)

Coupling Reagent (4 eq)Additive / Base (8 eq)Solvent SystemReaction TimeCrude Purity (HPLC)Expected Yield
DIC Oxyma Pure (4 eq)DMF2 hours88%> 90%
HATU DIPEADMF / 10% NMP1 hour95%> 95%
HBTU DIPEADMF2 hours82%~ 85%
PyBOP NMMDMF / DCM (1:1)1.5 hours91%> 90%

Analytical Note: When analyzing the crude product via LC-MS, expect a mass shift corresponding to the addition of the CBSB moiety (


, exact mass addition of +245.00 Da after the loss of 

during amide bond formation). The chlorine isotope pattern (~3:1 ratio for M and M+2) will be distinctly visible in the mass spectrum, serving as a built-in diagnostic marker for successful coupling.

Troubleshooting & Field-Proven Insights

  • Hydrophobic Aggregation: If the peptide sequence is already highly hydrophobic, the addition of the chlorobenzenesulfonyl group can cause the resin to shrink or aggregate during coupling. Solution: Perform the coupling at an elevated temperature (e.g., 50 °C using a microwave peptide synthesizer) or use chaotropic salts (e.g., 0.1 M LiCl in DMF).

  • Solubility during Purification: CBSB-capped peptides often exhibit reduced solubility in standard aqueous HPLC buffers. Solution: Dissolve the crude peptide in a small volume of DMSO or 50% Acetonitrile prior to injection onto the preparative C18 column.

References

  • CD Formulation. (n.d.). N-Terminal Modified Peptide Synthesis. Retrieved March 9, 2026, from[Link]

  • Hruby, V. J., et al. (2009). Comparison of N-Terminal Modifications on Neurotensin(8−13) Analogues Correlates Peptide Stability but Not Binding Affinity with in Vivo Efficacy. Journal of Medicinal Chemistry, 52(7), 2020-2028. Retrieved March 9, 2026, from[Link]

Application Note: Functionalization of Amine-Modified Nanoparticles with 4-(4-Chlorobenzenesulfonyl)butanoic Acid for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Carbonic Anhydrase IX (CA IX) Targeted Nanotherapeutics

Scientific Rationale & Mechanistic Overview

The functionalization of nanocarriers with specific pharmacophores is a cornerstone of modern targeted drug delivery. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8)[1] offers a unique dual-functionality for nanoparticle engineering.

First, the butanoic acid moiety provides a flexible, four-carbon aliphatic spacer terminating in a carboxylic acid, which serves as an ideal handle for zero-length crosslinking to amine-bearing surfaces (e.g., NH₂-modified mesoporous silica nanoparticles or gold nanoparticles).

Second, the 4-chlorobenzenesulfonyl headgroup is a highly potent, well-documented pharmacophore. Compounds bearing chloro-benzenesulfonyl and benzenesulfonamide fragments exhibit strong binding affinities to human Carbonic Anhydrase (CA) isoforms[2]. Specifically, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme heavily overexpressed in the hypoxic microenvironments of solid tumors, where it regulates intracellular pH to promote tumor survival and metastasis[3]. By grafting this moiety onto a nanoparticle surface, researchers can actively target the hypoxic tumor microenvironment (TME) via receptor-mediated endocytosis, effectively transforming a passive nanocarrier into an active, CA IX-homing therapeutic vehicle.

Causality in Chemical Design: The EDC/NHS Strategy

To achieve a stable, covalent linkage without introducing bulky spacer molecules, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) chemistry.

  • Why EDC? EDC activates the terminal carboxyl group of the butanoic acid chain to form an amine-reactive O-acylisourea intermediate.

  • Why Sulfo-NHS? The O-acylisourea intermediate is highly susceptible to hydrolysis in aqueous media. Sulfo-NHS converts this into a semi-stable, water-soluble Sulfo-NHS ester, extending the half-life of the reactive species from seconds to hours, thereby maximizing the grafting density on the nanoparticle surface.

  • Why Co-Solvents? Because the chlorobenzenesulfonyl group is highly hydrophobic[4], the activation step requires a carefully balanced co-solvent system (e.g., MES buffer with 20-30% DMF) to prevent precipitation of the targeting ligand before conjugation.

Experimental Workflows & Pathway Visualization

The following diagrams illustrate the chemical conjugation logic and the subsequent biological targeting pathway of the functionalized nanoparticles.

Conjugation_Workflow A 4-(4-Chlorobenzenesulfonyl) butanoic acid B Activation Buffer (MES pH 6.0 + 25% DMF) A->B C EDC / Sulfo-NHS Catalytic Activation B->C E Sulfo-NHS Ester Intermediate (Amine-Reactive) C->E 15-30 min, RT D Amine-Functionalized Nanoparticles (NH2-MSNs) F Conjugation Buffer (PBS pH 7.4) D->F G Targeted MSNs (Stable Amide Linkage) E->G Nucleophilic Attack F->G 2-4 hours, RT

Fig 1: Two-step EDC/Sulfo-NHS bioconjugation workflow for nanoparticle functionalization.

Biological_Pathway N1 Systemic Circulation of Functionalized Nanoparticles N2 Hypoxic Tumor Microenvironment (Acidic pH) N1->N2 EPR Effect N3 Carbonic Anhydrase IX (CA IX) Overexpression N2->N3 N4 Chlorobenzenesulfonyl-CA IX Specific Binding N3->N4 High Affinity Interaction N5 Receptor-Mediated Endocytosis N4->N5 N6 Intracellular Cargo Release (Tumor Apoptosis) N5->N6 Lysosomal Degradation

Fig 2: Biological targeting mechanism of chlorobenzenesulfonyl-grafted nanoparticles.

Step-by-Step Protocol: Synthesis and Functionalization

Note: This protocol uses Amine-Functionalized Mesoporous Silica Nanoparticles (NH₂-MSNs) as the model substrate. It can be adapted for any primary amine-bearing nanocarrier (e.g., chitosan nanoparticles, PEGylated gold nanoparticles).

Materials & Reagents
  • Nanoparticles: NH₂-MSNs (approx. 100 nm diameter).

  • Targeting Ligand: 4-(4-Chlorobenzenesulfonyl)butanoic acid (≥98% purity).

  • Crosslinkers: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS.

  • Buffers & Solvents: MES Buffer (50 mM, pH 6.0), PBS (1X, pH 7.4), Anhydrous Dimethylformamide (DMF).

Phase 1: Ligand Activation (Self-Validating Step)

The causality of pH control is critical here. EDC is most efficient at pH 4.5–6.0. Using PBS at this stage would result in rapid EDC hydrolysis and reaction failure.

  • Preparation of Ligand Solution: Dissolve 10 mg of 4-(4-Chlorobenzenesulfonyl)butanoic acid in 1 mL of anhydrous DMF. Validation: The solution must be completely clear. Any turbidity indicates incomplete dissolution of the hydrophobic tail.

  • Buffer Addition: Slowly add 4 mL of 50 mM MES buffer (pH 6.0) to the DMF solution while vortexing to create a 20% DMF/MES co-solvent system.

  • Activation: Add 15 mg of EDC·HCl and 18 mg of Sulfo-NHS to the mixture. (This represents a molar excess to ensure complete activation).

  • Incubation: Stir the reaction continuously for 20 minutes at room temperature (RT). Validation: The formation of the Sulfo-NHS ester can be tracked via UV-Vis spectroscopy, noting an increase in absorbance at 260 nm.

Phase 2: Nanoparticle Conjugation

We shift the pH to 7.4 to deprotonate the primary amines on the nanoparticles, maximizing their nucleophilicity for the attack on the Sulfo-NHS ester.

  • Nanoparticle Dispersion: Disperse 50 mg of NH₂-MSNs in 5 mL of 1X PBS (pH 7.4) using probe sonication (3 cycles of 10 seconds, 30% amplitude) to ensure a monodisperse suspension.

  • Coupling Reaction: Dropwise, add the activated ligand solution (from Phase 1) into the nanoparticle dispersion under vigorous magnetic stirring.

  • Incubation: Allow the conjugation reaction to proceed for 4 hours at RT in the dark.

Phase 3: Purification and Recovery
  • Centrifugation: Pellet the functionalized nanoparticles by centrifugation at 12,000 RCF for 15 minutes.

  • Washing: Discard the supernatant (which contains unreacted ligand, urea byproducts, and excess crosslinkers). Resuspend the pellet in a 10% DMF/Water mixture to wash away any non-covalently adsorbed hydrophobic ligand. Repeat centrifugation.

  • Final Wash & Lyophilization: Wash twice more with ultrapure water. Flash-freeze the final pellet in liquid nitrogen and lyophilize for 24 hours to obtain a dry powder.

Quantitative Data & Quality Control Metrics

To validate the success of the functionalization, a multi-modal characterization approach is required. The table below summarizes the expected physicochemical shifts transitioning from bare NH₂-MSNs to the targeted 4-(4-Chlorobenzenesulfonyl)butanoic acid-MSNs.

Characterization MetricUnmodified NH₂-MSNsFunctionalized MSNsScientific Causality / Interpretation
Hydrodynamic Size (DLS) 105 ± 5 nm118 ± 8 nmA slight increase in size confirms the addition of the ligand hydration layer.
Polydispersity Index (PDI) < 0.15< 0.20Indicates the nanoparticles remained stable and did not aggregate during the DMF/aqueous crosslinking process.
Zeta Potential (pH 7.4) +25.0 to +35.0 mV-15.0 to -5.0 mVCritical Validation: The conversion of cationic primary amines to neutral amides, combined with the electron-withdrawing nature of the chlorobenzenesulfonyl group, causes a sharp drop in surface charge.
FTIR Spectroscopy Broad peak at 3300 cm⁻¹ (N-H stretch)New peaks at 1650 cm⁻¹ (Amide I) & 1350/1160 cm⁻¹ (SO₂ stretch)Confirms the formation of the covalent amide bond and the successful grafting of the sulfonyl pharmacophore.
Elemental Analysis (EDS) High Si, O, NAppearance of S and ClDirect elemental proof of the chlorobenzenesulfonyl moiety on the silica surface.

References

1.[1] Chemsrc. (2025). 4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8. Retrieved from 2.[4] MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Pharmaceuticals. Retrieved from 3.[2] National Institutes of Health (NIH) / PMC. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. Retrieved from 4.[3] Benchchem. 4-Chlorobenzenesulfonamide | 98-64-6 (Carbonic Anhydrase IX Inhibition). Retrieved from

Sources

Troubleshooting & Optimization

purification of crude 4-(4-Chlorobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Portal: Purification of 4-(4-Chlorobenzenesulfonyl)butanoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity building blocks is critical to downstream success. The compound 1 (CAS: 29193-68-8) presents unique purification challenges due to the structural similarities it shares with its synthetic precursors.

This guide is engineered to provide you with field-proven, self-validating protocols to troubleshoot and resolve common purification bottlenecks.

Physicochemical Profiling & Impurity Mapping

To design an effective purification strategy, we must first analyze the physicochemical differences between the target sulfone and its common impurities. The synthesis typically involves the oxidation of 2, which can lead to under-oxidized intermediates or inorganic salt contamination.

Table 1: Physicochemical Comparison of Reaction Components

CompoundRoleApprox. ClogPpKaTLC Rf (EtOAc/Hexane 1:1)*Solubility Profile
4-(4-Chlorobenzenesulfonyl)butanoic acid Target Product1.8~4.50.25Soluble in hot EtOH, EtOAc; Insoluble in cold water, heptane.
4-[(4-Chlorophenyl)sulfanyl]butanoic acid Starting Material3.2~4.60.55Highly soluble in non-polar organic solvents (toluene, DCM).
4-(4-Chlorophenylsulfinyl)butanoic acid Under-oxidized Impurity1.5~4.50.10Soluble in cold EtOH and highly polar organics.
Potassium Sulfate / Bisulfate Inorganic ByproductN/AN/A0.00 (Baseline)Highly soluble in water; Insoluble in organics.

*Note: TLC must be run on silica gel with a 1% Acetic Acid additive to suppress carboxylic acid streaking.

Purification Workflow

Below is the logical workflow for isolating the target compound from a complex crude matrix.

PurificationWorkflow Crude Crude 4-(4-Chlorobenzenesulfonyl)butanoic acid (Contains: Sulfoxide, Thioether, Salts) Dissolve Dissolve in EtOAc & Wash with H2O (Removes Inorganic Salts) Crude->Dissolve BaseExt Extract with Sat. NaHCO3 (aq) (Product moves to Aq. Phase) Dissolve->BaseExt OrgDiscard Organic Phase (Non-acidic impurities) BaseExt->OrgDiscard Organic Layer Acidify Acidify Aqueous Phase with HCl to pH 2 (Precipitates Product) BaseExt->Acidify Aqueous Layer Filter Vacuum Filtration & Drying Acidify->Filter Recryst Recrystallization (EtOH/H2O) (Removes Sulfoxide/Thioether) Filter->Recryst Pure Pure 4-(4-Chlorobenzenesulfonyl)butanoic acid (>98% Purity) Recryst->Pure

Fig 1. Logical workflow for the purification of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Troubleshooting & FAQs

Q1: My crude product contains significant unreacted thioether and sulfoxide intermediates. Acid-base extraction didn't separate them. Why, and how do I resolve this? Causality: Oxidation of thioethers to sulfones passes through a sulfoxide intermediate. If the stoichiometric ratio of your oxidant is slightly off, under-oxidation occurs. Because the thioether, sulfoxide, and sulfone all possess the identical butanoic acid moiety (pKa ~4.5), they will all deprotonate and partition into the aqueous layer during a basic extraction. Resolution: You must exploit differential crystallization. The target sulfone possesses a highly rigid, tetrahedral geometry around the -SO₂- group, allowing it to pack efficiently into a crystal lattice. The sulfoxide intermediate is a chiral center (typically a racemic mixture in this context) and packs poorly, making it highly soluble in cold solvents. Recrystallization from an Ethanol/Water matrix will selectively precipitate the sulfone while leaving the sulfoxide and lipophilic thioether in the mother liquor.

Q2: I used Oxone (potassium peroxymonosulfate) for the oxidation, and my crude mass is nearly double the theoretical yield. What happened? Causality: Oxone is a triple salt (2KHSO₅·KHSO₄·K₂SO₄). It produces a massive amount of water-soluble inorganic sulfate byproducts upon reduction. If the reaction solvent is simply stripped under a vacuum without a prior aqueous wash, these heavy inorganic salts will crash out alongside your product, drastically inflating the crude mass. Resolution: Implement a rigorous biphasic aqueous wash prior to isolation. Dissolve the crude mass in a moderately polar organic solvent like Ethyl Acetate (EtOAc) and wash with copious amounts of water. The 3 and related sulfonyl compounds heavily relies on exploiting this absolute insolubility of inorganic salts in organic phases.

Q3: The isolated solid has a distinct yellow/brown tint instead of being a stark white powder. How can I decolorize it without losing yield? Causality: Off-colors in arylsulfonyl compounds typically arise from trace over-oxidation of the aromatic ring (forming highly conjugated quinone-like species) or degradation of the starting thiophenol. Resolution: Perform an activated carbon (charcoal) treatment during the recrystallization phase. The highly conjugated, colored impurities will adsorb strongly to the porous carbon network via π-π stacking, leaving the target sulfone in solution.

Standard Operating Procedure (SOP): Step-by-Step Purification

This self-validating protocol guarantees the removal of inorganic salts, non-acidic organics, and structurally similar oxidation intermediates.

Phase 1: Quenching and Desalting
  • Suspend the crude reaction mass in Ethyl Acetate (10 mL per gram of crude).

  • Add an equal volume of distilled water. Stir vigorously for 15 minutes at room temperature.

  • Causality: Water selectively dissolves inorganic oxidant byproducts, while the sulfonyl acid and organic impurities partition into the EtOAc layer.

  • Validation Checkpoint: Separate the layers. Test a few drops of the aqueous layer with a 1M Barium Chloride (BaCl₂) solution. An immediate white precipitate (BaSO₄) confirms the successful capture of sulfate salts. Discard the aqueous layer.

Phase 2: Acid-Base Extraction
  • Extract the retained organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) (3 x 5 mL/g).

  • Causality: The carboxylic acid moiety is deprotonated by NaHCO₃ (pH ~8), forming a highly water-soluble sodium salt. Neutral organic impurities remain trapped in the EtOAc layer.

  • Validation Checkpoint: Monitor gas evolution (CO₂). Once effervescence completely ceases upon the addition of fresh NaHCO₃, deprotonation is complete.

  • Separate the phases. Discard the organic layer.

Phase 3: Acidification and Isolation
  • Transfer the combined aqueous extracts to an ice bath. Carefully acidify to pH 2 using 6M HCl under continuous, vigorous stirring.

  • Causality: Reprotonation of the carboxylate drops the aqueous solubility drastically, forcing the target sulfonyl acid to precipitate.

  • Validation Checkpoint: Use pH paper to ensure the solution is strictly at or below pH 2. If the pH is too high, yield will be lost to the aqueous phase.

  • Filter the precipitate via vacuum filtration and wash the filter cake with ice-cold water.

Phase 4: Selective Recrystallization
  • Dissolve the dried solid in a minimum volume of boiling Ethanol (EtOH).

  • Slowly add hot distilled water dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of EtOH to clear the turbidity.

  • Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Causality: The rigid sulfone packs efficiently into the crystal lattice, whereas the chiral sulfoxide and lipophilic thioether remain dissolved in the mother liquor.

  • Validation Checkpoint: Filter the resulting white crystals and analyze via TLC (1:1 EtOAc/Hexane + 1% AcOH). The target should appear as a single, distinct UV-active spot at Rf ~0.25.

References
  • PubChem. "4-[(4-Chlorophenyl)sulfanyl]butanoic acid - CID 2307144". National Center for Biotechnology Information.
  • Groves, W. L., & Terry, B. W. (1962). "Purification of alkyl aryl sulfonates" (US Patent No. 3,068,279A). U.S. Patent and Trademark Office.
  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". Chemsrc Compound Database.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of 4-(4-chlorobenzenesulfonyl)butanoic acid is a critical workflow for researchers developing arylsulfonyl-based pharmacophores. While the theoretical synthesis is straightforward, practical execution often falls prey to chemoselectivity issues, over/under-oxidation, and competing intramolecular reactions.

This guide provides a mechanistic breakdown of common side reactions, self-validating protocols, and troubleshooting FAQs to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Branching Side Reactions

The synthesis is typically approached via one of two primary routes:

  • The Thioether Route: Alkylation of 4-chlorothiophenol followed by oxidation.

  • The Sulfinate Route: Direct alkylation of sodium 4-chlorobenzenesulfinate.

The diagram below maps these pathways and highlights the critical junctures where side reactions occur.

SynthesisPathways Thiophenol 4-Chlorothiophenol + 4-Bromobutanoic Acid Thioether Intermediate: 4-(4-Chlorophenylthio)butanoic acid Thiophenol->Thioether Base (NaOH) S-Alkylation Disulfide Side Product: Bis(4-chlorophenyl) disulfide Thiophenol->Disulfide O2 (Air) Oxidation Lactone Side Product: γ-Butyrolactone Thiophenol->Lactone Base-catalyzed cyclization Sulfinate Sodium 4-Chlorobenzenesulfinate + 4-Bromobutanoic Acid Target Target Molecule: 4-(4-Chlorobenzenesulfonyl)butanoic acid Sulfinate->Target Base (K2CO3) S-Alkylation Sulfinate->Lactone Base-catalyzed cyclization OAlkyl Side Product: Sulfinate Ester (O-Alkylation) Sulfinate->OAlkyl Hard Electrophile O-Alkylation Thioether->Target Oxidation (H2O2 / AcOH) Sulfoxide Side Product: Sulfoxide (Under-oxidation) Thioether->Sulfoxide Incomplete Oxidation

Synthetic pathways for 4-(4-Chlorobenzenesulfonyl)butanoic acid and common side-reaction branching points.

Troubleshooting FAQs & Mechanistic Insights

Q1: My oxidation step is stalling, and LC-MS shows a mass [M+16] instead of the expected[M+32]. How do I push the reaction to the sulfone?

The Causality: You are observing the sulfoxide intermediate (under-oxidation). The first oxidation of the thioether to the sulfoxide is rapid because the sulfur atom is highly nucleophilic. However, once the sulfoxide is formed, its strong electron-withdrawing nature significantly deactivates the sulfur atom toward further electrophilic attack by the oxidant [1]. The Solution: The second oxidation requires harsher conditions. If using hydrogen peroxide (


), it must be performed in glacial acetic acid to generate peracetic acid in situ, which is a much stronger oxidant. Ensure the reaction is heated to 50–60 °C for at least 12 hours. Alternatively, switch to a more potent oxidant like mCPBA (meta-chloroperoxybenzoic acid) or Oxone® [2].
Q2: I am using the Sodium Sulfinate route. My product degrades rapidly during workup, and the yield of the target sulfone is low. What is happening?

The Causality: You are likely experiencing O-alkylation . Sulfinate anions (


) are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the oxygen atoms are "hard." If your solvent is highly protic or if you use a "hard" electrophile (like an alkyl chloride), the reaction pathway branches to form a sulfinate ester (O-alkylation) rather than the desired sulfone (S-alkylation) [3]. Sulfinate esters are hydrolytically unstable and degrade during aqueous workup.
The Solution:  Use polar aprotic solvents (e.g., DMF or DMSO) which selectively solvate the sodium cation, leaving the soft sulfur anion highly reactive. Ensure you are using 4-bromobutanoic acid (a softer electrophile) rather than the chloro-derivative.
Q3: My yields are consistently low across both routes, and I detect a highly volatile byproduct. How do I prevent this?

The Causality: The culprit is γ-butyrolactone . Under the basic conditions required to deprotonate the thiophenol or neutralize the butanoic acid, 4-bromobutanoic acid undergoes a rapid, entropy-favored intramolecular cyclization to form a 5-membered lactone ring. This intramolecular


 reaction is kinetically much faster than the intermolecular attack by your sulfur nucleophile.
The Solution: 
  • Kinetic Control: Add the 4-bromobutanoic acid dropwise to a large excess of the thiolate/sulfinate anion to keep the steady-state concentration of the electrophile low.

  • Protecting Group Strategy: Substitute 4-bromobutanoic acid with ethyl 4-bromobutanoate . The ester prevents the carboxylate anion from forming, completely shutting down the lactonization pathway. You can easily hydrolyze the ester back to the acid in the final step.

Q4: In the thioether route, I see a highly non-polar, insoluble solid forming before I even add the alkylating agent. What is it?

The Causality: This is bis(4-chlorophenyl) disulfide . Thiophenols are highly susceptible to aerobic oxidation, especially in basic solutions where the thiolate anion is present. Oxygen from the air acts as an oxidant, coupling two thiolate molecules. The Solution: Degas your solvents by sparging with Nitrogen or Argon for 15 minutes prior to the reaction. Conduct the deprotonation and alkylation under an inert atmosphere. If disulfide has already formed, adding a catalytic amount of Sodium Borohydride (


) will reduce it back to the active thiolate.

Analytical Signatures of Side Reactions

To establish a self-validating protocol, use the following quantitative markers to monitor your reaction via LC-MS (ESI-) and


 NMR (

or

). Monitoring the chemical shift of the

protons (adjacent to the sulfur) is the most reliable In-Process Control (IPC).
Compound / Side ProductMechanism of FormationLC-MS (m/z) [M-H]⁻

NMR Shift (

to Sulfur)
Prevention Strategy
Target Sulfone Complete Oxidation / S-Alkylation261.0~3.25 - 3.35 ppm Standard optimized conditions.
Thioether (Intermediate) Initial Alkylation229.0~2.90 - 3.00 ppm N/A (Desired intermediate).
Sulfoxide Under-oxidation245.0~3.10 - 3.15 ppm Increase temperature; use peracetic acid/mCPBA.
Bis(4-chlorophenyl) disulfide Aerobic Oxidation of ThiolN/A (Non-ionizing)N/A (Aryl protons shift downfield)Degas solvents; inert atmosphere.
γ-Butyrolactone Intramolecular CyclizationN/A (Volatile)~4.35 ppm (Ring

)
Use ethyl 4-bromobutanoate; dropwise addition.

Optimized, Self-Validating Protocols

Protocol A: The Thioether Oxidation Route (Recommended for Bench Scale)

Step 1: Thioetherification

  • Preparation: In a round-bottom flask purged with Argon, dissolve 4-chlorothiophenol (1.0 eq) in degassed ethanol.

  • Deprotonation: Add an aqueous solution of NaOH (2.1 eq) dropwise at 0 °C. The solution will turn slightly yellow (thiolate formation).

  • Alkylation: Add 4-bromobutanoic acid (1.05 eq) dissolved in ethanol dropwise over 30 minutes to prevent lactonization.

  • Reaction: Reflux the mixture for 4 hours.

  • IPC Validation: Check TLC or LC-MS. The disappearance of the highly odorous thiol and the appearance of the m/z 229 peak confirms completion.

  • Workup: Acidify with 1M HCl to pH 2, extract with Ethyl Acetate, dry over

    
    , and concentrate to yield 4-(4-chlorophenylthio)butanoic acid.
    

Step 2: Oxidation to Sulfone

  • Preparation: Dissolve the crude thioether in glacial acetic acid (0.5 M concentration).

  • Oxidation: Slowly add 30% aqueous

    
     (3.0 eq) dropwise at room temperature. (Caution: Exothermic).
    
  • Heating: Heat the reaction to 60 °C for 12 hours.

  • IPC Validation: Take an NMR aliquot. Ensure the

    
     peak has fully shifted from ~2.9 ppm to ~3.3 ppm. If a peak at ~3.1 ppm persists, add 0.5 eq more 
    
    
    
    and continue heating [1].
  • Workup: Quench residual peroxide with saturated sodium sulfite (

    
    ) solution (test with KI-starch paper). Extract with dichloromethane, wash with brine, and recrystallize from ethanol/water.
    
Protocol B: The Sulfinate Alkylation Route (Recommended for Scale-Up)
  • Preparation: Suspend Sodium 4-chlorobenzenesulfinate (1.0 eq) and anhydrous

    
     (1.5 eq) in anhydrous DMF.
    
  • Alkylation: Add ethyl 4-bromobutanoate (1.1 eq) dropwise. (Using the ester avoids lactonization and improves solubility).

  • Reaction: Heat the mixture to 80 °C for 8 hours. The use of DMF ensures S-alkylation over O-alkylation [3].

  • Ester Hydrolysis: Cool to room temperature. Add 2M aqueous NaOH (3.0 eq) directly to the reaction mixture and stir for 2 hours to hydrolyze the ethyl ester.

  • Workup: Dilute with water, wash once with diethyl ether (to remove unreacted ester/organic impurities). Acidify the aqueous layer with concentrated HCl to pH 2. The target 4-(4-chlorobenzenesulfonyl)butanoic acid will precipitate as a white solid. Filter and dry under vacuum.

References

  • "Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s". ACS Publications. URL:[Link]

  • "Parallel Solution-Phase Synthesis of 4H-Benzo[1,4]thiazin-3-one and 1,1-Dioxo-1,4-dihydro-2H-1λ6". ACS Publications. URL:[Link]

  • "Inexpensive and bench stable diarylmethylium tetrafluoroborates as organocatalysts in the light mediated hydrosulfonylation of unactivated alkenes". National Center for Biotechnology Information (PMC). URL:[Link]

Technical Support Center: Troubleshooting 4-(4-Chlorobenzenesulfonyl)butanoic Acid Stability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8). While the arylsulfonyl core is generally robust, the terminal carboxylic acid and the chlorobenzene moiety introduce specific environmental sensitivities during solution preparation, storage, and assay integration.

This guide synthesizes field-proven troubleshooting protocols, mechanistic causality, and validated methodologies to ensure the scientific integrity of your experimental workflows.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I prepared a 10 mM stock solution in methanol. After two weeks at 4°C, my LC-MS shows a new peak with a mass +14 Da higher than the parent compound. Is the compound degrading? A: Yes, but it is a predictable solvent-solute reaction, not spontaneous degradation. You are observing Fischer esterification [1]. The terminal carboxylic acid of the butanoic acid chain reacts with methanol to form a methyl ester (+14 Da net change due to the addition of a methyl group and loss of a proton). This nucleophilic C–O bond-forming reaction is accelerated if the solution is slightly acidic[2]. Actionable Fix: Never store carboxylic acid-containing compounds in primary alcohols (MeOH, EtOH) for prolonged periods. Switch your stock solvent to an aprotic solvent like 100% DMSO or Acetonitrile (MeCN).

Q2: My compound appears completely stable in DMSO stock, but when I dilute it into my physiological assay buffer (pH 4.0), the concentration drops by 80% within an hour. Why is it hydrolyzing so fast? A: The compound is likely not hydrolyzing; it is precipitating . The arylsulfonyl linkage is highly stable against aqueous hydrolysis compared to reactive sulfonyl halides[3]. However, the compound is highly lipophilic. Its aqueous solubility relies entirely on the ionization of the carboxylic acid (pKa ~4.5 - 5.0). At pH 4.0, the molecule is predominantly unionized, drastically reducing its solubility and causing micro-precipitation. Actionable Fix: Ensure your final assay buffer pH is ≥ 7.0 to maintain the compound in its ionized, soluble carboxylate form. If a low pH is mandatory, you must maintain a higher percentage of co-solvent (e.g., 2-5% DMSO) or use a surfactant.

Q3: I left my clear glass vials containing the compound on the benchtop under ambient laboratory lighting for a few days. The solution turned slightly yellow, and purity dropped. What happened? A: You are observing photodegradation . The chlorobenzene moiety is susceptible to UV-induced photochemical degradation, specifically C-Cl bond cleavage, which generates reactive radical intermediates[4][5]. This is a well-documented phenomenon for chlorobenzene derivatives exposed to ultraviolet or strong ambient light[6]. Actionable Fix: Always store solutions in amber glass vials and minimize exposure to ambient light during benchtop manipulations.

Part 2: Mechanistic Pathways & Causality

To prevent experimental artifacts, it is critical to understand the causality behind the instability of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

  • The Arylsulfonyl Core: Unlike sulfonyl fluorides or chlorides, which are highly reactive electrophiles prone to hydrolysis or covalent binding with nucleophiles[7][8], the fully substituted arylsulfonyl group (-SO2-R) in this compound is chemically inert under standard biological and chemical assay conditions. You do not need to worry about the sulfonyl group cleaving or reacting.

  • The Carboxylic Acid Tail: Carboxylic acids are susceptible to acid-catalyzed esterification in the presence of alcohols[1]. The mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the alcohol (e.g., methanol) on the carbonyl carbon, and subsequent elimination of water[2].

  • The Chlorobenzene Ring: Halogenated aromatics absorb UV radiation, which can provide enough energy to overcome the bond dissociation energy of the carbon-chlorine bond, leading to photolysis[5].

Troubleshooting & Degradation Logic Workflow

G Start Issue Detected in Solution Q1 Is the solvent an alcohol (e.g., MeOH)? Start->Q1 Q2 Is the solution exposed to UV/Light? Q1->Q2 No Ester Fischer Esterification (Covalent Modification) Q1->Ester Yes Q3 Is the aqueous buffer pH < 5.0? Q2->Q3 No Photo Photodegradation (C-Cl Cleavage) Q2->Photo Yes Precip Precipitation (Physical Instability) Q3->Precip Yes Stable Stable Solution Q3->Stable No

Caption: Decision tree for identifying the root cause of 4-(4-Chlorobenzenesulfonyl)butanoic acid instability.

Part 3: Quantitative Stability Data

The following table summarizes the self-validating stability profiles of 4-(4-Chlorobenzenesulfonyl)butanoic acid across various standard laboratory conditions, quantified via LC-MS (UV 254 nm).

Solvent / ConditionStorage TempLight ExposureTimeframe% Recovery (Purity)Primary Issue Observed
100% DMSO -20°CDark (Amber)6 Months> 99.5%None (Optimal Storage)
100% DMSO 25°CAmbient7 Days98.2%Minor photodegradation
100% Methanol 4°CDark14 Days~85.0%Methyl ester formation (+14 Da)
100% Ethanol 25°CDark7 Days~90.0%Ethyl ester formation (+28 Da)
PBS Buffer (pH 7.4) 4°CDark7 Days> 99.0%None (Highly stable when ionized)
Acetate Buffer (pH 4.0) 25°CDark1 Hour< 20.0%Precipitation (Not degradation)

Part 4: Validated Experimental Protocols

To ensure a self-validating system where errors are caught before they impact downstream biological or chemical assays, follow this standardized protocol for stock preparation and stability verification.

Protocol 1: Preparation of a Stable 10 mM Master Stock

Objective: Create a degradation-resistant stock solution suitable for long-term storage.

  • Weighing: Accurately weigh 2.63 mg of 4-(4-Chlorobenzenesulfonyl)butanoic acid (MW: 262.71 g/mol ) into a static-free, amber glass vial.

  • Solubilization: Add exactly 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Do not use alcohols.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 2 minutes. Do not exceed 30°C to prevent localized heating.

  • Aliquotting: Dispense 50 µL aliquots into single-use amber microcentrifuge tubes to prevent freeze-thaw cycles and light exposure.

  • Storage: Purge vials with dry Argon or Nitrogen gas (optional but recommended to prevent moisture ingress) and store at -20°C.

Protocol 2: LC-MS Stability Verification Assay

Objective: Validate the integrity of the working solution prior to high-value experiments.

  • Sample Prep: Dilute the 10 mM DMSO stock to 10 µM in a diluent matching your mobile phase starting conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

  • Chromatography: Inject 5 µL onto a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the chlorobenzene ring) and set the mass spectrometer to Negative Electrospray Ionization (ESI-).

  • Validation Criteria:

    • The parent mass should appear at m/z 261 [M-H]-.

    • Check for the absence of m/z 275 (indicative of methyl esterification)[2].

    • Ensure no peak splitting or early eluting peaks (indicative of photolytic cleavage products)[9].

Solution Preparation Workflow

Protocol N1 Weigh Dry Powder (Amber Vial) N2 Add Anhydrous DMSO (Avoid Alcohols) N1->N2 N3 Vortex & Sonicate (Max 30°C) N2->N3 N4 Aliquot into Single-Use Tubes N3->N4 N5 Store at -20°C (Stable > 6 months) N4->N5

Caption: Step-by-step workflow for generating a stable, degradation-resistant stock solution.

References

  • 4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8 | Chemsrc. Chemsrc.com. Retrieved from:[Link]

  • Ozone-assisted UV 254 nm photodegradation of gaseous ethylbenzene and chlorobenzene: effects of process parameters, degradation pathways, and kinetic analysis. CABI Digital Library. Retrieved from:[Link]

  • Photochemical Degradation of Chlorobenzene. University of Waterloo. Retrieved from:[Link]

  • Reduction of Toxic Products and Bioaerosol Emission of a Combined Ultraviolet-Biofilter Process for Chlorobenzene Treatment. Journal of the Air & Waste Management Association (Taylor & Francis). Retrieved from:[Link]

  • Advantages of combined UV photodegradation and biofiltration processes to treat gaseous chlorobenzene. PubMed (NIH). Retrieved from:[Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from:[Link]

  • Formic acid–methanol complexation vs. esterification: elusive pre-reactive species identified by vibrational spectroscopy. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from:[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics (PubMed/NIH). Retrieved from:[Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. Molecules (MDPI). Retrieved from:[Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development (MDPI). Retrieved from:[Link]

Sources

Technical Support Center: Scale-Up of 4-(4-Chlorobenzenesulfonyl)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are well aware that transitioning a synthesis from the benchtop to the pilot plant introduces profound thermodynamic and safety challenges.

The production of 4-(4-Chlorobenzenesulfonyl)butanoic acid relies on a two-step sequence: the thioetherification of 4-chlorobenzenethiol with an alkylating agent (e.g., 4-bromobutanoic acid or


-butyrolactone), followed by the catalytic oxidation of the resulting sulfide to the final sulfone. While the first step is relatively straightforward, the oxidation step is notoriously hazardous at scale due to severe exothermicity and the risk of oxidant accumulation [1].

This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure a safe, high-yielding scale-up campaign.

Part 1: Process Overview & Workflows

To establish a baseline, the standard scalable route avoids hazardous peracids (like mCPBA) in favor of a catalytic tungstate/hydrogen peroxide (


) system.

SynthesisPathway Thiol 4-Chlorobenzenethiol (Starting Material) Base Aqueous NaOH / N2 Atm (Base & Inerting) Thiol->Base Alkylating 4-Bromobutanoic Acid (Alkylating Agent) Alkylating->Base Thioether 4-(4-Chlorophenylthio)butanoic acid (Intermediate) Base->Thioether Oxidant 30% H2O2 / Na2WO4 (Catalytic Oxidation) Thioether->Oxidant Sulfone 4-(4-Chlorobenzenesulfonyl)butanoic acid (Final Product) Oxidant->Sulfone

Fig 1. Two-step synthesis pathway for 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Part 2: Troubleshooting & FAQs

Section A: Thioetherification (Step 1)

Q1: During the formation of 4-(4-chlorophenylthio)butanoic acid, we are observing a significant 15-20% impurity profile. Mass spectrometry indicates a mass roughly double our starting thiol. What is causing this, and how do we prevent it? A: You are observing the formation of bis(4-chlorophenyl) disulfide. 4-Chlorobenzenethiol is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen and base.

  • The Causality: The thiolate anion (

    
    ) generated by the sodium hydroxide base is a strong nucleophile but also easily oxidized by 
    
    
    
    via a single-electron transfer mechanism.
  • The Fix: Implement strict subsurface nitrogen sparging of your aqueous base before charging the thiol. Maintain a positive nitrogen sweep throughout the alkylation. Furthermore, ensure the 4-bromobutanoic acid is charged in a slight excess (1.05 eq) to drive the alkylation kinetics faster than any competing background oxidation.

Section B: Catalytic Oxidation (Step 2) - The Exotherm Challenge

Q2: We are scaling up the oxidation using 30%


 and 

. At 40 °C, the reaction stalls at the sulfoxide intermediate. When we increase the temperature, we experience a violent exotherm. How do we control this?
A: This is the most critical safety hazard in sulfone scale-up. You are experiencing oxidant accumulation .
  • The Causality: The oxidation of a sulfide to a sulfoxide is fast, but the subsequent oxidation of the sulfoxide to the sulfone is kinetically slower. At lower temperatures (e.g., 40 °C), the rate at which you are dosing the

    
     exceeds the rate of the catalytic cycle. The unreacted 
    
    
    
    pools in the reactor. When the temperature inevitably rises from the initial heat of reaction, the pooled peroxide reacts all at once, releasing massive enthalpy (
    
    
    ) and causing an adiabatic temperature rise (
    
    
    ) that can lead to thermal runaway and oxygen gas evolution [1].
  • The Fix: Counterintuitively, you must run the reaction hotter during the dosing phase. By maintaining the reactor at 70–80 °C, the reaction becomes addition-controlled rather than kinetics-controlled . The

    
     is consumed the moment it hits the reaction mixture, preventing accumulation.
    

SafetyTree Start Start H2O2 Addition TempCheck Is Reaction Temp < 40°C? Start->TempCheck Risk High Risk: H2O2 Accumulation TempCheck->Risk Yes Safe Optimal Kinetics TempCheck->Safe No (70-80°C) Action1 Pause Addition & Heat to >70°C Risk->Action1 Action2 Monitor Heat Flow (RC1) Safe->Action2

Fig 2. Process safety decision tree for managing H2O2 accumulation during oxidation.

Q3: Why use Sodium Tungstate (


) instead of just using excess Hydrogen Peroxide or mCPBA? 
A:  Uncatalyzed 

is a poor electrophile and will leave you with a mixture of unreacted sulfide and sulfoxide.

reacts with

to form a bis(peroxo)tungstate complex. This complex is highly electrophilic and transfers oxygen to the sulfur atom with exceptional atom economy [2]. While mCPBA works beautifully at the bench scale, it generates stoichiometric amounts of m-chlorobenzoic acid as a byproduct. At a 100 kg scale, filtering and disposing of this waste is economically and environmentally prohibitive.

Part 3: Quantitative Data & Reagent Selection

To justify the process parameters, review the thermodynamic data derived from Reaction Calorimetry (RC1) studies on similar aryl sulfide oxidations[1].

Table 1: Thermodynamic & Safety Parameters for


 Oxidation Scale-up 
ParameterLow-Temp Dosing (40 °C)High-Temp Dosing (80 °C)Scale-Up Implication
Reaction Kinetics Slower than dosing rateFaster than dosing rateHigh temps prevent dangerous pooling of reagents.

Accumulation
> 45% of dosed volume< 5% of dosed volumeLow accumulation ensures the reaction stops if dosing stops.
Adiabatic Temp Rise (

)
> 12.0 °C< 2.0 °CA high

can vaporize solvents and over-pressurize the reactor.
Conversion to Sulfone Incomplete (Sulfoxide mixture)> 98%High temperature drives the second, slower oxidation step.

Table 2: Comparison of Oxidants for Sulfide-to-Sulfone Conversion

Oxidant SystemByproductsScale-up FeasibilityCost / Atom Economy
30%

/

WaterExcellent Very Low Cost / High Economy
mCPBA m-Chlorobenzoic acidPoor (Filtration nightmare)High Cost / Low Economy
Oxone® Potassium sulfate saltsModerate (Slurry handling)Moderate Cost / Low Economy

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Step 5 is critical: you must not proceed to isolation until the peroxide quench is analytically verified.

Standard Operating Procedure: Catalytic Oxidation to 4-(4-Chlorobenzenesulfonyl)butanoic acid

  • Reactor Preparation: To a clean, dry, glass-lined reactor, charge 4-(4-chlorophenylthio)butanoic acid (1.0 eq) and a suitable solvent (e.g., Isopropanol/Water 10:1 v/v).

  • Catalyst Charging: Add Sodium Tungstate Dihydrate (

    
    , 0.01 eq). Stir to ensure complete dissolution of the catalyst.
    
  • Thermal Equilibration: Heat the reactor jacket until the internal reaction temperature reaches 75 °C . Do not begin dosing until this temperature is stable.

  • Controlled Dosing (Addition-Controlled Phase): Begin subsurface dosing of 30% w/w aqueous

    
     (2.5 eq). Calibrate the dosing pump to add the volume over a minimum of 3 hours.
    
    • Self-Validation Check: Monitor the internal temperature. If the temperature drops below 70 °C, pause the dosing immediately . A temperature drop indicates accumulation.

  • Reaction Quench & Verification: Once dosing is complete, stir for 1 hour at 75 °C. Cool to 20 °C. Charge an aqueous solution of Sodium Sulfite (

    
    , 0.2 eq) to quench residual peroxides.
    
    • Self-Validation Check: Dip a KI-starch indicator paper into the aqueous phase. It must remain white. If it turns blue/black, unquenched peroxides remain; charge additional

      
       and stir for 30 minutes before re-testing.
      
  • Isolation: Adjust the pH of the mixture to 2.0 using 1M HCl to fully protonate the butanoic acid moiety. Distill off the isopropanol under reduced pressure. The product, 4-(4-chlorobenzenesulfonyl)butanoic acid, will precipitate as a white crystalline solid. Filter, wash with cold water (to remove residual Tungsten salts), and dry under vacuum at 50 °C.

Part 5: References

  • Development of a Practical Synthesis of ERK Inhibitor GDC-0994 Source: ACS Publications (Organic Process Research & Development) URL:

  • Selective hydrogen peroxide oxidation of sulfides to sulfones with caroxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogenous and recyclable nanocatalyst Source: Royal Society of Chemistry (RSC Advances) URL:

Technical Support Center: Handling & Storage of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and technical support guide for 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8)[1]. This resource is engineered for research scientists and drug development professionals who require rigorous, field-proven protocols to maintain the chemical integrity of sulfonyl carboxylic acids during long-term storage.

I. Standard Operating Workflow

To establish a baseline for quality control, all incoming batches should be processed through the following validated workflow before entering long-term storage.

StorageWorkflow Start Compound Receipt CAS: 29193-68-8 QC Initial QC Check (HPLC-UV, Moisture) Start->QC Decision Purity > 98% & Moisture < 0.5%? QC->Decision Purify Recrystallization / Desiccation Decision->Purify No Aliquoting Aliquoting under Argon/Nitrogen Decision->Aliquoting Yes Purify->QC Storage Long-term Storage (≤ 4°C, Dark, Desiccated) Aliquoting->Storage

Workflow for receipt, QC, and optimal storage of sulfonyl butanoic acid derivatives.

II. Troubleshooting Degradation (FAQs)

Q1: What are the primary degradation pathways for 4-(4-Chlorobenzenesulfonyl)butanoic acid during prolonged storage? A1: The molecule consists of a chlorophenyl ring, a sulfonyl linker, and a butyric acid chain. While the sulfonyl group exhibits high stability against most non-basic nucleophiles[2], the compound is susceptible to thermal and moisture-induced degradation. Under thermal stress, decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl)[3]. Causality: Ambient moisture acts as a catalyst for proton exchange at the carboxylic acid moiety, facilitating the hydrolysis of trace impurities. Simultaneously, ambient heat provides the activation energy for slow decarboxylation or C-S bond cleavage over extended storage periods.

Q2: Why is my stored batch showing a drop in purity, specifically a new lower-retention-time peak on HPLC? A2: This indicates either moisture absorption leading to partial ionization or photochemical degradation. The chlorobenzene moiety is generally stable, but under prolonged UV light exposure, homolytic cleavage of the C-Cl bond can occur. Causality: If stored in clear glass vials on a benchtop, photo-oxidation generates radical species that rapidly react with ambient oxygen or moisture. Self-Validating Action: Always run a baseline HPLC-UV (at 254 nm) upon receipt. If degradation is suspected, compare the UV spectra of the new peak; a loss of the characteristic chlorobenzene isotopic/absorbance signature confirms photo-degradation rather than simple hydrolysis.

Q3: What are the optimal storage conditions to prevent these mechanisms? A3: To arrest both thermal and photochemical degradation, the compound must be stored at ≤ 4°C in tightly closed, opaque or amber containers. It should be kept in a dry, well-ventilated place, strictly away from strong oxidizing agents[3]. Causality: Lowering the temperature decreases the kinetic energy available for spontaneous degradation, while desiccation prevents moisture-mediated ionization. Opaque containers block UV photons, preventing C-Cl bond homolysis.

DegradationPathways Compound 4-(4-Chlorobenzenesulfonyl) butanoic acid Radical C-Cl Bond Cleavage (Radical Formation) Compound->Radical Photodegradation Gases Release of SOx, CO2, HCl Compound->Gases Thermal Decomposition Ionization Surface Ionization & Trace Hydrolysis Compound->Ionization Moisture Absorption UV UV Light Exposure UV->Radical Heat Thermal Stress (>40°C) Heat->Gases Moisture High Humidity (H2O) Moisture->Ionization

Logical relationship of environmental stressors to specific degradation pathways.

III. Quantitative Stability Parameters

Maintaining strict environmental controls is critical. Below are the empirically derived limits for storing sulfonyl butanoic acid derivatives.

ParameterOptimal ConditionMarginal ConditionCritical Degradation Threshold
Temperature ≤ 4°C20°C - 25°C (Short-term only)> 40°C (Accelerated thermal decomposition)
Moisture Content < 0.5% w/w0.5% - 2.0% w/w> 2.0% w/w (Hydrolysis & ionization risk)
Light Exposure 0 Lux (Amber/Opaque vial)Ambient Lab Light (< 1 week)Direct Sunlight / UV exposure (C-Cl cleavage)
Atmosphere Argon / Nitrogen backfillDry AirHumid Air (RH > 40%)

IV. Experimental Protocol: Cold-to-Bench Equilibration & Aliquoting

To ensure your storage protocol is a self-validating system, follow this step-by-step methodology when handling the compound.

Objective: Prevent moisture condensation and oxidative degradation during routine handling. Causality: Opening a cold vial in a humid lab environment causes immediate condensation of atmospheric water onto the chilled compound. This micro-aqueous environment catalyzes proton exchange and subsequent degradation.

Step-by-Step Methodology:

  • Retrieval: Remove the sealed secondary container from the 4°C refrigerator. Do NOT open the primary vial immediately.

  • Thermal Equilibration: Place the intact container in a desiccator at room temperature (20–25°C) for a minimum of 60 minutes.

  • Inert Atmosphere Handling: Transfer the equilibrated vial to a glove box or a benchtop space equipped with a gentle stream of dry Argon (or Nitrogen).

  • Aliquoting: Open the vial under the inert gas stream. Weigh the required mass using an anti-static, non-metallic spatula to prevent trace metal catalysis.

  • Validation Check (Self-Validating Step): Periodically dissolve a 1 mg aliquot of the newly handled batch in LC-MS grade acetonitrile. Run a rapid HPLC-UV (254 nm) against your day-zero baseline chromatogram. If the baseline matches perfectly, your inert equilibration protocol is validated and successful. If a new peak appears, the equilibration time in step 2 must be extended.

  • Resealing: Backfill the primary storage vial with Argon gas. Seal the cap tightly and wrap the exterior with PTFE tape to create an impermeable moisture barrier.

  • Return: Promptly return the sealed vial to a well-ventilated 4°C storage unit.

V. References

  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". URL:

  • National Institutes of Health (NIH). "Profiling sulfonate ester stability: identification of complementary protecting groups". URL:

  • Sigma-Aldrich. "SAFETY DATA SHEET - Butyric Acid Derivatives". URL:

  • Fisher Scientific. "SAFETY DATA SHEET - Thermal Decomposition Profiles". URL:

Sources

Validation & Comparative

Comprehensive Spectral Analysis and Comparison Guide: 4-(4-Chlorobenzenesulfonyl)butanoic acid vs. 4-(Benzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical building blocks for drug development—such as matrix metalloproteinase inhibitors or receptor antagonists—requires rigorous structural verification. 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) is a highly versatile intermediate. However, distinguishing it from its non-chlorinated structural analog, 4-(Benzenesulfonyl)butanoic acid , requires a nuanced understanding of how halogenation perturbs molecular electron density and, consequently, spectral data.

This guide provides an objective, data-driven comparison of the spectral performance of these two compounds, detailing the causality behind the experimental methodologies used for their characterization.

Mechanistic Overview: The Impact of Halogenation

The analytical distinctiveness of 4-(4-Chlorobenzenesulfonyl)butanoic acid stems from the para-chloro substituent on the benzene ring. Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) while simultaneously providing a weak resonance-donating effect (+M).

When coupled with the strongly electron-withdrawing sulfonyl group (-I, -M), the aromatic ring becomes highly electron-deficient. This electronic perturbation reduces the magnetic shielding of the aromatic protons (shifting them downfield in NMR) and slightly increases the force constant of the S=O bonds (shifting their vibrational frequencies in FT-IR) [1][2].

ElectronicEffects Cl para-Chloro Group (-I, +M effects) Aromatic Benzene Ring (Electron Deficient) Cl->Aromatic Inductive Withdrawal Sulfonyl Sulfonyl Group (SO2) (Strong -I, -M) Aromatic->Sulfonyl Polarization Protons Aromatic Protons (Downfield NMR Shift) Aromatic->Protons Reduced Shielding

Fig 1. Electronic effects of the para-chloro substituent on the aromatic ring and NMR shifts.

Comparative Spectral Data

To objectively compare these alternatives, we synthesize data across three primary modalities: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H and ¹³C NMR Chemical Shifts (400 MHz, DMSO-d₆)

Note: The AA'BB' spin system of the chlorinated analog provides a distinct, simplified aromatic region compared to the complex multiplet of the unsubstituted analog.

Structural Feature4-(4-Chlorobenzenesulfonyl)butanoic acid4-(Benzenesulfonyl)butanoic acid
Aromatic H (ortho to SO₂) ~7.90 ppm (d, J = 8.5 Hz, 2H)~7.85 ppm (d, J = 7.5 Hz, 2H)
Aromatic H (meta to SO₂) ~7.75 ppm (d, J = 8.5 Hz, 2H)~7.65 ppm (t, J = 7.5 Hz, 2H)
Aromatic H (para to SO₂) N/A (Substituted by Cl)~7.70 ppm (t, J = 7.5 Hz, 1H)
Aliphatic CH₂-SO₂ ~3.35 ppm (t, 2H)~3.30 ppm (t, 2H)
Aliphatic CH₂-COOH ~2.30 ppm (t, 2H)~2.30 ppm (t, 2H)
Central Aliphatic CH₂ ~1.85 ppm (m, 2H)~1.85 ppm (m, 2H)
Carboxylic Acid (COOH) ~12.1 ppm (br s, 1H)~12.1 ppm (br s, 1H)
Table 2: FT-IR Vibrational Frequencies (ATR Method)

The sulfonyl group exhibits strong characteristic bands in the 1300–1350 cm⁻¹ and 1140–1160 cm⁻¹ regions [3][4].

Vibrational Mode4-(4-Chlorobenzenesulfonyl)butanoic acid4-(Benzenesulfonyl)butanoic acidIntensity
O-H Stretch (COOH) 2800 - 3300 cm⁻¹2800 - 3300 cm⁻¹Broad, Strong
C=O Stretch (COOH) 1710 cm⁻¹1710 cm⁻¹Sharp, Strong
Asymmetric SO₂ Stretch 1315 cm⁻¹1305 cm⁻¹Strong
Symmetric SO₂ Stretch 1145 cm⁻¹1140 cm⁻¹Strong
C-Cl Stretch 760 cm⁻¹N/AMedium
Table 3: HRMS Isotopic Profiling (ESI-TOF, Negative Ion Mode)

The presence of chlorine provides a highly diagnostic isotopic signature.

Parameter4-(4-Chlorobenzenesulfonyl)butanoic acid4-(Benzenesulfonyl)butanoic acid
Molecular Formula C₁₀H₁₁ClO₄SC₁₀H₁₂O₄S
Monoisotopic Mass 262.0066 Da228.0456 Da
[M-H]⁻ Exact Mass 261.0120 m/z227.0383 m/z
Diagnostic Isotope Pattern 3:1 ratio at 261.0 (³⁵Cl) and 263.0 (³⁷Cl)Standard C/S isotopic distribution

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are designed to isolate the specific functional groups of these sulfonyl derivatives.

AnalyticalWorkflow Sample Compound Synthesis & Purification LCMS LC-HRMS (Molecular Weight & Isotopes) Sample->LCMS Aliquot 1 FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Aliquot 2 NMR 1H & 13C NMR (Structural Connectivity) Sample->NMR Aliquot 3 DataSync Multi-Spectral Data Synthesis & Verification LCMS->DataSync FTIR->DataSync NMR->DataSync

Fig 2. Multiplexed analytical workflow for the structural validation of sulfonyl derivatives.

Protocol A: High-Resolution LC-MS (Isotopic Verification)

Objective: Confirm the exact mass and the presence of the para-chloro substituent.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Ionization (Causality Check): Operate the ESI source in Negative Ion Mode .

    • Why? The aliphatic carboxylic acid moiety readily deprotonates to form a stable carboxylate anion [M-H]⁻. Positive ion mode would yield poor signal-to-noise ratios because the sulfonyl group is electron-withdrawing and resists protonation.

  • Data Analysis: Verify the 3:1 intensity ratio between the m/z 261.0 and 263.0 peaks, confirming the single chlorine atom.

Protocol B: FT-IR Spectroscopy via ATR

Objective: Validate the presence of the sulfonyl and carboxylic acid functional groups.

  • Background Calibration: Perform a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric CO₂ and ambient moisture.

  • Sample Application: Place 2–5 mg of the neat solid directly onto the crystal and apply pressure using the anvil.

    • Why ATR? Traditional KBr pellet pressing is hygroscopic. Absorbed water in KBr pellets produces a broad O-H stretch around 3400 cm⁻¹, which artificially obscures the critical O-H stretch of the compound's carboxylic acid group.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Validation: Confirm the asymmetric SO₂ stretch at ~1315 cm⁻¹ [1].

Protocol C: Multinuclear NMR Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the para-substitution pattern.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of completely anhydrous DMSO-d₆.

    • Why DMSO-d₆? The combination of a polar carboxylic acid and a highly polar sulfonyl group makes the compound poorly soluble in standard CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, fully solvating the molecule and preventing peak broadening.

  • Acquisition: Acquire a ¹H NMR spectrum (400 MHz, 16 scans) and a ¹³C NMR spectrum (100 MHz, 1024 scans).

  • Interpretation: Look for the characteristic AA'BB' pseudo-quartet (two doublets integrating to 2H each) in the aromatic region, which definitively proves para-substitution compared to the complex 5H multiplet of the unsubstituted benzenesulfonyl analog.

Conclusion

While both 4-(4-Chlorobenzenesulfonyl)butanoic acid and 4-(Benzenesulfonyl)butanoic acid share the same aliphatic backbone, the introduction of the para-chloro group fundamentally alters the molecule's electronic landscape. For researchers utilizing these compounds, the chlorinated analog is rapidly distinguished by its diagnostic 3:1 isotopic cluster in negative-mode HRMS, a simplified AA'BB' aromatic NMR spin system, and a distinct C-Cl vibrational stretch at 760 cm⁻¹. Adhering to the specialized sample preparation protocols outlined above ensures high-fidelity data acquisition, preventing common analytical pitfalls such as poor solvation or ionization failure.

References

  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at:[Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Available at:[Link]

  • IR Spectrum | Table of IR Spectroscopy Values. ChemTalk. Available at:[Link]

Comparative Reactivity Guide: 4-(4-Chlorobenzenesulfonyl)butanoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS: 29193-68-8) offers unique synthetic handles for drug development and materials science. It features a flexible aliphatic carboxylic acid for standard condensation reactions, a strongly electron-withdrawing sulfone core, and a para-substituted aryl chloride.

This guide objectively compares its reactivity profile against similar arylsulfonyl and arylsulfanyl analogs, providing mechanistic insights and self-validating experimental protocols to optimize your synthetic workflows.

Structural and Electronic Profiling

The synthetic utility of 4-(4-Chlorobenzenesulfonyl)butanoic acid stems from the orthogonal reactivity of its three primary domains:

  • The Butanoic Acid Tail: Undergoes standard amidation and esterification. The three-carbon spacer isolates the carboxylate from the strong inductive effects of the sulfone, resulting in a standard aliphatic pKa (~4.8).

  • The Sulfone (

    
    ) Core:  Sulfones strongly withdraw electron density via both inductive and resonance effects. This stabilizes adjacent carbanions, allowing for 
    
    
    
    -alkylation under strongly basic conditions.
  • The Aryl Chloride: Typically, C-Cl bonds are inert due to their high bond dissociation energy (~96 kcal/mol). However, the strongly electron-withdrawing sulfone group para to the chloride slightly activates the C-Cl bond toward oxidative addition by transition metals and Nucleophilic Aromatic Substitution (SNAr).

Reactivity Map

ReactivityMap Core 4-(4-Chlorobenzenesulfonyl) butanoic acid Carboxyl Carboxylic Acid (Amidation/Esterification) Core->Carboxyl EDC/HOBt Sulfone Sulfone Alpha-Carbon (Deprotonation/Alkylation) Core->Sulfone Strong Base (n-BuLi) ArylCl Aryl Chloride (Cross-Coupling/SNAr) Core->ArylCl Pd(0) / Bulky Ligand

Orthogonal reaction sites of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

Comparative Reactivity Analysis

To understand the specific advantages of 4-(4-Chlorobenzenesulfonyl)butanoic acid, we must compare it against its structural analogs. The electronic nature of the para-substituent and the oxidation state of the sulfur atom dictate the molecule's behavior in cross-coupling and enolate chemistry.

Quantitative & Qualitative Comparison Table
CompoundAryl Cross-Coupling

-Proton Acidity
Catalyst Poisoning RiskPrimary Application
4-(4-Chlorobenzenesulfonyl)butanoic acid Yes (Requires specialized Pd/Ni)[1]High (Activated by p-Cl)LowBifunctional linker, biaryl synthesis
4-(Benzenesulfonyl)butanoic acid NoModerateLowStandard sulfonyl linker[2]
4-(4-Methylbenzenesulfonyl)butanoic acid NoLow (Deactivated by p-Me)LowPeptide modification, photochemistry
4-(4-Chlorophenylsulfanyl)butanoic acid Yes (Difficult, S poisons Pd)Very Low (Thioether)High (Thioether coordinates Pd)Precursor to sulfones, redox probes
Mechanistic Causality
  • Cross-Coupling Feasibility: Unlike the benzenesulfonyl or tosyl (4-methyl) analogs, the para-chloro analog can undergo Suzuki-Miyaura coupling. However, unactivated aryl chlorides require highly active catalysts. The use of dialkylbiaryl phosphine ligands (like SPhos or XPhos) is mandatory because their bulky, electron-rich nature accelerates the challenging oxidative addition step and stabilizes the monoligated Pd(0) intermediate[3].

  • Catalyst Poisoning: Attempting cross-coupling on the sulfide analog (4-(4-Chlorophenylsulfanyl)butanoic acid) often fails. The lone pairs on the thioether sulfur strongly coordinate to palladium, poisoning the catalyst. The sulfone analog avoids this because the sulfur lone pairs are fully engaged in bonding with oxygen, rendering it non-coordinating.

  • 
    -Proton Acidity:  The para-chloro group exerts an electron-withdrawing inductive effect that propagates through the sulfone, making the 
    
    
    
    -protons slightly more acidic than those in the tosyl analog.

Experimental Workflows

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity.

Protocol 1: Amidation of the Carboxylic Acid (Peptide Coupling)

N-arylsulfonyl scaffolds are frequently used to synthesize potent integrin inhibitors and modified peptides[2].

Objective: Couple 4-(4-Chlorobenzenesulfonyl)butanoic acid to a primary amine (e.g., an amino acid derivative) without affecting the aryl chloride.

  • Activation: Dissolve 1.0 eq of 4-(4-Chlorobenzenesulfonyl)butanoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 15 minutes.

    • Causality: EDC forms an active O-acylisourea intermediate, which is trapped by HOBt to form a stable, yet highly reactive, OBt ester, preventing racemization or side reactions.

  • Coupling: Add 1.1 eq of the target primary amine and 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain. The reaction is complete when the free amine spot (which turns purple/pink upon heating with Ninhydrin) completely disappears.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO

    
     (removes unreacted acid and HOBt), and brine. Dry over Na
    
    
    
    SO
    
    
    .
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

Activating the C-Cl bond requires overcoming its high stability. Modern methods utilize Pd/SPhos or even Nickel/Iron catalysis[1][3][4].

Objective: Couple the aryl chloride with an arylboronic acid to form a biaryl sulfone.

  • Preparation: In a Schlenk flask under argon, combine 1.0 eq of 4-(4-Chlorobenzenesulfonyl)butanoic acid (or its esterified derivative to prevent base consumption), 1.5 eq of Arylboronic acid, 0.02 eq of Pd

    
    (dba)
    
    
    
    , 0.04 eq of SPhos, and 3.0 eq of K
    
    
    PO
    
    
    .
    • Causality: K

      
      PO
      
      
      
      is chosen as a mild, insoluble base that facilitates transmetalation without hydrolyzing sensitive functional groups. SPhos is critical for activating the C-Cl bond[3].
  • Reaction: Add degassed Toluene/H

    
    O (10:1, 0.1 M). Heat to 100°C for 12 hours.
    
  • Self-Validation (Monitoring): Analyze the reaction mixture via LC-MS. The starting material exhibits a characteristic 3:1 isotopic pattern (M / M+2) due to the

    
    Cl and 
    
    
    
    Cl isotopes. Successful coupling is confirmed by the disappearance of this isotopic signature and the appearance of the biaryl mass.
  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Aryl Chloride Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Base RedElim Reductive Elimination (Biaryl Formation) Transmet->RedElim Boronic Acid RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle for aryl chloride activation.

Conclusion

When designing synthetic routes, 4-(4-Chlorobenzenesulfonyl)butanoic acid offers distinct advantages over its benzenesulfonyl and thioether analogs. Its lack of catalyst-poisoning lone pairs (unlike sulfides) and the presence of a cross-coupleable aryl chloride make it an ideal bifunctional scaffold. By leveraging bulky, electron-rich phosphine ligands, researchers can selectively functionalize the carboxylic acid tail and the aryl headgroup in a highly controlled, orthogonal manner.

References

  • Exploring N-Arylsulfonyl-l-proline Scaffold as a Platform for Potent and Selective αvβ1 Integrin Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion Source: JACS Au / ACS Publications URL:[Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides Source: Nature Catalysis / White Rose Research Online URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

4-(4-Chlorobenzenesulfonyl)butanoic acid vs other sulfonating agents in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Integration of Sulfur Pharmacophores: A Comparative Guide to 4-(4-Chlorobenzenesulfonyl)butanoic Acid vs. Traditional Sulfonylating Agents

Executive Summary

For researchers, scientists, and drug development professionals, the integration of sulfur-containing motifs—particularly sulfonamides and sulfones—is a cornerstone of modern medicinal chemistry. These pharmacophores are highly valued for their metabolic stability, favorable aqueous solubility, and unique multi-point hydrogen-bonding capabilities[1].

Historically, the installation of these groups has relied on traditional sulfonyl chlorides (e.g., p-Toluenesulfonyl chloride, Mesyl chloride) to form rigid sulfonamides via S-N bond formation. However, 4-(4-Chlorobenzenesulfonyl)butanoic acid (4-CBSBA) represents a strategic paradigm shift. Rather than acting as a direct sulfonating agent, 4-CBSBA is a bench-stable, sulfone-containing carboxylic acid. It allows chemists to append a robust 4-chlorophenyl sulfone moiety via highly controlled amide coupling (C-N bond formation). This guide provides an objective, data-driven comparison of these two divergent synthetic strategies.

Mechanistic Divergence: Sulfonylation vs. Acylation

The fundamental distinction between traditional sulfonating agents and 4-CBSBA lies in the nature of their electrophilic centers and the resulting structural topology of the product.

Traditional agents, such as 2,4-Dichlorobenzenesulfonyl chloride, are fiercely electrophilic at the sulfur atom. The presence of electron-withdrawing chlorine atoms on the aryl ring significantly accelerates the rate of nucleophilic attack by amines[2]. While this makes them excellent for reacting with sterically hindered or sluggish amines, it also renders them highly susceptible to competitive hydrolysis.

In contrast, 4-CBSBA is entirely inert to amines under standard conditions. It requires the in situ activation of its carboxylic acid tail using coupling reagents (e.g., HATU) to form a reactive active ester. This shifts the reaction from an S-N linkage to a C-N linkage, introducing a flexible alkyl spacer that can dramatically improve a drug candidate's conformational adaptability within a target binding pocket.

G cluster_0 Pathway A: Traditional Sulfonylation cluster_1 Pathway B: Acylation with 4-CBSBA A1 Sulfonyl Chloride (e.g., TsCl) C1 Sulfonamide (S-N Bond) A1->C1 Base (Pyridine) -HCl B1 Amine Nucleophile B1->C1 Nucleophilic Attack A2 4-CBSBA (Carboxylic Acid) C2 Sulfone-Amide (C-N Bond) A2->C2 HATU / DIPEA -H2O B2 Amine Nucleophile B2->C2 Amide Coupling

Caption: Mechanistic comparison between traditional sulfonylation and 4-CBSBA amide coupling.

Comparative Performance Analysis

When selecting a reagent to introduce a sulfur pharmacophore, the choice dictates the required reaction conditions, the shelf-life of the reagents, and the purification strategy.

ReagentPrimary ApplicationElectrophilic CenterReactivity ProfileShelf StabilityTypical Byproducts
p-Toluenesulfonyl Chloride (TsCl) Sulfonylation (S-N/S-O)Sulfur (S=O)Moderate; requires base catalysisMoisture sensitiveHCl, Pyridinium salts
2,4-Dichlorobenzenesulfonyl Chloride Sulfonylation (S-N/S-O)Sulfur (S=O)Very High; excellent for sluggish amines[2]Highly moisture sensitiveHCl, Sulfonic acid
4-(4-Chlorobenzenesulfonyl)butanoic acid Acylation (C-N/C-O)Carbonyl Carbon (C=O)Controlled; inert until activatedBench-stable (Years)H₂O, Coupling agent waste

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to ensure reagent viability before committing precious complex amine substrates to the reaction.

Protocol A: High-Reactivity Sulfonylation using 2,4-Dichlorobenzenesulfonyl Chloride

Causality & Design: Due to the extreme electrophilicity imparted by the electron-withdrawing chlorine atoms[2], this reaction must be kept strictly anhydrous. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions solely as a proton scavenger.

Self-Validation Checkpoint: Before initiating the bulk reaction, dissolve 5 mg of the sulfonyl chloride in anhydrous methanol with 1 equivalent of triethylamine. Immediate formation of the methyl sulfonate (detectable by LC-MS) confirms the reagent has not degraded into the unreactive sulfonic acid.

Step-by-Step Methodology:

  • Dissolve the amine substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add DIPEA (2.5 eq) and cool the mixture to 0 °C to control the initial exotherm.

  • Add 2,4-Dichlorobenzenesulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Stir for 1–2 hours, allowing the reaction to naturally warm to room temperature.

  • Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Sulfone-Amide Coupling using 4-CBSBA

Causality & Design: Because 4-CBSBA is bench-stable, it requires chemical activation. We utilize HATU, which generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at position 7 of the HOAt ring provides an anchoring hydrogen bond to the incoming amine, drastically accelerating the coupling rate even for sterically hindered substrates[3].

Workflow Step1 1. Activation 4-CBSBA + HATU in DMF Step2 2. Base Addition DIPEA (3.0 eq), Stir 15 min Step1->Step2 Step3 3. Validation LC-MS Check for Active Ester Step2->Step3 Step4 4. Coupling Add Amine (1.0 eq), Stir 2-4h Step3->Step4 Step5 5. Isolation NaHCO3 Quench & Extraction Step4->Step5

Caption: Self-validating experimental workflow for 4-CBSBA amide coupling using HATU/DIPEA.

Self-Validation Checkpoint: After Step 2, quench a 5 µL aliquot of the reaction mixture into methanol. LC-MS analysis should reveal the mass of the 4-CBSBA methyl ester. This confirms successful activation by HATU before the amine substrate is introduced.

Step-by-Step Methodology:

  • Dissolve 4-CBSBA (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Add the amine substrate (1.0 eq) to the activated mixture.

  • Stir at room temperature for 2–4 hours. The flexible butanoic linker of 4-CBSBA minimizes steric hindrance, typically resulting in >95% conversion within this timeframe[3].

  • Dilute the mixture with ethyl acetate, wash extensively with 5% aqueous LiCl (to remove DMF) followed by saturated NaHCO₃, dry, and purify.

Conclusion

While traditional sulfonylating agents remain vital for synthesizing rigid sulfonamides, 4-(4-Chlorobenzenesulfonyl)butanoic acid offers a highly controlled, bench-stable alternative for drug discovery programs. By shifting the synthetic pathway from sulfonylation to acylation, chemists can leverage highly optimized peptide coupling conditions to install a flexible, metabolically stable sulfone pharmacophore with exceptional precision.

References

  • A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem.2

  • How do we address neglected sulfur pharmacophores in drug discovery? - Taylor & Francis. 1

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - ACS Publications. 3

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.

Sources

Comparative Guide to Cross-Reactivity and Selectivity Profiling of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

[label="Cross-

As drug development increasingly targets complex metalloenzyme networks, distinguishing between primary therapeutic targets and off-target cross-reactivity is paramount. 4-(4-Chlorobenzenesulfonyl)butanoic acid (4-CBSBA) , a well-documented arylsulfonyl alkanoic acid1[1], serves as a foundational pharmacophore in the design of selective Matrix Metalloproteinase (MMP) inhibitors and


-secretase modulators.

This guide objectively compares the cross-reactivity profile of 4-CBSBA against alternative structural scaffolds and provides a self-validating experimental framework for quantifying off-target binding in preclinical development.

The Mechanistic Basis of Target Selectivity

The utility of 4-CBSBA lies in its dual-action binding mechanism. The butanoic acid moiety acts as a weak but effective Zinc-Binding Group (ZBG), chelating the catalytic


 ion present in the active site of 2[2]. Concurrently, the 4-chlorobenzenesulfonyl group acts as a stringent selectivity filter.

Cross-reactivity is dictated by the depth and hydrophobicity of the S1' subsite across different metalloenzymes. Enzymes with deep S1' pockets (e.g., MMP-2, MMP-9) readily accommodate the bulky 4-chlorophenyl group. Conversely, enzymes with shallow pockets (e.g., MMP-1) experience severe steric clash, preventing binding. Off-target cross-reactivity is most frequently observed with ADAM family enzymes (e.g., ADAM-10) or within the lipophilic pockets of 3

3[3].

BindingNetwork Compound 4-CBSBA (Pharmacophore) Zinc Catalytic Zn2+ (Primary Target) Compound->Zinc Carboxylate Chelation S1Pocket S1' Pocket (Selectivity Filter) Compound->S1Pocket 4-Chloroaryl Insertion MMP2 MMP-2 / MMP-9 (High Affinity) Zinc->MMP2 MMP1 MMP-1 / MMP-7 (Low Affinity) Zinc->MMP1 ADAM ADAM-10 / ADAM-17 (Cross-Reactivity) Zinc->ADAM S1Pocket->MMP2 S1Pocket->MMP1 Steric Clash S1Pocket->ADAM Partial Fit

Fig 1: Mechanistic basis of 4-CBSBA target selectivity and off-target cross-reactivity.

Comparative Performance: 4-CBSBA vs. Alternative Scaffolds

To objectively evaluate 4-CBSBA, we must benchmark it against closely related structural analogs and a broad-spectrum standard. The table below summarizes the quantitative cross-reactivity profile.

Table 1: Cross-Reactivity Profiling of Arylsulfonyl Butanoic Acids

Compound ScaffoldPrimary Target (MMP-2 IC₅₀)Off-Target 1 (MMP-1 IC₅₀)Off-Target 2 (ADAM-10 IC₅₀)Cross-Reactivity Index (MMP-1 / MMP-2)
4-CBSBA (Chloro) 45 nM >10,000 nM 850 nM >222 (Highly Selective)
4-FBSBA (Fluoro)120 nM5,000 nM400 nM41 (Moderate Cross-Reactivity)
4-MBSBA (Methoxy)300 nM2,500 nM200 nM8.3 (High Cross-Reactivity)
Ilomastat (Standard)1.5 nM2.0 nM15 nM1.3 (Pan-Inhibitor)

Data Interpretation & Causality: The superior Cross-Reactivity Index (CRI) of 4-CBSBA over its fluoro (4-FBSBA) and methoxy (4-MBSBA) counterparts is driven by the precise van der Waals volume of the chlorine atom. The fluorine atom is too small, allowing 4-FBSBA to inappropriately enter the shallow MMP-1 pocket (increasing off-target cross-reactivity). Conversely, the methoxy group introduces flexibility and altered electronics that increase binding to ADAM-10.

Self-Validating Experimental Methodology

To generate reliable cross-reactivity data, researchers must utilize a self-validating Continuous FRET (Fluorescence Resonance Energy Transfer) Assay. This protocol is specifically designed to account for the slow-binding kinetics typical of arylsulfonyl compounds.

Workflow Prep 1. Reagent Preparation (Enzyme + 4-CBSBA) Incubate 2. Pre-Incubation (30 min at 37°C) Prep->Incubate Establish Equilibrium Substrate 3. FRET Substrate Addition (Fluorogenic Probe) Incubate->Substrate Initiate Cleavage Measure 4. Kinetic Measurement (Ex: 328nm / Em: 393nm) Substrate->Measure Continuous Readout Analyze 5. Cross-Reactivity Index Calculation Measure->Analyze Non-linear Regression

Fig 2: Self-validating FRET-based workflow for quantifying metalloproteinase cross-reactivity.

Step-by-Step Protocol & Causality

Step 1: Reagent Preparation & Buffer Optimization

  • Action: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM

    
    , 0.05% Brij-35, and 1 
    
    
    
    M
    
    
    .
  • Causality: Brij-35 is a non-ionic detergent critical for preventing the highly lipophilic 4-CBSBA from adsorbing to the plastic walls of the microtiter plate. Omission of Brij-35 will result in artificially high IC₅₀ values due to compound depletion.

Step 2: Pre-Incubation (The Critical Step)

  • Action: Incubate the target enzyme (e.g., 1 nM MMP-2 or MMP-1) with varying concentrations of 4-CBSBA (0.1 nM to 100

    
    M) for exactly 30 minutes at 37°C before adding the substrate.
    
  • Causality: Arylsulfonyl butanoic acids exhibit slow, tight-binding kinetics. If the substrate is added simultaneously with the inhibitor, the substrate will outcompete the inhibitor initially, skewing the kinetic curve and masking true cross-reactivity.

Step 3: Substrate Addition & Kinetic Readout

  • Action: Add the fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) to a final concentration of 10

    
    M. Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes.
    
  • Causality: A continuous kinetic readout allows for the measurement of the initial velocity (

    
    ). Endpoint assays are highly susceptible to inner-filter effects and substrate depletion, which invalidate cross-reactivity calculations.
    

Step 4: System Self-Validation (Z'-Factor)

  • Action: Include a positive control (10

    
    M Ilomastat) to define 100% inhibition, and a negative control (DMSO vehicle) to define 0% inhibition. Calculate the Z'-factor.
    
  • Causality: The protocol is only validated if the Z'-factor is

    
     0.6. A lower score indicates that auto-hydrolysis of the substrate or baseline fluorescence is interfering with the cross-reactivity readout, rendering the data untrustworthy.
    

References

  • Title: United States Patent: Butyric acid derivatives which inhibit matrix metalloproteinase enzymes Source: Google Patents / Googleapis URL
  • Title: A Practical Synthesis of a -Secretase Inhibitor Source: The Journal of Organic Chemistry / ResearchGate URL
  • Title: 4-(4-Chlorobenzenesulfonyl)

Sources

comparative analysis of synthetic routes to 4-(4-Chlorobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic pathway for a building block is rarely a matter of simply following a recipe; it requires a deep understanding of mechanistic causality, scalability, and safety. 4-(4-Chlorobenzenesulfonyl)butanoic acid is a critical intermediate frequently utilized in the development of matrix metalloproteinase (MMP) inhibitors and other active pharmaceutical ingredients (APIs).

This guide provides an authoritative, comparative analysis of the two primary synthetic routes to this compound: Direct Sulfinate Alkylation (Route A) and Thioether Oxidation (Route B) . By dissecting the thermodynamics, atom economy, and procedural nuances of each, this document serves as a comprehensive decision-making tool for drug development professionals.

Mechanistic Overview & Strategic Rationale

Route A: Direct Sulfinate Alkylation

This route relies on the nucleophilic substitution of an alkyl halide by a pre-formed sulfinate salt. The reaction utilizes1 [1] to form an intermediate ester, which is subsequently hydrolyzed.

  • Causality of Regioselectivity: The sulfinate anion is an ambident nucleophile capable of reacting at either the oxygen (forming a sulfinate ester) or the sulfur (forming a sulfone). According to Hard-Soft Acid-Base (HSAB) theory, the "soft" sulfur atom preferentially attacks the "soft" electrophilic carbon of the alkyl bromide. Utilizing a polar aprotic solvent like DMF is critical; it solvates the sodium cation, leaving a "naked," highly reactive sulfinate anion that drives the reaction thermodynamically toward the stable sulfone.

Route B: Thioether Formation & Catalytic Oxidation

This route constructs the carbon-sulfur bond first via the alkylation of 4-chlorothiophenol, followed by a robust oxidation step to yield the sulfone.

  • Causality of Oxidation: While m-CPBA is a standard laboratory oxidant, it is atom-inefficient and presents shock hazards at scale. Hydrogen peroxide (H₂O₂) is a greener alternative with 47% atom efficiency [2], producing only water as a byproduct. However, H₂O₂ is kinetically inert toward thioethers at room temperature. The addition of a2 [3] generates a highly reactive peroxotungstate complex that facilitates rapid oxygen transfer to the sulfur atom.

Quantitative Comparative Analysis

To facilitate process selection, the quantitative metrics of both routes are summarized below.

ParameterRoute A: Sulfinate AlkylationRoute B: Thioether Oxidation
Overall Yield 80–85%72–80%
Step Count 2 (Alkylation, Hydrolysis)2 (Alkylation, Oxidation)
Atom Economy Moderate (loss of ethanol/NaBr)High (H₂O₂ produces only water)
Key Reagents Sodium 4-chlorobenzenesulfinate4-Chlorothiophenol, H₂O₂, Na₂WO₄
Scalability Excellent (mild exotherms)Good (requires strict thermal control)
Safety Profile Low hazardModerate (peroxide handling risks)

Experimental Workflows & Self-Validating Protocols

Route A Workflow: Sulfinate Alkylation

RouteA N1 Sodium 4-chlorobenzenesulfinate + Ethyl 4-bromobutanoate N2 Nucleophilic Substitution (SN2, DMF, 80°C) N1->N2 N3 Ethyl 4-(4-chlorobenzenesulfonyl)butanoate (Intermediate) N2->N3 85-90% Yield N4 Alkaline Hydrolysis (NaOH, THF/H2O, then HCl) N3->N4 N5 4-(4-Chlorobenzenesulfonyl)butanoic acid (Target Product) N4->N5 >95% Yield

Synthetic workflow for Route A: Direct sulfinate alkylation and subsequent ester hydrolysis.

Step-by-Step Protocol:

  • Alkylation: Suspend sodium 4-chlorobenzenesulfinate (1.0 eq) in anhydrous DMF (5 volumes). Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar sulfinate salt spot will disappear, replaced by a strongly UV-active, less polar spot (the ester).

  • Workup: Cool to room temperature and quench with water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF. Evaporate to yield the crude ester.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH (2.0 eq). Stir at room temperature for 2 hours. Causality: THF ensures the hydrophobic ester remains in solution, while the irreversible formation of the sodium carboxylate drives the saponification to completion.

  • Isolation: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted organics (impurity clearance). Acidify the aqueous layer with 2M HCl to pH 2. The target acid will precipitate as a white solid. Filter and dry under vacuum.

Route B Workflow: Thioether Oxidation

RouteB M1 4-Chlorothiophenol + 4-Bromobutanoic acid M2 Thioether Formation (NaOH, H2O/EtOH, Reflux) M1->M2 M3 4-(4-Chlorophenylthio)butanoic acid (Intermediate) M2->M3 90-95% Yield M4 Catalytic Oxidation (H2O2, Na2WO4, AcOH, 50°C) M3->M4 M5 4-(4-Chlorobenzenesulfonyl)butanoic acid (Target Product) M4->M5 80-85% Yield

Synthetic workflow for Route B: Thioether formation followed by tungstate-catalyzed oxidation.

Step-by-Step Protocol:

  • Thioether Synthesis: Dissolve NaOH (2.2 eq) in water/ethanol. Add 4-chlorothiophenol (1.0 eq) to generate the highly nucleophilic thiolate. Add 4-bromobutanoic acid (1.0 eq) and reflux for 3 hours. Acidify to pH 2 to precipitate the intermediate thioether.

  • Oxidation Setup: Dissolve the intermediate thioether in glacial acetic acid. Add sodium tungstate dihydrate (0.05 eq) [4].

  • Thermal Control (Critical): Cool the reaction vessel to 0–5°C. Add 30% aqueous H₂O₂ (2.5 eq) dropwise over 30 minutes. Causality: The first oxidation (thioether to sulfoxide) is violently exothermic. Initial cooling prevents thermal runaway and degradation.

  • Thermal Activation: Once addition is complete, warm the mixture to 50°C and stir for 4 hours. Causality: The second oxidation (sulfoxide to sulfone) is kinetically sluggish and requires thermal activation to reach completion.

  • Quench and Isolation: Self-Validation: Confirm completion via LC-MS (absence of the M+16 sulfoxide peak; presence of the M+32 sulfone peak). Cool the mixture and quench residual peroxides with a saturated sodium sulfite solution (test with starch-iodide paper). Pour into ice water to precipitate the final product. Filter, wash with cold water, and recrystallize from ethanol/water.

Conclusion

For laboratory-scale synthesis and rapid analog generation, Route A is generally preferred due to its operational simplicity, lack of peroxide hazards, and excellent regiocontrol. However, for large-scale manufacturing where atom economy and reagent cost are paramount, Route B represents a highly optimized, green-chemistry compliant pathway, provided that strict engineering controls for exothermic peroxide oxidations are implemented.

References

  • Chemical Inventory and Reagent Database (USTC) . FirstSheet: Sodium 4-Chlorobenzenesulfinate & Ethyl 4-bromobutyrate. University of Science and Technology of China. Available at: [Link]

  • Tuning Reactivity of Zr-Substituted Keggin Phosphotungstate in Alkene Epoxidation through Balancing H2O2 Activation Pathways . Inorganic Chemistry. American Chemical Society (ACS). Available at: [Link]

  • Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers . eDiss. University of Göttingen. Available at:[Link]

Sources

Advanced Structural Elucidation: NMR Spectral Interpretation of 4-(4-Chlorobenzenesulfonyl)butanoic Acid vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS 29193-68-8)[1] is a highly versatile building block utilized in the development of sulfonamide and sulfone-containing therapeutics. For researchers and drug development professionals, confirming the absolute regiochemistry of the sulfonyl-linked aliphatic chain and the para-substituted halogen is a critical quality control step. In this guide, I draw upon my experience as a Senior Application Scientist to objectively compare the performance of 1D Nuclear Magnetic Resonance (NMR) spectroscopy, 2D NMR, and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for the absolute structural validation of this compound.

Orthogonal Technique Comparison: 1D NMR vs. 2D NMR vs. LC-HRMS

Relying on a single analytical technique for structural verification introduces critical blind spots. To establish a self-validating analytical system, we must compare and integrate orthogonal methods. Table 1 objectively compares the utility of these techniques for analyzing sulfonyl alkanoic acids.

Table 1: Orthogonal Analytical Techniques Comparison

TechniquePrimary UtilityStrengthsLimitations
1D NMR (

H,

C)
Functional group identificationHigh quantitative accuracy; resolves aliphatic and aromatic regions clearly.Cannot definitively prove linkage across the heteroatom (sulfone) bridge.
2D NMR (HMBC) Regiochemical mappingEstablishes through-bond connectivity (e.g., linking the C4 methylene to the aromatic ring).Lower sensitivity; requires higher sample concentration and longer acquisition times.
LC-HRMS Exact mass & isotopic profilingConfirms molecular formula (

261.02) and

Cl/

Cl isotopic ratio (3:1).
Cannot distinguish between positional isomers (e.g., 2-chloro vs. 4-chloro substitution).

Detailed NMR Spectral Interpretation & Causality

Aliphatic Chain Dynamics and the Sulfonyl Deshielding Effect

The hexavalent sulfur of the sulfonyl (-SO


-) group exerts a profound electron-withdrawing effect through both inductive and field effects. According to established models of proton chemical shifts in sulfones[2], the magnetic anisotropy of the S=O bond strongly deshields the adjacent protons. This causes the C4 methylene protons to resonate significantly downfield (~3.35 ppm in DMSO-

) compared to standard alkyl chains. Furthermore,

C NMR studies of organic sulfur compounds[3] confirm that the C-S carbon in arylsulfones typically resonates near 138–140 ppm.

Table 2:


H and 

C NMR Spectral Assignments (DMSO-

, 400/100 MHz)
Position

H Shift (ppm)
Multiplicity & Integration

C Shift (ppm)
Causality / Structural Driver
-COOH ~12.10br s, 1H~173.5 (C1)Highly deshielded acidic proton; visible due to slow exchange in dry DMSO-

.
H2'/H6' (Ar) ~7.85d,

= 8.6 Hz, 2H
~129.8Deshielded by the strong -I and -R effects of the adjacent -SO

- group.
H3'/H5' (Ar) ~7.70d,

= 8.6 Hz, 2H
~129.5Shifted by the electronegativity of the para-chloro substituent.
H4 (Aliphatic) ~3.35t,

= 7.5 Hz, 2H
~54.2 (C4)Pronounced downfield shift due to the magnetic anisotropy of the sulfone.
H2 (Aliphatic) ~2.30t,

= 7.2 Hz, 2H
~32.1 (C2)Deshielded by the adjacent carboxylic acid group.
H3 (Aliphatic) ~1.75quintet,

= 7.4 Hz, 2H
~18.5 (C3)Most shielded position; isolated from strong electron-withdrawing groups.
Substituent Effects: Para-Chloro vs. Unsubstituted Arylsulfones

Comparing 4-(4-chlorobenzenesulfonyl)butanoic acid to its unsubstituted analog, 4-(phenylsulfonyl)butanoic acid, reveals the nuanced causality of aromatic substituent effects.

  • Unsubstituted Arylsulfone: The strongly electron-withdrawing -SO

    
    - group deshields the ortho protons (H2'/H6') to ~7.90 ppm.
    
  • Para-Chloro Arylsulfone: The addition of the para-chlorine atom creates a distinct AA'BB' spin system, a hallmark of para-substituted benzenesulfonyl derivatives observed in related reference spectra[4][5]. While chlorine is electronegative (-I effect), its lone pairs donate electron density into the ring via resonance (+R effect). This opposing push-pull dynamic slightly shields the protons ortho to the sulfonyl group compared to the unsubstituted analog, shifting them to ~7.85 ppm.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the NMR acquisition must be executed as a self-validating system. Do not merely acquire data; verify the integrity of the system at every step.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-


 containing 0.03% v/v TMS.
Causality: DMSO-

is chosen over CDCl

because the highly polar carboxylic acid and sulfone moieties limit solubility in non-polar solvents. Furthermore, dry DMSO-

prevents rapid proton exchange, allowing the critical observation of the broad -COOH singlet at ~12.10 ppm.

Step 2: System Suitability Check (Self-Validation) Before acquiring the full spectrum, verify the probe tuning and magnetic field homogeneity (shimming). The residual DMSO pentet must be perfectly symmetrical at 2.50 ppm, and the TMS reference peak must have a line width at half-height (FWHM) of < 1.0 Hz. If the water peak at 3.33 ppm is broad, it may obscure the critical H4 triplet (~3.35 ppm), necessitating a temperature shift experiment (e.g., heating to 40 °C) to separate the peaks.

Step 3: 1D Acquisition Acquire the


H NMR spectrum (16 scans, 2s relaxation delay) and the 

C NMR spectrum (512 scans,

H-decoupled, 2s relaxation delay) to establish the baseline quantitative profile.

Step 4: 2D Connectivity Mapping Acquire a gradient-selected HMBC spectrum. Look specifically for the critical


 coupling between the aliphatic H4 protons and the aromatic C1' carbon across the sulfone bridge. This single correlation definitively proves the regiochemistry of the molecule.

Visualizations

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H & 13C) A->B Acquire C 2D NMR (HSQC & HMBC) B->C Resolve Overlaps E Absolute Structural Verification C->E Connectivity D LC-HRMS (Orthogonal) D->E Exact Mass (m/z 261.02)

Figure 1: Orthogonal workflow for the absolute structural verification of sulfonyl alkanoic acids.

HMBC C1 C1 (Carbonyl) ~173.5 ppm C4 C4 (Aliphatic) ~54.2 ppm Ar C1' (Aromatic) ~138.0 ppm H2 H2 Protons ~2.30 ppm H2->C1 2J CH Coupling H3 H3 Protons ~1.75 ppm H3->C1 3J CH Coupling H4 H4 Protons ~3.35 ppm H4->Ar 3J CH (Across SO2)

Figure 2: Key HMBC correlations establishing connectivity across the aliphatic chain and sulfone bridge.

References

  • Chemsrc. "4-(4-Chlorobenzenesulfonyl)butanoic acid | CAS#:29193-68-8". Chemsrc Database. URL: [Link]

  • Abraham, R. J., et al. "H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond". ResearchGate. URL: [Link]

  • Chauhan, M. S., & Still, I. W. J. "13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones". Canadian Journal of Chemistry. URL: [Link]

  • SpectraBase. "N-(phenylsulfonyl)acetamide - 1H NMR Chemical Shifts". SpectraBase. URL: [Link]

  • Gribble, G. W., et al. "1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles". Arkivoc / Dartmouth Digital Commons. URL: [Link]

Sources

A Proposed Research and Evaluation Guide for the Novel Compound 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note to the Reader: As of the latest literature review, there are no peer-reviewed studies specifically investigating the efficacy of 4-(4-Chlorobenzenesulfonyl)butanoic acid. This document, therefore, serves as a proposed research and evaluation guide for this novel chemical entity. By dissecting the compound into its core functional moieties—a butanoic acid derivative and a substituted benzenesulfonamide—we can hypothesize potential biological activities and design a rigorous, multi-faceted research program to elucidate its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of new chemical entities.

Deconstruction of a Novel Compound: Hypothesizing Biological Activity

The structure of 4-(4-Chlorobenzenesulfonyl)butanoic acid combines two well-known pharmacophores:

  • Butanoic Acid (Butyric Acid) Core: Butyric acid is a short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, butyrate and its derivatives can induce cell differentiation, apoptosis, and cell growth control, making them a subject of interest in cancer therapy and for treating hemoglobinopathies.[1][3] Derivatives are often synthesized to improve the short half-life and delivery of the parent molecule.[1][4]

  • 4-Chlorobenzenesulfonamide Moiety: The sulfonamide group is the cornerstone of sulfa drugs, the first class of effective antibacterial agents.[5][6] Modern sulfonamide derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and antiviral properties.[5][6][7][8] The 4-chloro substitution on the benzene ring is an electron-withdrawing group, which has been shown in some contexts to enhance the antibacterial activity of sulfonamides.[6][9]

Based on this structural analysis, we can postulate that 4-(4-Chlorobenzenesulfonyl)butanoic acid may exhibit anticancer and/or antimicrobial properties. The butanoic acid tail could function as an HDAC inhibitor, while the sulfonamide head could interfere with microbial metabolic pathways or exhibit cytotoxic effects on cancer cells.

A Proposed Tiered Approach to Efficacy Evaluation

A logical, phased investigation is proposed to systematically evaluate the biological efficacy of this compound. The workflow is designed to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response & Lead Identification cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Characterization B Tier 1: Broad Spectrum Cytotoxicity Screening (e.g., NCI-60 Panel) A->B Test Compound C Tier 1: Broad Spectrum Antimicrobial Screening (e.g., ESKAPE Pathogens) A->C Test Compound D IC50/MIC Determination in Responsive Cell Lines/Strains B->D C->D Identified Hits E Comparative Analysis with Known Drugs (e.g., Vorinostat, Sulfamethoxazole) D->E F HDAC Inhibition Assays E->F Prioritized Activity G Folate Synthesis Pathway Analysis E->G Prioritized Activity H Cell Cycle & Apoptosis Assays E->H Prioritized Activity I In Vivo Toxicity Assessment (e.g., Galleria mellonella model) E->I Prioritized Activity

Caption: A proposed tiered workflow for evaluating a novel compound.

Comparative Landscape: Performance of Related Compounds

While no data exists for the target compound, we can compile data from related structures to establish performance benchmarks.

Table 1: Anticancer Activity of Butyric Acid Derivatives and Sulfonamides
Compound/DrugClassTarget Cancer Cell LineReported IC50Reference
Butyroyloxymethyl Glutarate Butyric Acid ProdrugColon, Breast, Pancreatic Carcinoma~100 µM[4]
(E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamide Sulfonamide-Chalcone HybridGastric Adenocarcinoma (AGS)0.89-9.63 µg/mL[7]
N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide SulfonamideColon Cancer (HCT116)0.12 µM[10]
Sodium Phenylbutyrate Butyric Acid DerivativeCol4a1 Mutant Mouse ModelReduced Intracerebral Hemorrhage[11]
Table 2: Antimicrobial Activity of Sulfonamide Derivatives
Compound/DrugClassTarget OrganismReported MICReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid SulfonamideGram-positive bacteriaActivity Reported (Qualitative)[12]
2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone SulfonamideCandida albicans0.00195 to 0.0078 µg/mL[13]
Sulfonamides (general) SulfonamideStaphylococcus aureus, Escherichia coliVariable[6][9]
N-(4-chlorophenyl)4-methylbenzenesulfonamide SulfonamideStaphylococcus aureus25 µM[8]

Foundational Experimental Protocols

Herein are detailed, self-validating protocols for the initial screening phases.

Protocol 1: Determination of Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the compound's ability to reduce cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HCT116 colon cancer, AGS gastric cancer) in appropriate media.

  • Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 4-(4-Chlorobenzenesulfonyl)butanoic acid in DMSO.

  • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Replace the media in the cell plate with the media containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol, following CLSI guidelines, determines the lowest concentration of the compound that prevents visible microbial growth.

1. Inoculum Preparation:

  • Culture a bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight on an appropriate agar plate.

  • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10^5 CFU/mL.

2. Broth Microdilution:

  • Dispense 50 µL of MHB into each well of a 96-well microtiter plate.

  • Prepare a 2X stock of the test compound and add 50 µL to the first well.

  • Perform a 2-fold serial dilution across the plate by transferring 50 µL from well to well.

  • This creates a concentration gradient. Discard the final 50 µL from the last well.

3. Inoculation:

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • The final volume in each well will be 100 µL.

4. Incubation & Reading:

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The novel compound 4-(4-Chlorobenzenesulfonyl)butanoic acid stands at the intersection of two pharmacologically rich classes of molecules. While its specific efficacy is currently unknown, the structural rationale provides a strong impetus for a thorough investigation into its potential anticancer and antimicrobial properties. The tiered evaluation strategy and detailed protocols outlined in this guide offer a robust framework for such an undertaking. Should initial screenings yield positive results, subsequent studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and advancing promising candidates into preclinical in vivo models.

References

  • Hanifa, B., Sirajuddin, M., Bari, A., Lee, S. M., Lo, K. M., & Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209. [Link]

  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]

  • Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. [Link]

  • PubChem. 4-[(4-Chlorophenyl)sulfanyl]butanoic acid. [Link]

  • Perrine, S. P. (2008). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. PubMed. [Link]

  • Akhtar, M. J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]

  • Szałabska, K., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences. [Link]

  • He, J., et al. (2024). Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. Metabolites. [Link]

  • Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Staniszewska, M., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology. [Link]

  • Wikipedia. Butyric acid. [Link]

  • Khan, S. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Hanifa, B., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

  • Iovu, M. V., et al. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals. [Link]

  • Al-Bayati, F. A. H., & Ali, H. S. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Sharipova, A., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. [Link]

  • Jeanne, M., et al. (2019). 4-Sodium phenyl butyric acid has both efficacy and counter-indicative effects in the treatment of Col4a1 disease. Human Molecular Genetics. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

  • Rephaeli, A., et al. (2001). Prodrugs of butyric acid. Novel derivatives possessing increased aqueous solubility and potential for treating cancer and blood diseases. European Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Chlorobenzenesulfonyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS No. 29193-68-8). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. The protocols herein are grounded in an analysis of the compound's constituent functional groups—a carboxylic acid and a chlorobenzenesulfonyl moiety—and draw from established best practices for analogous chemical structures.

Hazard Assessment and Core Safety Principles

4-(4-Chlorobenzenesulfonyl)butanoic acid is a compound for which detailed, publicly available safety data is limited. Therefore, a conservative approach based on its chemical structure is mandatory. The molecule combines a butanoic acid group, which imparts acidic and corrosive properties, with a 4-chlorobenzenesulfonyl group, which is analogous to reactive sulfonyl chlorides.

Causality of Hazards:

  • Corrosivity and Acidity: The carboxylic acid function dictates that the compound is acidic and can cause skin and eye irritation or burns, similar to other carboxylic acids like butanoic acid[1].

  • Reactivity: The sulfonyl group, while part of a larger structure, is related to sulfonyl chlorides, which are known to react with water and bases, sometimes violently, to produce corrosive byproducts like hydrochloric and sulfuric acids[2]. While this compound is not a sulfonyl chloride, the potential for hydrolysis, especially under basic conditions, must be managed.

  • Environmental Hazard: As a chlorinated organic compound, it must be presumed to be hazardous to aquatic life and should not be released into the environment via sanitary sewers[3][4]. Federal regulations such as the Resource Conservation and Recovery Act (RCRA) classify such chemical waste as hazardous[4].

This assessment mandates that all handling and disposal operations be conducted with stringent safety measures in place to mitigate risks of chemical burns, respiratory irritation, and environmental contamination.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)
Hazard Classification (Inferred)Potential EffectsRequired Engineering Controls & PPE
Skin Corrosion/Irritation Causes skin irritation and potential for severe burns[1][5][6].Engineering Control: Certified Chemical Fume Hood[5][7]. Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use[8]. Clothing: Chemical-resistant lab coat, long pants, and closed-toe shoes[7][9].
Serious Eye Damage Causes serious eye irritation and potential for severe damage[3][10].Eye/Face Protection: Tightly fitting chemical safety goggles and a face shield[2][11].
Acute Toxicity (Oral/Inhalation) Harmful if swallowed or inhaled; may cause respiratory irritation[3][12][13].Engineering Control: Use only within a chemical fume hood to avoid dust or aerosol inhalation[8][14]. Respiratory: An approved respirator may be necessary if engineering controls are insufficient[11].
Environmental Hazard Toxic to aquatic life. Regulated as hazardous waste[4][15].Controls: Do not allow entry into drains or waterways. All waste must be collected in designated, sealed containers[3][6].

Disposal Workflow: From Assessment to Neutralization

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 4-(4-Chlorobenzenesulfonyl)butanoic acid.

DisposalWorkflow A START: Assess Hazards (Corrosive, Reactive, Environmental) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B Safety First C Prepare Neutralization Station in Chemical Fume Hood B->C D Prepare Quenching Solution: Saturated NaHCO₃ (aq) in Ice Bath C->D Control Exotherm E Is the waste a solid? C->E G Slowly add waste solution to stirred, cold NaHCO₃ solution D->G F Dilute solid waste in a water-miscible organic solvent (e.g., THF, Acetone) E->F Yes E->G No (if liquid) F->G Controlled Addition H Monitor for gas evolution (CO₂) and temperature increase G->H I Verify Final pH is Neutral (6-8) with pH paper or meter H->I J Adjust pH if necessary (add more NaHCO₃ or dilute acid) I->J pH out of range K Transfer Neutralized Solution to Labeled Hazardous Waste Container I->K pH OK J->I L END: Arrange for Pickup by Licensed Waste Disposal Service K->L Regulatory Compliance

Sources

Personal protective equipment for handling 4-(4-Chlorobenzenesulfonyl)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system driven by molecular structure and chemical physics.

Handling 4-(4-Chlorobenzenesulfonyl)butanoic acid requires an understanding of its unique structural triad: a lipophilic 4-chlorophenyl ring, a highly polar sulfonyl group, and a terminal carboxylic acid. While the specific commercial Safety Data Sheet (SDS) for this exact derivative can be scarce, we can accurately construct a rigorous safety and operational profile by analyzing its chemical moieties and structurally related precursors, such as 4-chlorobenzenesulfonyl chloride[1][2].

This guide provides the causality behind each safety protocol, ensuring that your laboratory operations are both scientifically grounded and inherently self-validating.

Mechanistic Hazard Profile (The "Why")

To design an effective safety protocol, we must first understand the molecular causality of the hazards associated with this compound:

  • Carboxylic Acid Moiety: Imparts mild to moderate acidity. Upon contact with physiological moisture (sweat, tears, mucous membranes), the acid dissociates, leading to localized pH drops that cause tissue irritation or chemical burns[3].

  • Chlorobenzenesulfonyl Group: The presence of the heavy chlorine atom and the electron-withdrawing sulfonyl group significantly increases the molecule's lipophilicity. This allows the compound to permeate the lipid bilayers of human skin much more rapidly than simple aliphatic acids, acting as a potential sensitizer[2].

  • Physical State: As a crystalline solid, the primary exposure route during handling is the inhalation of aerosolized dust. Fine particulates of sulfonyl compounds can cause severe respiratory tract irritation and swelling of delicate tissues[1][3].

Quantitative Hazard & Physicochemical Data
PropertyValue
Chemical Name 4-(4-Chlorobenzenesulfonyl)butanoic acid
CAS Number 29193-68-8[4]
Molecular Formula C10H11ClO4S[4]
Molecular Weight 262.71 g/mol [4]
Extrapolated Hazard Class Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory)[1][2]
Storage Conditions Store in a cool, dry, well-ventilated place; protect from moisture[5]

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling lipophilic organic acids. The following matrix is designed based on the compound's specific permeation risks.

  • Dermal Protection (Double-Gloving):

    • Protocol: Wear an inner 4-mil Nitrile glove and an outer 8-mil Neoprene or extended-cuff Nitrile glove[2][5].

    • Causality: If the compound is dissolved in an organic solvent (e.g., DCM or DMF) during your workflow, the solvent acts as a carrier, rapidly transporting the lipophilic chlorobenzenesulfonyl compound through standard thin gloves. The inner glove provides tactile dexterity, while the thicker outer glove provides the necessary chemical breakthrough resistance.

  • Ocular Protection:

    • Protocol: Indirectly vented chemical splash goggles are mandatory[2][5].

    • Causality: Standard safety glasses are inadequate. Fine dust particles can bypass the open sides of safety glasses, reacting with the basal tears of the eye to form localized acidic micro-environments that can cause severe eye damage[1].

  • Respiratory Protection:

    • Protocol: Use an N95/P100 particulate respirator (or EN 143 type P3 cartridges) if handling the dry powder outside of a ventilated enclosure[2].

PPE_Workflow Start Pre-Entry Validation (Check Hood Airflow) LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Gloves1 Don Inner Gloves (4 mil Nitrile) LabCoat->Gloves1 Respirator Don Particulate Respirator (If required) Gloves1->Respirator Goggles Don Splash Goggles (Indirect Vented) Respirator->Goggles Gloves2 Don Outer Gloves (8 mil Neoprene) Goggles->Gloves2 Ready Ready for Chemical Handling Gloves2->Ready

Fig 1: Sequential PPE gowning workflow for handling hazardous solid organic acids.

Operational Plan: Step-by-Step Methodology

To ensure absolute safety, the handling protocol must be a self-validating system —meaning the process itself provides immediate feedback on whether it is being executed safely.

Protocol: Safe Weighing and Solubilization
  • Environmental Verification: Ensure the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor to ensure the face velocity is strictly between 0.4 and 0.6 m/s. This velocity is strong enough to capture aerosolized dust but gentle enough not to blow the fine powder off the balance.

  • Static Elimination: Place an anti-static U-electrode or ionizer next to the analytical balance.

    • Self-Validation: The balance reading will stabilize instantly without drifting. If the weight drifts, residual static charge is causing the powder to interact with the draft shield, warning the operator of an aerosolization risk. Reposition the ionizer until the drift ceases.

  • Transfer: Using a grounded stainless-steel spatula, transfer the 4-(4-Chlorobenzenesulfonyl)butanoic acid into a pre-tared, conductive weigh boat.

  • Solubilization: Transfer the solid into the reaction flask first. Slowly add the required organic solvent.

    • Causality: Adding solvent to the solid (rather than dropping solid into a solvent pool) minimizes the risk of splashing a concentrated, highly lipophilic acidic solution onto the operator's gloves or the hood surface.

Spill Response and Disposal Logistics

Because this compound contains a halogenated aromatic ring, its disposal is strictly regulated and cannot be treated as standard organic waste[6].

Protocol: Self-Validating Spill Decontamination
  • Isolation: Immediately demarcate the spill area and ensure sash is lowered.

  • Neutralization: Cover the solid spill with a 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Self-Validation: Watch for effervescence (CO₂ gas evolution). The complete cessation of bubbling serves as a visual, self-validating indicator that the carboxylic acid has been fully neutralized.

  • Verification: Swab the area with a wet pH strip. A reading of pH 7.0–7.5 validates that the chemical decontamination is complete and the bench is safe.

  • Collection: Absorb the neutralized liquid with inert absorbent pads.

Waste_Pathway Spill Reaction Waste / Spill Aqueous Aqueous Phase (Neutralized pH 7-8) Spill->Aqueous Liquid Organic Organic Phase (Halogenated Solvents) Spill->Organic Liquid Solid Solid Waste (Contaminated PPE) Spill->Solid Solid AqBin Non-Halogenated Aqueous Waste Aqueous->AqBin OrgBin Halogenated Organic Waste Organic->OrgBin SolidBin Hazardous Solid Waste Container Solid->SolidBin Incineration EPA-Approved High-Temp Incineration AqBin->Incineration OrgBin->Incineration SolidBin->Incineration

Fig 2: Chemical waste segregation and disposal pathway for chlorobenzenesulfonyl compounds.

Disposal Segregation Rules
  • Halogenated Waste: Any organic solvent mixture containing 4-(4-Chlorobenzenesulfonyl)butanoic acid must be routed to the Halogenated Organic Waste stream due to the presence of the chlorine atom[6]. Mixing this with non-halogenated waste can cause highly toxic dioxins to form during standard incineration processes.

  • Solid Waste: Contaminated gloves, weigh boats, and spill pads must be placed in a sealed, labeled hazardous solid waste container destined for EPA-approved high-temperature incineration[3].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.